Product packaging for 4-carbamimidoylbenzamide Hydrochloride(Cat. No.:CAS No. 59855-11-7)

4-carbamimidoylbenzamide Hydrochloride

Cat. No.: B1635614
CAS No.: 59855-11-7
M. Wt: 199.64 g/mol
InChI Key: IYIAWOSYBLPUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-carbamimidoylbenzamide Hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O B1635614 4-carbamimidoylbenzamide Hydrochloride CAS No. 59855-11-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carbamimidoylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIAWOSYBLPUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59855-11-7
Record name 4-Amidinobenzamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Carbamimidoylbenzamide Hydrochloride (Benzamidine Hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-carbamimidoylbenzamide hydrochloride, a compound more commonly known in the scientific community as benzamidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its inhibitory activity, its primary molecular targets, and the downstream physiological consequences of its action. Furthermore, it offers practical insights into the experimental validation of its effects.

Introduction: Unveiling a Potent Serine Protease Inhibitor

This compound, or benzamidine hydrochloride, is a synthetic small molecule that has long been a staple in biochemistry and cell biology laboratories.[1] Its utility stems from its function as a potent, reversible, and competitive inhibitor of a class of enzymes known as serine proteases.[2][3] These enzymes play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] The ability of benzamidine to specifically target and modulate the activity of these proteases makes it an invaluable tool for both basic research and as a lead compound in drug discovery.

This guide will elucidate the precise mechanism by which benzamidine exerts its inhibitory effects, explore its interactions with key biological targets, and detail the downstream signaling cascades that are consequently modulated.

The Core Mechanism: Competitive Inhibition of Serine Proteases

The inhibitory action of benzamidine hydrochloride is rooted in its structural similarity to the natural substrates of many serine proteases, particularly those that recognize and cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[2] The defining feature of benzamidine is its positively charged amidinium group, which mimics the side chains of these amino acids.

This structural mimicry allows benzamidine to bind to the active site of serine proteases, specifically within the S1 specificity pocket, which is responsible for substrate recognition.[2] By occupying this critical site, benzamidine physically obstructs the binding of the natural substrate, thereby preventing the enzyme from carrying out its catalytic function. This mode of action is classified as competitive inhibition , as benzamidine and the substrate directly compete for the same binding site on the enzyme.[2][3]

The interaction between benzamidine and the active site is primarily governed by electrostatic and hydrophobic interactions. The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, a key interaction for substrate recognition in trypsin-like serine proteases.

G cluster_0 Serine Protease Active Site cluster_1 Competitive Inhibition S1_pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_pocket->Catalytic_Triad Prevents substrate access to Benzamidine Benzamidine Benzamidine->S1_pocket Binds to (Inhibition) Natural_Substrate Natural Substrate (Arginine/Lysine) Natural_Substrate->S1_pocket Cannot Bind

Figure 1: Competitive inhibition of a serine protease by benzamidine.

Key Molecular Targets and Their Physiological Relevance

Benzamidine exhibits inhibitory activity against a range of serine proteases. The affinity of this interaction, often quantified by the inhibition constant (Ki), varies depending on the specific enzyme. Lower Ki values indicate a stronger binding affinity.

EnzymePhysiological RoleInhibition Constant (Ki)
Trypsin Digestion, activation of other zymogens19 µM[4], 21 µM, 35 µM[5][6]
Thrombin Blood coagulation (converts fibrinogen to fibrin)220 µM[5], 320 µM[6]
Plasmin Fibrinolysis (degrades fibrin clots)350 µM[5]
Tryptase Mast cell mediator in allergic and inflammatory responses20 µM[6]
Factor Xa Blood coagulation (activates prothrombin to thrombin)110 µM[6]
urokinase Plasminogen Activator (uPA) Fibrinolysis, cell migration, and tissue remodeling97 µM[6]
tissue Plasminogen Activator (tPA) Fibrinolysis750 µM[6]

Table 1: Key serine protease targets of benzamidine hydrochloride and their respective inhibition constants (Ki).

Impact on the Coagulation Cascade: Inhibition of Thrombin and Factor Xa

The blood coagulation cascade is a tightly regulated process involving a series of serine protease activations, culminating in the formation of a fibrin clot. Benzamidine's inhibition of key players in this cascade, such as thrombin and Factor Xa, has significant anticoagulant effects.[7]

Thrombin is the final effector protease in the coagulation cascade, responsible for cleaving fibrinogen to form fibrin monomers, which then polymerize to form a stable clot.[8] Thrombin also activates platelets and other coagulation factors, amplifying the clotting response. By inhibiting thrombin, benzamidine directly blocks fibrin formation and reduces platelet activation.[9]

Factor Xa is a critical component of the prothrombinase complex, which converts prothrombin to thrombin. Inhibition of Factor Xa by benzamidine curtails the amplification of the coagulation cascade, leading to a reduction in thrombin generation.

The downstream signaling of thrombin is primarily mediated through Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-4 on platelets.[10] Thrombin cleavage of the N-terminal domain of these receptors exposes a tethered ligand that initiates intracellular signaling through G-proteins (Gq, G12/13), leading to platelet activation and aggregation.[6] Benzamidine's inhibition of thrombin prevents this receptor activation.

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves PARs PARs Thrombin->PARs Activates Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Polymerizes Factor_Xa Factor_Xa Factor_Xa->Prothrombin Activates Benzamidine Benzamidine Benzamidine->Thrombin Inhibits Benzamidine->Factor_Xa Inhibits Platelet_Activation Platelet Activation PARs->Platelet_Activation G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products tPA_uPA tPA/uPA tPA_uPA->Plasminogen Activates Benzamidine Benzamidine Benzamidine->Plasmin Inhibits Benzamidine->tPA_uPA Inhibits G cluster_0 Assay Setup cluster_1 Data Acquisition & Analysis Reagent_Prep 1. Reagent Preparation Reaction_Setup 2. Reaction Setup Reagent_Prep->Reaction_Setup Incubation 3. Incubation Reaction_Setup->Incubation Spectrophotometry 4. Spectrophotometry (Measure Absorbance) Incubation->Spectrophotometry Data_Analysis 5. Data Analysis (Calculate Ki) Spectrophotometry->Data_Analysis

References

An In-depth Technical Guide to 4-Carbamimidoylbenzamide Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carbamimidoylbenzamide hydrochloride, also known as 4-amidinobenzamide hydrochloride, is a small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core substituted with a highly basic amidine group, makes it a valuable scaffold for the design of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and insights into its current and potential applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, a crucial factor for its handling and use in biological assays.

Structure and Nomenclature
  • Systematic Name: this compound

  • Common Name: 4-Amidinobenzamide hydrochloride

  • CAS Number: 54050-86-1

  • Molecular Formula: C₈H₁₀ClN₃O

  • Molecular Weight: 199.64 g/mol

  • Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
Melting Point 302-303 °C[1][2]
Boiling Point 350.3 ± 44.0 °C (Predicted)[1][2]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1][2]
Aqueous Solubility 20 mg/mL[1][2]
pKa ~11.5 (Predicted for the amidinium ion)Inferred from benzamidine pKa[3]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines. The starting material for this synthesis is 4-cyanobenzamide.

Synthetic Workflow

Synthesis_Workflow start 4-Cyanobenzamide step1 Pinner Reaction: Ethanol, HCl (gas) start->step1 intermediate Ethyl 4-carbamimidoylbenzoate hydrochloride (Pinner Salt) step1->intermediate step2 Ammonolysis: Ammonia in Ethanol intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

  • 4-Cyanobenzamide

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (saturated solution in ethanol)

Step 1: Formation of the Pinner Salt (Ethyl 4-carbamimidoylbenzoate hydrochloride)

  • Suspend 4-cyanobenzamide (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue the addition of HCl gas until the starting material has completely dissolved and the solution is saturated.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt.

  • Collect the white crystalline solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound

  • Dissolve the dried Pinner salt from Step 1 in a minimal amount of cold, saturated ethanolic ammonia.

  • Stir the solution at room temperature for 2-4 hours. The progress of the ammonolysis can be monitored by the disappearance of the imidate intermediate using TLC.

  • Concentrate the reaction mixture under reduced pressure to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol and then with diethyl ether.

  • Dry the final product, this compound, under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as broad signals for the -NH₂ protons of the amide and amidine groups. The aromatic protons should appear as two doublets in the region of δ 7.5-8.5 ppm. The exact chemical shifts of the NH protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A representative ¹³C NMR spectrum for p-amidinobenzamide, monohydrochloride shows distinct peaks for the aromatic carbons and the carbonyl and amidine carbons.[4]

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching (amide and amidine): Broad bands in the region of 3100-3400 cm⁻¹

  • C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹

  • C=N stretching (amidine): A band in the region of 1630-1660 cm⁻¹

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₉N₃O), with an expected m/z of approximately 164.08.

Applications in Research and Drug Development

The primary utility of this compound and its derivatives lies in their ability to act as inhibitors of serine proteases.[4][5][6]

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

The positively charged amidine group of this compound can mimic the side chain of arginine, a common substrate for many serine proteases. This allows the molecule to bind to the active site of these enzymes, acting as a competitive inhibitor.[6]

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site Active_Site S1 Specificity Pocket (Negatively Charged) Inhibition Competitive Inhibition Active_Site->Inhibition Amidine Positively Charged Amidine Group Amidine->Active_Site Ionic Interaction Benzamide Benzamide Scaffold Benzamide->Inhibition

Caption: Mechanism of serine protease inhibition by this compound.

Drug Discovery Scaffold

The benzamide scaffold is a common feature in many approved drugs. The presence of both an amide and an amidine group in this compound provides two key points for chemical modification, allowing for the generation of libraries of derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives are being explored for the treatment of a range of conditions, including:

  • Thrombosis: By inhibiting coagulation factors like thrombin and Factor Xa.[7][8]

  • Inflammation: By targeting proteases involved in inflammatory cascades.

  • Cancer: By inhibiting proteases that play a role in tumor growth and metastasis.

  • Infectious Diseases: As potential antimicrobial and antiviral agents.[9][10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[11][12] Based on data for similar compounds, it may cause skin and eye irritation.[11][12] Good laboratory practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the biological activity of its core structure, makes it an attractive starting point for the development of novel therapeutics, particularly serine protease inhibitors. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important compound in their scientific endeavors.

References

An In-Depth Technical Guide to 4-Carbamimidoylbenzamide Hydrochloride: A Serine Protease Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-carbamimidoylbenzamide hydrochloride, commonly known as benzamidine hydrochloride, a reversible competitive inhibitor of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, offers detailed protocols for its experimental application, and explores its utility as a foundational scaffold in medicinal chemistry. By integrating established scientific principles with practical, field-proven insights, this guide aims to be an essential resource for the effective use and strategic application of this pivotal research tool.

Introduction: The Ubiquitous Role of Serine Proteases and the Need for Their Inhibition

Serine proteases constitute a major class of proteolytic enzymes, characterized by a highly conserved catalytic triad featuring a critical serine residue in their active site. These enzymes are integral to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. However, their dysregulation is implicated in numerous pathological conditions, such as inflammatory diseases, cancer, and cardiovascular disorders[1]. Consequently, the study and modulation of serine protease activity are of paramount importance in both fundamental biological research and therapeutic development.

Protease inhibitors are indispensable tools for preventing unwanted proteolysis during protein isolation and purification. This compound, a synthetic small molecule, has long been a staple in biochemistry and molecular biology laboratories for this purpose. Its ability to reversibly bind to and inhibit trypsin-like serine proteases with high affinity makes it a valuable component of protease inhibitor cocktails[2][3]. A concentration of approximately 1 mM is generally used for broad protease inhibition[2][3].

Beyond its utility as a laboratory reagent, the benzamidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to bind to the S1 pocket of trypsin-like serine proteases provides a robust starting point for the design and synthesis of more potent and selective inhibitors targeting specific enzymes in disease-related pathways[4][5].

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉ClN₂[6]
Molecular Weight 156.61 g/mol [6]
Melting Point 86-88 °C (lit.)[3]
Solubility Soluble in water (50 mg/mL), ethanol, DMSO (25 mg/mL), and DMF (25 mg/mL).[2][3][6]
Storage Temperature 2-8°C[3][7]

Stability and Solution Preparation:

Benzamidine hydrochloride is sensitive to oxidation, and its solutions are not stable over long periods[2][3][7]. It is strongly recommended to prepare aqueous solutions fresh daily using degassed water[2][3]. For longer-term storage, aliquots can be frozen under an inert gas, though comprehensive stability data for frozen solutions is limited[2][3]. Aqueous solutions should not be stored for more than one day[6].

Mechanism of Action: A Competitive Inhibitor Mimicking the Natural Substrate

This compound functions as a reversible, competitive inhibitor of serine proteases, particularly those with a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. Its inhibitory mechanism is rooted in its structural mimicry of these natural substrates.

The positively charged amidinium group of benzamidine is the key to its inhibitory activity. This group forms strong ionic and hydrogen bonding interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the active site, physically blocking the entry and proper orientation of the natural substrate. The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.

DOT script for Mechanism of Action Diagram

G cluster_enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (Asp189) catalytic_triad Catalytic Triad (Ser195, His57, Asp102) inhibitor 4-Carbamimidoylbenzamide Hydrochloride inhibitor->S1_pocket Competitive Binding (Ionic & H-bonds) substrate Natural Substrate (e.g., Arginine/Lysine) substrate->S1_pocket Blocked Access

G cluster_enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (Asp189) catalytic_triad Catalytic Triad (Ser195, His57, Asp102) inhibitor 4-Carbamimidoylbenzamide Hydrochloride inhibitor->S1_pocket Competitive Binding (Ionic & H-bonds) substrate Natural Substrate (e.g., Arginine/Lysine) substrate->S1_pocket Blocked Access

Figure 1: Competitive inhibition of a serine protease by this compound.

The inhibitory potency of benzamidine varies for different serine proteases, as reflected by their inhibition constants (Ki).

Serine ProteaseKi (µM)Reference
Tryptase20[8]
Trypsin21[8]
uPA (Urokinase-type Plasminogen Activator)97[8]
Factor Xa110[8]
Thrombin320[8]
tPA (Tissue Plasminogen Activator)750[8]
Plasmin350[9]

Experimental Protocols: Characterizing Inhibitory Activity

A crucial aspect of working with any enzyme inhibitor is the accurate determination of its inhibitory potency, typically expressed as the inhibition constant (Ki). The following protocol outlines a standard procedure for determining the Ki of this compound against trypsin using a chromogenic substrate.

Materials
  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol for Ki Determination

This protocol is adapted from established methods for assaying trypsin inhibition[10][11].

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay should be chosen to give a linear rate of substrate hydrolysis over 10-15 minutes[12].

    • L-BAPNA Stock Solution: Dissolve L-BAPNA in DMSO to a concentration of 60 mM. Store at -20°C, protected from light[10].

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer.

    • Working Substrate Solutions: Prepare a series of dilutions of the L-BAPNA stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km of trypsin for L-BAPNA).

    • Working Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells for each inhibitor and substrate concentration:

      • Assay Buffer

      • Working Inhibitor Solution (or buffer for uninhibited controls)

      • Trypsin solution

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the reaction by adding the Working Substrate Solution to each well.

    • Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm over time. The release of p-nitroaniline from L-BAPNA results in a yellow color.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • For each inhibitor and substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Construct a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration[13].

    • For a competitive inhibitor, the lines for different substrate concentrations will intersect at a point to the left of the y-axis, where the x-coordinate is equal to -Ki.

DOT script for Ki Determination Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Stock Solutions: - Trypsin - L-BAPNA (Substrate) - Benzamidine (Inhibitor) B Prepare Working Dilutions: - Serial dilutions of Substrate - Serial dilutions of Inhibitor A->B C Dispense Reagents into 96-well plate: - Buffer - Inhibitor - Trypsin B->C D Pre-incubate C->D E Initiate reaction with Substrate D->E F Monitor Absorbance at 405 nm E->F G Calculate Initial Velocities (V₀) F->G H Construct Dixon Plot (1/V₀ vs. [I]) G->H I Determine Ki from plot intersection H->I

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Stock Solutions: - Trypsin - L-BAPNA (Substrate) - Benzamidine (Inhibitor) B Prepare Working Dilutions: - Serial dilutions of Substrate - Serial dilutions of Inhibitor A->B C Dispense Reagents into 96-well plate: - Buffer - Inhibitor - Trypsin B->C D Pre-incubate C->D E Initiate reaction with Substrate D->E F Monitor Absorbance at 405 nm E->F G Calculate Initial Velocities (V₀) F->G H Construct Dixon Plot (1/V₀ vs. [I]) G->H I Determine Ki from plot intersection H->I

Figure 2: Workflow for the determination of the inhibition constant (Ki).

Troubleshooting and Considerations
  • Inhibitor Solubility: Ensure complete dissolution of benzamidine hydrochloride in the assay buffer.

  • Linearity of Reaction: Confirm that the uninhibited reaction proceeds linearly for the duration of the measurement.

  • Inner Filter Effect: At high substrate or product concentrations, the absorbance may become non-linear. Ensure that the total absorbance remains within the linear range of the spectrophotometer.

  • Off-Target Effects: While benzamidine is a relatively specific inhibitor of trypsin-like serine proteases, it can inhibit other enzymes at higher concentrations. It is crucial to consider potential off-target effects, especially when interpreting data from complex biological systems[14][15][16].

Applications in Research and Drug Discovery

A Standard Component of Protease Inhibitor Cocktails

The primary application of this compound in the research laboratory is as a component of protease inhibitor cocktails. These cocktails are essential for preventing the degradation of proteins of interest during cell lysis and protein purification. Its broad-spectrum activity against common serine proteases makes it a cost-effective and reliable choice.

Affinity Chromatography

The specific interaction between benzamidine and the S1 pocket of trypsin-like serine proteases is exploited in affinity chromatography. Benzamidine can be immobilized on a solid support (e.g., agarose beads) to create a resin that selectively binds and purifies these enzymes from complex mixtures. Conversely, this resin can be used to deplete serine proteases from a sample.

A Privileged Scaffold in Drug Discovery

The benzamidine moiety serves as an excellent starting point for the design of novel and selective serine protease inhibitors for therapeutic applications. Medicinal chemists utilize the benzamidine scaffold as an "anchor" that binds to the S1 pocket and then systematically modify other parts of the molecule to achieve high affinity and selectivity for a specific target enzyme.

Strategies for Lead Optimization from a Benzamidine Scaffold:

  • Exploiting Secondary Binding Pockets (S2-S4): By extending the molecule from the benzamidine core, it is possible to engage with other binding pockets (S2, S3, S4) on the surface of the protease, thereby increasing both potency and selectivity.

  • Modulating Physicochemical Properties: Modifications to the benzamidine scaffold can be made to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, which are crucial for the development of orally bioavailable drugs[17][18][19].

  • Structure-Based Drug Design: The availability of crystal structures of serine proteases in complex with benzamidine and its derivatives provides a detailed roadmap for rational drug design. This allows for the in silico design of new inhibitors with improved binding characteristics.

A notable example of a drug that incorporates a benzamidine-like moiety is dabigatran, a direct thrombin inhibitor used as an anticoagulant[12]. This highlights the successful translation of the fundamental understanding of benzamidine's interaction with serine proteases into a clinically effective therapeutic.

DOT script for Drug Discovery Workflow

G A Benzamidine Scaffold (S1 Pocket Anchor) B Lead Identification A->B Initial Screening C Lead Optimization - Improve Potency - Enhance Selectivity - Optimize ADME Properties B->C Structure-Activity Relationship (SAR) Studies D Preclinical Candidate C->D Iterative Design & Synthesis

G A Benzamidine Scaffold (S1 Pocket Anchor) B Lead Identification A->B Initial Screening C Lead Optimization - Improve Potency - Enhance Selectivity - Optimize ADME Properties B->C Structure-Activity Relationship (SAR) Studies D Preclinical Candidate C->D Iterative Design & Synthesis

Figure 3: The role of the benzamidine scaffold in the drug discovery pipeline.

Synthesis of this compound

For researchers interested in synthesizing or modifying this compound, a common laboratory-scale synthesis proceeds from benzonitrile via the Pinner reaction.

Reaction Scheme:

Benzonitrile is first reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield benzamidine hydrochloride.

Representative Protocol:

This protocol is a generalized representation based on established chemical syntheses[20][21][22][23][24].

  • Formation of the Imino Ether Hydrochloride:

    • Dissolve benzonitrile in anhydrous ethanol in a flask equipped with a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Seal the flask and allow it to stand at room temperature for an extended period (e.g., 48 hours) to allow the crystalline imino ether hydrochloride to precipitate.

    • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • Ammonolysis to Benzamidine Hydrochloride:

    • Suspend the imino ether hydrochloride in a solution of ammonia in ethanol.

    • Stir the mixture at room temperature for several hours (e.g., 24 hours).

    • Remove the precipitated ammonium chloride by filtration.

    • Evaporate the filtrate to dryness to obtain crude benzamidine hydrochloride.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Conclusion

This compound is a versatile and indispensable tool in the study of serine proteases. Its well-defined mechanism of action as a competitive inhibitor, coupled with its straightforward application in experimental settings, has solidified its place in research laboratories worldwide. Furthermore, its role as a privileged scaffold in medicinal chemistry continues to inspire the development of novel therapeutics targeting serine protease-mediated diseases. A thorough understanding of its properties, handling, and experimental application, as outlined in this guide, is crucial for its effective use and for leveraging its full potential in both basic research and drug discovery endeavors.

References

An In-Depth Technical Guide to the Synthesis of 4-Carbamimidoylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 4-carbamimidoylbenzamide hydrochloride, a key building block in medicinal chemistry and drug development. The synthesis is centered around the classic Pinner reaction, a well-established method for the conversion of nitriles to amidines. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also insights into the chemical principles and practical considerations that underpin this important transformation.

Introduction: The Significance of the Benzamidine Moiety

The benzamidine functional group is a critical pharmacophore found in a wide array of biologically active molecules, particularly as a potent inhibitor of serine proteases such as thrombin, trypsin, and factor Xa. The ability of the positively charged amidinium group to interact with negatively charged residues in the active sites of these enzymes makes it a cornerstone of anticoagulant and antifibrinolytic drug design. The synthesis of this compound provides a versatile intermediate, featuring both the key amidine functionality and a primary amide group that can be further elaborated to explore structure-activity relationships.

The Pinner Reaction: A Time-Tested Approach to Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two key stages:

  • Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, commonly known as a Pinner salt.

  • Ammonolysis: The Pinner salt is then reacted with ammonia to yield the desired amidine hydrochloride.

The overall transformation is a powerful tool for the construction of the amidine functional group.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Part 1: Pinner Salt Formation cluster_1 Part 2: Ammonolysis 4-Cyanobenzamide 4-Cyanobenzamide Pinner_Salt Ethyl 4-carbamoylbenzenecarboximidate hydrochloride (Pinner Salt) 4-Cyanobenzamide->Pinner_Salt Ethanolic HCl (anhydrous) 0-5 °C 4-Carbamimidoylbenzamide_HCl 4-Carbamimidoylbenzamide hydrochloride Pinner_Salt->4-Carbamimidoylbenzamide_HCl Ammonia or Ammonium Carbonate Ammonia Ammonia

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is based on the general principles of the Pinner reaction and has been adapted for the specific synthesis of this compound from 4-cyanobenzamide.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Hazards
4-CyanobenzamideC₈H₆N₂O146.153034-34-2Harmful if swallowed, Skin/eye irritant[4]
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Highly flammable liquid and vapor
Hydrogen Chloride (gas)HCl36.467647-01-0Corrosive, causes severe skin burns and eye damage
Ammonium Carbonate(NH₄)₂CO₃96.09506-87-6Harmful if swallowed[1]
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Extremely flammable, may form explosive peroxides
Part 1: Formation of the Pinner Salt (Ethyl 4-carbamoylbenzenecarboximidate hydrochloride)

Rationale: This step converts the nitrile group of 4-cyanobenzamide into a more reactive imino ester hydrochloride (Pinner salt). Anhydrous conditions are crucial to prevent the hydrolysis of the Pinner salt to the corresponding ester. The use of ethanolic HCl provides both the alcohol reactant and the acidic catalyst.

Pinner_Salt_Formation Setup 1. Reaction Setup: - Dry round-bottom flask - Magnetic stirrer - Inert atmosphere (N₂ or Ar) Reagents 2. Reagent Addition: - Suspend 4-cyanobenzamide in anhydrous ethanol - Cool to 0-5 °C (ice bath) Setup->Reagents HCl 3. HCl Gas Introduction: - Bubble anhydrous HCl gas through the suspension with vigorous stirring Reagents->HCl Reaction 4. Reaction: - Stir at 0-5 °C until saturation - Seal and continue stirring at low temperature HCl->Reaction Isolation 5. Isolation of Pinner Salt: - Collect the precipitate by filtration - Wash with anhydrous diethyl ether - Dry under vacuum Reaction->Isolation

Caption: Workflow for the formation of the Pinner salt intermediate.

Procedure:

  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 4-cyanobenzamide (e.g., 10.0 g, 0.068 mol) and anhydrous ethanol (100 mL).

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath.

  • With vigorous stirring, bubble anhydrous hydrogen chloride gas through the suspension. The solid will gradually dissolve as the Pinner salt forms and then may precipitate. Continue bubbling until the solution is saturated and white fumes of HCl are observed escaping from the drying tube.

  • Seal the flask and continue to stir the reaction mixture at a low temperature (e.g., in a cold room or refrigerator at 4 °C) for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • The Pinner salt typically precipitates as a white solid. Collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl, and dry under vacuum.

Part 2: Ammonolysis to this compound

Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia at the imino ester carbon. This displaces the ethoxy group and forms the thermodynamically stable amidinium ion. Using ammonium carbonate provides a convenient source of ammonia in the reaction mixture.[3]

Ammonolysis Suspension 1. Suspension: - Suspend the Pinner salt in anhydrous ethanol Ammonia_Source 2. Addition of Ammonia Source: - Add ammonium carbonate in portions Suspension->Ammonia_Source Reaction 3. Reaction: - Stir at room temperature or gentle warming (e.g., 30-40 °C) Ammonia_Source->Reaction Workup 4. Work-up: - Filter to remove any inorganic salts - Concentrate the filtrate under reduced pressure Reaction->Workup Purification 5. Purification: - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) Workup->Purification

Caption: Workflow for the ammonolysis of the Pinner salt.

Procedure:

  • Suspend the dried Pinner salt in anhydrous ethanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To this suspension, add ammonium carbonate (e.g., 3.7 equivalents) in portions with stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours, or gently warm to 30-40 °C to increase the rate of reaction.[3] Monitor the conversion of the Pinner salt to the amidine by TLC.

  • Upon completion of the reaction, filter the mixture to remove any insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification:

The crude product can be purified by recrystallization. A common solvent system for benzamidine hydrochlorides is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. For comparison, the melting point of 4-methylbenzamidine hydrochloride is 213-214 °C.[6]
¹H NMR (DMSO-d₆, 400 MHz): Aromatic protons will appear as two doublets in the range of δ 7.8-8.2 ppm. The amide protons (CONH₂) and the amidinium protons (C(NH)NH₂) will appear as broad singlets, likely in the range of δ 7.5-9.5 ppm, and will be exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz): The amidinium carbon (C=N) is expected to appear around δ 165 ppm. The amide carbonyl carbon (C=O) will be in a similar region. The aromatic carbons will appear in the range of δ 125-140 ppm.
IR (ATR) Characteristic peaks for N-H stretching of the amide and amidinium groups will be observed in the range of 3100-3400 cm⁻¹. A strong C=O stretching vibration for the amide will be present around 1660 cm⁻¹. The C=N stretching of the amidinium group will be observed around 1680 cm⁻¹.
Mass Spectrometry (ESI+): The molecular ion peak corresponding to the free base [C₈H₉N₃O + H]⁺ would be expected at m/z 164.08.

Safety Considerations

  • 4-Cyanobenzamide: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanolic HCl: This solution is highly flammable and corrosive.[7][8] It causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Ammonium Carbonate: Harmful if swallowed.[9] Avoid inhalation of dust.

  • General Precautions: The Pinner reaction should be carried out under anhydrous conditions, as moisture can lead to side reactions. The use of an inert atmosphere is recommended, especially during the filtration of the Pinner salt.

Conclusion

The synthesis of this compound via the Pinner reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and by employing appropriate purification techniques, this valuable building block can be obtained in good purity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related benzamidine derivatives for their research endeavors.

References

biological activity of benzamidine hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the in vitro biological activity of benzamidine hydrochloride, a pivotal tool in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, quantitative inhibitory data, and practical experimental applications of this widely-used serine protease inhibitor. We will explore its mode of action through molecular mimicry, present its selectivity profile against a range of key enzymes, and provide detailed, field-proven protocols for its effective use in protein preservation, enzyme kinetic analysis, and cellular assays. The guide is structured to build foundational knowledge, leading to advanced application insights, ensuring scientific integrity through rigorous citation and self-validating experimental design.

Introduction to Benzamidine Hydrochloride

Benzamidine hydrochloride is a water-soluble, crystalline organic compound widely recognized as a reversible competitive inhibitor of serine proteases.[1][2] Its chemical structure, featuring a positively charged amidine group on a benzene ring, is central to its biological function.[3] Historically, early research established its utility in preventing enzymatic breakdown of proteins, quickly making it a staple in chemical biology and proteomics.[1] Today, its applications are diverse, ranging from its routine inclusion in protein purification buffers to its use as a reference compound in drug discovery screening assays and mechanistic studies targeting proteases.[4][5] Its primary value lies in its ability to selectively and reversibly block the active sites of enzymes like trypsin, thrombin, and plasmin, thereby providing precise control over proteolytic activity in experimental systems.[4]

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The inhibitory power of benzamidine hydrochloride stems from its structural similarity to the natural amino acid substrates of trypsin-like serine proteases.[1]

Molecular Mimicry: How Benzamidine Inhibits Trypsin-like serine proteases preferentially cleave peptide bonds following positively charged amino acid residues, namely arginine and lysine. The active site of these enzymes contains a specialized "S1 specificity pocket" that is negatively charged (typically containing an aspartate residue) to accommodate these side chains. Benzamidine's protonated amidine group effectively mimics the guanidinium group of arginine or the ammonium group of lysine. This structural analogy allows it to bind tightly within the S1 pocket of the enzyme, physically occupying the active site and preventing the natural substrate from binding.[1] Because this interaction is non-covalent, the inhibition is reversible.[6] The binding is competitive, meaning that benzamidine and the substrate directly compete for the same binding site; increasing the substrate concentration can overcome the inhibition.[1]

Competitive_Inhibition cluster_0 No Inhibition cluster_1 Competitive Inhibition Enzyme_A Enzyme (Active Site) Product_A Products Enzyme_A->Product_A Binds & Catalyzes Substrate_A Substrate Substrate_A->Enzyme_A Enzyme_B Enzyme (Active Site) Substrate_B Substrate Substrate_B->Enzyme_B Inhibitor_B Benzamidine Inhibitor_B->Enzyme_B Competes for Active Site Blocked_Enzyme Blocked Enzyme

Figure 1: Mechanism of competitive inhibition by benzamidine.

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. Benzamidine exhibits a distinct selectivity profile, showing high affinity for trypsin and related enzymes while being a weaker inhibitor of other proteases.[1] This differential affinity is critical for its application in specific experimental contexts.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine Hydrochloride for Key Serine Proteases

Enzyme Function Kᵢ (µM) Source(s)
Tryptase Mast cell mediator 20 [7][8][9]
Trypsin Digestive & cellular processes 19 - 35 [1][6][10][11]
Urokinase (uPA) Fibrinolysis, cell migration 97 [1][7][8][9]
Factor Xa Blood coagulation cascade 110 [1][7][8][9]
Thrombin Blood clotting (Fibrinogen → Fibrin) 220 - 320 [1][6][7][10][]
Plasmin Fibrinolysis (clot breakdown) 350 [1][6][10][]

| tPA | Fibrinolysis (Plasminogen → Plasmin) | 750 |[1][7][8] |

Note: Kᵢ values can vary slightly between studies due to different experimental conditions (e.g., pH, temperature, substrate used).

The data clearly illustrate that benzamidine is a potent inhibitor of trypsin and tryptase, with Kᵢ values in the low micromolar range.[1][7][8][9] Its affinity for proteases involved in hemostasis and fibrinolysis, such as thrombin and plasmin, is significantly lower, with Kᵢ values that are 10- to 20-fold higher.[1] This selectivity allows researchers to use it at concentrations that will effectively inhibit trypsin-like activity while having a more moderate impact on the coagulation or fibrinolytic systems.

Key In Vitro Applications and Experimental Protocols

Benzamidine hydrochloride's reliable and well-characterized activity makes it indispensable for several core in vitro applications.

Application: Preservation of Protein Integrity in Lysates

Rationale: When cells are lysed to extract proteins, endogenous proteases are released from cellular compartments (like lysosomes) and can rapidly degrade the protein of interest. Benzamidine is a standard component of protease inhibitor "cocktails" added to lysis buffers to immediately inactivate serine proteases upon their release, ensuring a high yield of intact protein for downstream analysis (e.g., Western blotting, immunoprecipitation, or activity assays).[1][13]

Protocol 1: Preparation of a Cell Lysis Buffer Containing Benzamidine HCl

This protocol describes the preparation of a standard RIPA (Radioimmunoprecipitation Assay) buffer, a common choice for whole-cell extracts.

  • Prepare Base Buffer: Prepare 1L of 1X RIPA buffer without inhibitors.

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • Store at 4°C.

  • Prepare Benzamidine Stock Solution:

    • Weigh out 156.6 mg of benzamidine hydrochloride (MW: 156.61 g/mol ).[14]

    • Dissolve in 10 mL of ultrapure water to make a 100 mM stock solution.

    • Causality Note: Preparing a concentrated aqueous stock solution allows for easy addition to the final buffer without significantly altering its composition.[3]

    • Aliquot into smaller volumes (e.g., 500 µL) and store at -20°C. Frozen aliquots are stable for a short time, but fresh solutions are recommended as benzamidine is sensitive to oxidation.

  • Prepare Complete Lysis Buffer (Working Solution):

    • This step should be performed immediately before use.

    • Take 10 mL of the base RIPA buffer.

    • Add 100 µL of the 100 mM benzamidine HCl stock solution to achieve a final concentration of 1 mM.[9]

    • Trustworthiness Note: This working concentration is effective for general serine protease inhibition.

    • Add other protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases, leupeptin/aprotinin for broader coverage) as required by the experimental system.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash cells with ice-cold PBS.

    • Aspirate PBS and add the complete, ice-cold lysis buffer.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube for analysis or storage at -80°C.

Application: Characterization of Protease Activity

Rationale: In enzyme kinetics, benzamidine serves as a well-characterized reference or positive control inhibitor for serine proteases.[4] It is used to confirm the identity of a newly isolated protease, to validate a new assay's ability to detect inhibition, or as a benchmark against which to compare the potency of novel inhibitory compounds.[3][4]

Assay_Workflow A Reagent Preparation - Enzyme Solution - Substrate Solution - Benzamidine Stock - Assay Buffer B Assay Plate Setup - No Inhibitor Control (Max Activity) - No Enzyme Control (Background) - Test Wells (Varying [Benzamidine]) A->B Dispense C Pre-incubation Incubate Enzyme with Benzamidine (or buffer) for a defined time (e.g., 15 min at RT) B->C Equilibrate D Initiate Reaction Add chromogenic/fluorogenic substrate to all wells C->D E Kinetic Measurement Read absorbance/fluorescence over time in a plate reader D->E F Data Analysis - Calculate reaction velocity (rate) - Plot % Inhibition vs. [Benzamidine] - Determine IC50/Ki E->F

Figure 2: Generalized workflow for an in vitro protease inhibition assay.

Protocol 2: General In Vitro Serine Protease (Trypsin) Inhibition Assay

This protocol uses a chromogenic substrate to measure trypsin activity. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Stock: Prepare a 1 mg/mL stock of TPCK-treated trypsin in 1 mM HCl. Store at -20°C. Dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

    • Benzamidine Dilutions: Prepare a serial dilution of benzamidine HCl in Assay Buffer (e.g., from 1 mM down to 1 µM).

    • Substrate Solution: Prepare a 1 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Setup: In triplicate, add 50 µL of Assay Buffer to "No Enzyme" control wells. Add 50 µL of the appropriate benzamidine dilution or Assay Buffer (for "No Inhibitor" control) to the test wells.

    • Add Enzyme: Add 50 µL of the trypsin working solution to all wells except the "No Enzyme" controls.

    • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

    • Initiate Reaction: Add 100 µL of the pre-warmed (37°C) substrate solution to all wells to start the reaction.

    • Measure: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate Velocity: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Normalize Data: Subtract the average rate of the "No Enzyme" control from all other wells. The rate of the "No Inhibitor" control represents 100% activity.

    • Calculate % Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100.

    • Determine IC₅₀: Plot % Inhibition versus the logarithm of benzamidine concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Application: Studies of Hemostasis and Fibrinolysis

Rationale: Benzamidine's ability to inhibit key enzymes in the coagulation and fibrinolytic systems makes it a useful tool for studying these processes in vitro.[1][15] It can be used to block the activity of thrombin, Factor Xa, and plasmin in plasma-based assays or with purified components to dissect specific steps of these pathways.[1][16][17]

Coagulation_Fibrinolysis cluster_coag Coagulation Cascade (Final Steps) cluster_fib Fibrinolysis FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Fibrin_Deg Fibrin Degradation Products Fibrin->Fibrin_Deg Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin_Deg uPA uPA / tPA uPA->Plasmin Inhibitor Benzamidine Inhibits Inhibitor->FactorXa Inhibitor->Thrombin Inhibitor->Plasmin Inhibitor->uPA

Figure 3: Simplified hemostasis pathway showing targets of benzamidine.
Application: Cell-Based Assays

The use of benzamidine directly in cell culture is less common than its application in lysates, but it has been explored. Some studies have shown that at concentrations like 50 µM, benzamidine hydrochloride can reduce the incorporation of [³H]thymidine in fibroblasts, which suggests an anti-proliferative effect that may depend on the catalytic activity of cell-surface or secreted proteases involved in growth signaling.[7] When planning such experiments, it is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range that is non-toxic to the specific cell line being used, ensuring that observed effects are due to specific protease inhibition rather than general toxicity.

Practical Considerations for Laboratory Use

  • Solubility: Benzamidine hydrochloride is readily soluble in water and alcohol.[3] A stock solution in water at 50-100 mg/mL is achievable.[7] For some cell-based applications or when higher concentrations are needed, DMSO can also be used as a solvent.[7]

  • Stability and Storage: The solid form should be stored desiccated and protected from light, typically at 2-8°C or -20°C.[14][18] As mentioned, aqueous solutions are susceptible to oxidation, and it is best practice to use freshly prepared solutions or aliquots that have been stored frozen for a limited time.[19]

  • Typical Working Concentrations:

    • For general protease inhibition in lysates: A final concentration of 1 mM is widely recommended.[9][13] For inhibiting proteases from specific sources like yeast, a range of 0.5 to 4.0 mM may be used.[9]

    • For enzyme kinetic assays: The concentration should bracket the expected Kᵢ value for the target enzyme.

    • For cell culture: Concentrations are typically lower (e.g., 50 µM) and must be empirically determined to avoid cytotoxicity.[7]

Conclusion

Benzamidine hydrochloride remains an indispensable and versatile reagent for in vitro research. Its well-defined mechanism as a competitive serine protease inhibitor, coupled with a well-characterized selectivity profile, provides researchers with a reliable method to control unwanted proteolysis and to probe the function of specific enzymes. From preserving the integrity of protein samples to serving as a benchmark in kinetic assays and aiding in the study of complex biological cascades like blood coagulation, benzamidine hydrochloride is a foundational tool that enables precise and reproducible scientific inquiry. A thorough understanding of its potency, selectivity, and practical handling is essential for its effective application in the laboratory.

References

A Technical Guide to the Evaluation of Novel Complement Pathway Inhibitors: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of novel compounds as inhibitors of the complement system. While the impetus for this document was an inquiry into the specific role of 4-carbamimidoylbenzamide hydrochloride, a thorough review of the scientific literature did not yield specific data on its activity as a complement inhibitor. Therefore, this guide has been designed to provide a robust, universally applicable methodology for the evaluation of any putative complement inhibitor, using a hypothetical compound as a case study. Our focus is on the practical application of established assays and the logical progression of experiments to elucidate the mechanism and potency of a novel inhibitor.

Introduction: The Complement System as a Therapeutic Target

The complement system is a cornerstone of innate immunity, comprising a complex cascade of over 50 proteins that work in concert to eliminate pathogens and cellular debris.[1] Activation of the complement cascade can occur through three primary pathways: the classical, lectin, and alternative pathways.[1][2] All three pathways converge on the cleavage of the central component, C3, leading to the formation of the C3 convertase and subsequent activation of the terminal pathway, culminating in the formation of the membrane attack complex (MAC) and cell lysis.[3][4]

While essential for host defense, dysregulation of the complement system is implicated in a wide range of inflammatory and autoimmune diseases, including atypical hemolytic uremic syndrome (aHUS), paroxysmal nocturnal hemoglobinuria (PNH), and age-related macular degeneration (AMD).[5][6][7] This has spurred significant interest in the development of therapeutic agents that can modulate complement activity.[2] The successful development of such inhibitors relies on a thorough and systematic evaluation of their mechanism of action and potency.

Initial Screening for Complement Inhibitory Activity: Hemolytic Assays

The initial step in evaluating a novel compound for complement inhibitory activity is often a functional screen to determine if it can prevent complement-mediated cell lysis. Hemolytic assays are the gold standard for this purpose, as they provide a measure of the entire complement cascade's functional integrity.[8][9][10][11][12]

The CH50 Assay for the Classical Pathway

The CH50 assay measures the activity of the classical complement pathway.[10][11][12] It utilizes sheep red blood cells (SRBCs) sensitized with rabbit anti-sheep red blood cell antibodies (hemolysin).[10] When incubated with normal human serum, the antibody-antigen complexes on the SRBC surface activate the classical pathway, leading to hemolysis.[10][12] The inhibitory effect of a test compound is determined by its ability to reduce this hemolysis.

The AH50 Assay for the Alternative Pathway

The alternative pathway's activity can be assessed using an AH50 assay. This assay typically uses unsensitized rabbit red blood cells (RRBCs), which are potent activators of the alternative pathway, in a buffer containing Mg2+ and EGTA to chelate Ca2+ and block the classical and lectin pathways.[8]

Table 1: Summary of Hemolytic Assays for Complement Inhibition Screening
AssayPathway AssessedActivatorTarget CellsKey ReagentsReadout
CH50 ClassicalAntibody-antigen complexesAntibody-sensitized Sheep Red Blood Cells (SRBCs)Normal Human Serum (NHS), Veronal buffer with Ca2+ and Mg2+Hemoglobin release (absorbance at 540 nm)
AH50 AlternativeSpontaneous C3 hydrolysisRabbit Red Blood Cells (RRBCs)Normal Human Serum (NHS), Veronal buffer with Mg2+ and EGTAHemoglobin release (absorbance at 540 nm)
Experimental Workflow: Hemolytic Inhibition Assay

Below is a generalized workflow for assessing a compound's inhibitory effect on the classical complement pathway using a CH50 assay.

Caption: Workflow for a CH50 hemolytic inhibition assay.

Elucidating the Mechanism of Inhibition: Pathway-Specific and Component-Level Assays

Once a compound has demonstrated inhibitory activity in a functional screen, the next step is to pinpoint its target within the complement cascade. This is achieved through a combination of pathway-specific assays and the measurement of individual complement activation products.

ELISA-Based Assays for Pathway-Specific Inhibition

Enzyme-linked immunosorbent assays (ELISAs) offer a more granular approach to studying complement inhibition.[3][13] These assays can be designed to assess the activation of specific pathways by coating microtiter plates with pathway-specific activators (e.g., IgG for the classical pathway, LPS for the alternative pathway, or mannan for the lectin pathway).[3] The deposition of complement components, such as C3b or the terminal complement complex (C5b-9), is then quantified using specific antibodies.[3]

Quantification of Complement Activation Products

The cleavage of C3 and C5 generates the anaphylatoxins C3a and C5a, which are potent inflammatory mediators.[14][15][16] Measuring the levels of these anaphylatoxins in serum or plasma treated with a complement activator and the test inhibitor can provide direct evidence of inhibition at the C3 or C5 convertase step.[15][16] Commercially available ELISA kits are widely used for the quantification of C3a and C5a.[14][15][16]

Table 2: Assays for Mechanistic Characterization of Complement Inhibitors
Assay TypeTarget MeasuredPrincipleApplication
Pathway-Specific ELISA C3b, C4d, C5b-9 depositionImmobilized pathway activators trigger complement activation in the presence of an inhibitor.Delineates which pathway(s) are inhibited.
Anaphylatoxin ELISA C3a, C5a levelsQuantifies the generation of specific activation products.Identifies inhibition at the C3 or C5 convertase level.
Signaling Pathway: The Complement Cascade and Points of Inhibition

The following diagram illustrates the three complement pathways and potential points of therapeutic intervention.

Complement_Pathway Classical Classical Pathway (Antibody-Antigen Complexes) C1 C1 Complex Classical->C1 Lectin Lectin Pathway (Microbial Carbohydrates) MBL_MASP MBL/Ficolin-MASP Lectin->MBL_MASP Alternative Alternative Pathway (Spontaneous C3 Hydrolysis) C3_H2O C3(H2O) Alternative->C3_H2O C4_C2 C4, C2 C1->C4_C2 C3_conv_classical C3 Convertase (C4b2a) C4_C2->C3_conv_classical C3 C3 C3_conv_classical->C3 C5_conv C5 Convertase C3_conv_classical->C5_conv MBL_MASP->C4_C2 FactorB_D Factor B, Factor D C3_H2O->FactorB_D C3_conv_alternative C3 Convertase (C3bBb) FactorB_D->C3_conv_alternative C3_conv_alternative->C3 C3_conv_alternative->C5_conv C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b C3b->C5_conv C5 C5 C5_conv->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C6789 C6, C7, C8, C9 C5b->C6789 MAC Membrane Attack Complex (C5b-9) C6789->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis Inh_C1 C1 Inhibitor Inh_C1->C1 Inh_C3 C3 Inhibitor Inh_C3->C3 Inh_C5 C5 Inhibitor Inh_C5->C5

Caption: Overview of the complement cascade and key inhibitory targets.

Biophysical Characterization: Understanding the Inhibitor-Target Interaction

To gain a deeper understanding of the inhibitory mechanism, it is crucial to characterize the direct binding of the compound to its putative target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[17][18][19]

Surface Plasmon Resonance (SPR)

In an SPR experiment, one interacting partner (the ligand, e.g., a complement protein) is immobilized on a sensor chip, and the other (the analyte, e.g., the inhibitory compound) is flowed over the surface.[18] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.[20] This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[17]

Table 3: Kinetic Parameters Determined by SPR
ParameterDescriptionSignificance
ka (on-rate) The rate at which the inhibitor binds to its target.A faster on-rate can lead to a more rapid onset of action.
kd (off-rate) The rate at which the inhibitor dissociates from its target.A slower off-rate results in a longer duration of action (residence time).
KD (dissociation constant) The ratio of kd/ka, representing the affinity of the interaction.A lower KD indicates a higher binding affinity.

Detailed Experimental Protocols

Protocol: CH50 Hemolytic Assay for Classical Pathway Inhibition

Materials:

  • Sheep Red Blood Cells (SRBCs)

  • Rabbit anti-sheep red blood cell antibody (hemolysin)

  • Normal Human Serum (NHS) as a source of complement

  • Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)

  • Test inhibitor compound at various concentrations

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

  • Sensitization of SRBCs: Wash SRBCs with VBS++ and resuspend to a concentration of 1x10^9 cells/mL. Incubate with an optimal dilution of hemolysin for 20 minutes at 37°C.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test inhibitor.

  • Add a pre-determined dilution of NHS to each well containing the inhibitor.

  • Add the sensitized SRBCs to each well.

  • Controls: Include wells for 100% lysis (SRBCs + water) and 0% lysis (SRBCs + VBS++).[10]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Centrifugation: Centrifuge the plate to pellet the intact SRBCs.

  • Readout: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control and determine the IC50 value.

Protocol: ELISA for C3a Generation

Materials:

  • Normal Human Serum (NHS)

  • Complement activator (e.g., heat-aggregated IgG for the classical pathway)

  • Test inhibitor compound

  • Commercial C3a ELISA kit

  • Microplate reader

Procedure:

  • Complement Activation: In a microtube, incubate NHS with the complement activator in the presence of various concentrations of the test inhibitor for a defined period at 37°C.

  • Stop Reaction: Stop the reaction by adding EDTA to chelate divalent cations.

  • ELISA: Perform the C3a ELISA according to the manufacturer's instructions.[14][15] This typically involves adding the samples to a microplate pre-coated with an anti-C3a capture antibody, followed by the addition of a detection antibody and substrate.

  • Readout: Measure the absorbance at the appropriate wavelength.

  • Analysis: Generate a standard curve using the C3a standards provided in the kit and determine the concentration of C3a in each sample. Calculate the percent inhibition of C3a generation for each inhibitor concentration.

Conclusion

The systematic approach outlined in this guide, progressing from broad functional screens to detailed mechanistic and biophysical studies, provides a robust framework for the characterization of novel complement inhibitors. By employing a combination of hemolytic assays, pathway-specific ELISAs, and techniques such as SPR, researchers can effectively determine the potency, mechanism of action, and binding kinetics of a candidate compound. This comprehensive evaluation is essential for the successful development of new therapeutics targeting the complement system and for advancing our understanding of its role in health and disease.

References

A Technical Guide to Benzamidine: From Pinner's Discovery to a Cornerstone of Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzamidine, a seemingly simple aryl amidine, represents a foundational tool in the arsenal of researchers across biochemistry, structural biology, and drug development.[1] First synthesized in the late 19th century, its true value emerged with the discovery of its potent, reversible, and competitive inhibition of serine proteases.[1][2] This guide provides an in-depth exploration of benzamidine's journey from a chemical curiosity to an indispensable research chemical. We will dissect its historical synthesis, illuminate its elegant mechanism of action at the molecular level, detail its core applications with field-proven protocols, and touch upon its legacy as a scaffold in modern medicinal chemistry. This document is intended for scientists and professionals who seek to understand not just how to use benzamidine, but why it remains a gold-standard reagent for safeguarding the integrity of proteins.

The Genesis of a Core Reagent: Discovery and Synthesis

The story of benzamidine is intrinsically linked to the development of fundamental organic chemistry. Its primary route of synthesis, a classic name reaction, highlights the elegance of 19th-century chemical discovery.

The Pinner Reaction: A Historical Breakthrough

In 1877, the German chemist Adolf Pinner described a novel reaction that would become the principal method for synthesizing amidines for decades to come.[3][4] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, often called a "Pinner salt".[4][5] This reactive intermediate can then be treated with ammonia to yield the corresponding amidine.[4]

The synthesis of benzamidine hydrochloride via this method starts with benzonitrile and an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas.[6] The resulting Pinner salt, ethyl benzimidate hydrochloride, is then ammonolyzed to produce benzamidine hydrochloride.[6] Temperature control is a critical parameter, as the imidate hydrochloride intermediates are thermodynamically unstable and can rearrange at higher temperatures.[3][4]

Reaction Mechanism

The mechanism proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol. The resulting imidate salt is a key intermediate that can be isolated or reacted in situ.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Benzonitrile Benzonitrile (Ph-C≡N) Nitrilium Activated Nitrilium Ion [Ph-C≡N⁺-H] Benzonitrile->Nitrilium + HCl Imidate_Salt Pinner Salt (Ethyl Benzimidate HCl) Nitrilium->Imidate_Salt + EtOH Benzamidine Benzamidine HCl Imidate_Salt->Benzamidine + NH₃

Caption: The Pinner reaction for benzamidine synthesis.

Modern Synthetic Approaches

While the Pinner reaction remains a classic method, other synthetic routes have been developed. One common industrial method involves the reaction of benzonitrile with ammonium chloride and ammonia in an autoclave at high temperature and pressure.[7] The development of substituted benzamidine derivatives for drug discovery has also led to a wide array of modern synthetic strategies to functionalize the benzene ring.[2][8][9]

The Molecular Basis of Inhibition: A Precise Mechanism

Benzamidine's utility stems from its function as a reversible, competitive inhibitor that primarily targets serine proteases.[2][10] This class of enzymes, which includes critical players like trypsin, thrombin, and plasmin, is involved in countless physiological and pathological processes.[10][11]

A Structural Mimic of Nature

The inhibitory power of benzamidine lies in its structural and electrostatic resemblance to the side chains of arginine and lysine. Serine proteases like trypsin have a deep "S1 specificity pocket" in their active site that is negatively charged at the bottom, typically due to an aspartate residue. This pocket preferentially binds positively charged arginine or lysine residues of their target substrates.

The positively charged amidinium group of benzamidine acts as a potent mimic, or "mimetic," of the guanidinium group of arginine.[2] It fits snugly into the S1 pocket, forming strong ionic and hydrogen bonds, thereby occupying the active site and physically blocking the natural substrate from binding.[2] This is the essence of competitive inhibition.

Protease_Inhibition Protease Serine Protease Active Site S1 Specificity Pocket (Aspartate⁻) Catalytic Triad (Ser, His, Asp) Product Cleaved Peptides Protease->Product Catalysis Prevented Benzamidine Benzamidine Benzamidine->Protease:s1_pocket Binds Reversibly (Competitive Inhibition) Substrate Substrate (e.g., Arginine) Substrate->Protease Binding Blocked

References

An In-depth Technical Guide to Structural Analogs of 4-Carbamimidoylbenzamide Hydrochloride: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Benzamidine Scaffold

The 4-carbamimidoylbenzamide hydrochloride scaffold, a seemingly simple aromatic structure, holds a remarkable position in medicinal chemistry. Its core components—a benzamidine group, a potent pharmacophore known for its interaction with serine proteases, and a modifiable benzamide tail—offer a versatile platform for the design of highly specific and effective therapeutic agents. This guide provides a comprehensive exploration of the structural analogs of 4-carbamimidoylbenzamide, delving into their rational design, synthesis, and preclinical evaluation. Our journey will be guided by the principles of scientific integrity, providing not just protocols, but the strategic thinking behind them, to empower researchers in their quest for novel therapeutics.

The Core Moiety: Understanding this compound

4-Carbamimidoylbenzamide, also known as 4-amidinobenzamide, is an organic compound characterized by a central benzene ring substituted with a carbamimidoyl (amidine) group and a carboxamide group at the para position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 4-carbamimidoylbenzamide
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Key Functional Groups Amidine, Amide, Aromatic Ring

The positively charged amidinium group is the cornerstone of its biological activity, enabling it to act as a potent mimic of the guanidinium side chain of arginine. This allows it to bind with high affinity to the S1 pocket of many serine proteases, which have a conserved aspartic acid residue at the base of this pocket.

Strategic Design of Structural Analogs: A Guided Tour of Chemical Space

The development of structural analogs of 4-carbamimidoylbenzamide is a testament to the power of medicinal chemistry in optimizing drug-like properties. The core scaffold presents two primary vectors for modification: the benzamide moiety (the "western" region) and the benzamidine ring itself (the "eastern" region).

The Rationale for Analog Development

The primary motivation for synthesizing analogs is to improve upon the inherent properties of the parent compound. Key objectives include:

  • Enhanced Potency: Increasing the binding affinity for the target enzyme.

  • Improved Selectivity: Minimizing off-target effects by designing molecules that preferentially bind to the desired protease.

  • Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo performance.

  • Reduced Toxicity: Modifying the structure to eliminate or minimize adverse cellular effects.

The following diagram illustrates the key areas for structural modification on the 4-carbamimidoylbenzamide scaffold.

Caption: Key modification points on the 4-carbamimidoylbenzamide scaffold.

Synthetic Pathways to a Diverse Chemical Library

The synthesis of 4-carbamimidoylbenzamide analogs relies on robust and versatile chemical transformations. The following section outlines key synthetic strategies, providing both a high-level overview and detailed experimental protocols.

General Synthetic Strategy

A common and efficient approach to synthesizing a library of N-substituted 4-carbamimidoylbenzamides begins with a protected 4-cyanobenzoic acid derivative. This allows for the systematic introduction of diverse amines to build the benzamide portion, followed by the conversion of the nitrile to the desired amidine.

G start 4-Cyanobenzoic Acid step1 Protection of Carboxylic Acid start->step1 e.g., Esterification step2 Amide Coupling step1->step2 Amine, Coupling Reagent step3 Nitrile to Amidine Conversion step2->step3 Pinner Reaction or Hydroxylamine-based methods final Target Analog Library step3->final

Caption: A generalized synthetic workflow for 4-carbamimidoylbenzamide analogs.

Detailed Experimental Protocols

This protocol describes a fundamental step in the synthesis of a diverse range of analogs.

Materials:

  • 4-Cyanobenzoyl chloride

  • Substituted aniline (e.g., aniline, 4-chloroaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyanobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-cyanobenzamide.

This classic method provides a reliable route to the amidine functional group.

Materials:

  • N-substituted 4-cyanobenzamide

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous diethyl ether

  • Ammonia (in ethanol)

Procedure:

  • Dissolve the N-substituted 4-cyanobenzamide (1.0 eq) in anhydrous ethanol and cool to 0 °C.

  • Bubble dry HCl gas through the solution until saturation.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude imino ether hydrochloride.

  • Dissolve the crude product in anhydrous ethanol and treat with a solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture and triturate the residue with anhydrous diethyl ether to precipitate the amidine hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Structure-Activity Relationship (SAR): Decoding the Molecular Interactions

The systematic modification of the 4-carbamimidoylbenzamide scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various serine proteases.

The Benzamidine Core: The Anchor of Activity

The amidine group is the primary determinant of binding to the S1 pocket of serine proteases. Modifications to the benzene ring of the benzamidine moiety can fine-tune the electronic and steric properties, influencing binding affinity.

  • Electron-donating groups on the ring can enhance the basicity of the amidine, potentially strengthening the ionic interaction with the aspartate residue in the S1 pocket.

  • Bulky substituents can introduce steric hindrance, which can be detrimental or beneficial depending on the topography of the target enzyme's active site.

The Benzamide Tail: The Key to Selectivity and Potency

The N-substituted benzamide portion of the molecule extends out of the S1 pocket and interacts with the surrounding surface of the enzyme. This region is crucial for achieving selectivity among different serine proteases.

A study on benzamide derivatives as factor Xa inhibitors revealed that substitutions at the para position of a terminal phenyl ring were most active.[1] Specifically, chlorine, methoxy, and fluorine substituents showed high inhibitory activity.[1] This highlights the importance of both electronic and steric factors in the P1 pocket for achieving high potency.[1]

For tryptase inhibitors, a novel pyrazinone class of compounds was developed, and optimization of the P1 and P4 groups led to a potent inhibitor with a Ki of 93 nM.[2][3] This demonstrates that modifications distal to the core benzamidine can significantly impact inhibitory potential.

Therapeutic Applications: From Anticoagulation to Oncology

The versatility of the 4-carbamimidoylbenzamide scaffold has led to its exploration in a wide range of therapeutic areas.

Anticoagulation: Targeting Factor Xa

Factor Xa is a critical enzyme in the coagulation cascade, making it an attractive target for the development of anticoagulants.[1][4] Analogs of 4-carbamimidoylbenzamide have been designed as potent and selective inhibitors of Factor Xa. The benzamidine moiety effectively occupies the S1 pocket, while the N-substituted benzamide tail can be tailored to interact with the S4 pocket, enhancing both potency and selectivity.[5]

One study described a series of nonbenzamidine tetrazole derivatives as factor Xa inhibitors, where an aminobenzisoxazole moiety was found to be a potent mimic of the benzamidine group, yielding an inhibitor with a Ki of 0.35 nM.[6]

Anti-inflammatory and Anti-allergic: Tryptase Inhibition

Mast cell tryptase is a serine protease implicated in the pathophysiology of asthma and other allergic and inflammatory diseases.[7] The development of potent and selective tryptase inhibitors is a promising therapeutic strategy. Bivalent inhibitors, where two benzamidine-based pharmacophores are linked, have shown exceptional potency and selectivity for the tetrameric tryptase enzyme.[8]

Oncology: Exploring Novel Mechanisms

The application of 4-carbamimidoylbenzamide analogs in oncology is an emerging and exciting field.

  • HDAC Inhibition: Certain N-substituted benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, demonstrating anti-proliferative activity in various cancer cell lines.[9][10]

  • Targeting NAD+ Biosynthesis: A series of o-aminobenzamide derivatives have been developed as potent antitumor agents against gastric cancer by disrupting NAD+ salvage synthesis.[11]

  • Kinase Inhibition: 4-Methylbenzamide derivatives containing substituted purines have been investigated as potential protein kinase inhibitors for cancer therapy.[12]

Preclinical Evaluation: A Step-by-Step Guide to In Vitro and In Vivo Testing

The successful development of any therapeutic agent hinges on a rigorous preclinical evaluation process. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays: Establishing Potency and Selectivity

This assay is a cornerstone for determining the inhibitory potency of the synthesized analogs.

Materials:

  • Target serine protease (e.g., Factor Xa, trypsin, tryptase)

  • Fluorogenic substrate specific for the target protease

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and BSA)

  • Test compounds (analogs of 4-carbamimidoylbenzamide)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the target serine protease.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will be specific to the substrate).

  • Calculate the initial reaction velocities and determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G start Prepare Reagents step1 Incubate Enzyme and Inhibitor start->step1 step2 Add Substrate step1->step2 step3 Measure Fluorescence step2->step3 final Calculate IC50 step3->final

Caption: Workflow for a serine protease inhibition assay.

This assay is crucial for assessing the potential toxicity of the synthesized analogs on living cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line for oncology studies)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using an absorbance plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound.

In Vivo Models: Assessing Efficacy and Safety in a Physiological Context

Animal models are indispensable for evaluating the therapeutic potential and safety profile of lead compounds before they can be considered for human trials.

For anticoagulant drug development, various animal models of thrombosis are employed.[13][14] These include:

  • Ferric Chloride-Induced Thrombosis: A common model where the application of ferric chloride to a blood vessel induces endothelial injury and thrombus formation.[13]

  • Inferior Vena Cava (IVC) Ligation: This surgical model creates a stasis-induced venous thrombus.[15]

  • Pulmonary Embolism Models: These models involve the induction of blood clots in the pulmonary circulation.[14]

In these models, the efficacy of the test compound is assessed by measuring the reduction in thrombus weight or the prevention of vessel occlusion.[15]

For tryptase inhibitors, animal models of asthma and allergic skin reactions are utilized. In a sheep model of asthma, aerosol administration of tryptase inhibitors has been shown to block late-phase bronchoconstriction and airway hyperresponsiveness.[7]

In cancer research, human tumor xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo efficacy of anticancer agents.[16] In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.

Future Directions and Concluding Remarks

The 4-carbamimidoylbenzamide scaffold continues to be a rich source of inspiration for the development of novel therapeutics. Future research in this area will likely focus on:

  • Novel Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of these compounds.

  • Combination Therapies: Exploring the synergistic effects of these analogs with other therapeutic agents.

  • Expansion into New Therapeutic Areas: Investigating the potential of these compounds in other diseases where serine proteases play a pathological role.

This guide has provided a comprehensive overview of the key aspects of research and development surrounding the structural analogs of this compound. By integrating rational design, robust synthetic methodologies, and rigorous preclinical evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A Senior Application Scientist's Guide to Understanding the Binding Kinetics of Benzamidine to Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential Model for Drug Discovery

In the landscape of drug development, particularly in the realm of enzyme inhibition, the interaction between benzamidine and serine proteases stands as a canonical model. Benzamidine, a simple aromatic compound, is a reversible competitive inhibitor of trypsin and other similar proteases.[1][2] Its study provides a foundational understanding of the principles of molecular recognition and binding kinetics that are critical for the development of more complex therapeutic agents. This guide offers an in-depth exploration of the theoretical underpinnings and practical methodologies for characterizing the binding kinetics of benzamidine to proteases, aimed at researchers and professionals in the field.

The core of this interaction lies in the specific recognition of the positively charged benzamidine molecule by the protease's active site.[2] Specifically, it binds to the S1 specificity pocket, a deep, negatively charged cleft that accommodates the side chains of lysine or arginine residues of the natural substrate.[2] The amidinium group of benzamidine forms a salt bridge with the carboxylate of a conserved aspartate residue at the bottom of this pocket (Asp189 in trypsin), mimicking the substrate's P1 residue.[2] This precise interaction makes the benzamidine-protease system an excellent case study for a variety of biophysical techniques.

Pillar I: The Molecular Mechanism of Benzamidine Inhibition

Benzamidine functions as a competitive inhibitor, meaning it directly competes with the substrate for binding to the enzyme's active site.[1][3] The structural basis for this inhibition is well-established through X-ray crystallography, which reveals the benzamidine molecule nestled within the S1 pocket of proteases like trypsin.[4][5]

The key interactions governing this binding include:

  • Electrostatic Interactions: The primary driving force is the strong ionic interaction between the positively charged amidinium group of benzamidine and the negatively charged carboxylate group of the aspartate residue (Asp189) at the base of the S1 pocket.[2]

  • Hydrogen Bonding: The amine groups of benzamidine also form a network of hydrogen bonds with the backbone carbonyls of residues lining the active site.[4]

  • Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the complex.[2]

Molecular dynamics simulations have provided a more dynamic picture of this process, revealing that the inhibitor may initially interact with the protein surface before finding its way into the binding pocket through a "rolling" motion.[6][7]

Fig. 1: Benzamidine Binding in Serine Protease S1 Pocket cluster_S1 S1 Specificity Pocket Asp189 Asp189 COO⁻ Ser195 Ser195 Catalytic Triad His57 His57 Catalytic Triad PocketLining Hydrophobic Lining Benzamidine {Benzamidine|+NH₂(C₆H₅)C=NH₂⁺} Benzamidine->Asp189 Salt Bridge (Primary) Benzamidine->Ser195 H-Bonds Benzamidine->PocketLining Hydrophobic Interactions

Caption: Benzamidine binding in the S1 pocket of a serine protease.

Pillar II: Methodologies for Kinetic and Thermodynamic Analysis

A multi-faceted approach is essential for a comprehensive understanding of binding kinetics. No single technique tells the whole story. Here, we delve into three gold-standard methodologies, outlining their principles and providing actionable protocols.

Enzyme Inhibition Assays: The Classical Approach

Enzyme inhibition assays are a cornerstone of kinetic analysis, providing a functional measure of an inhibitor's potency.[8] These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the inhibitor constant (Ki), a measure of the inhibitor's binding affinity.[9][10]

Causality Behind Experimental Choices:

  • Substrate Choice: A chromogenic or fluorogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) is used to allow for continuous monitoring of product formation via spectrophotometry.

  • Substrate Concentration: The concentration of the substrate is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.

  • Buffer Conditions: pH and ionic strength are maintained to ensure optimal enzyme activity and stability. For trypsin, a buffer of pH 7.5-8.5 is common.

Experimental Protocol: Determining the Ki of Benzamidine for Trypsin

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to prevent autolysis.

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Substrate Stock Solution: Prepare a stock of N-α-Benzoyl-L-arginine 4-nitroanilide (BAPNA) in a suitable solvent like DMSO.

    • Benzamidine Stock Solution: Prepare a serial dilution of benzamidine hydrochloride in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, substrate (at a final concentration near its Km), and varying concentrations of benzamidine.

    • Initiate the reaction by adding a fixed amount of trypsin to each well.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

    • Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC₅₀ / (1 + [S]/Km).

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[11][12] In this context, the protease is typically immobilized on a sensor chip, and benzamidine solutions are flowed over the surface.[11] The binding and dissociation are observed as changes in the refractive index, generating a sensorgram from which kinetic parameters can be derived.[11]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common method for immobilizing proteins like trypsin to a CM5 sensor chip. The immobilization level is kept low to avoid mass transport limitations, which can distort kinetic data.

  • Analyte Concentration Series: A range of benzamidine concentrations, typically spanning at least one order of magnitude above and below the expected dissociation constant (KD), is used to obtain a robust kinetic fit.

  • Flow Rate: A high flow rate is used during the association and dissociation phases to minimize mass transport effects and ensure that the observed kinetics are not limited by the rate of analyte delivery to the surface.

Experimental Protocol: SPR Analysis of Benzamidine-Trypsin Interaction

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with a suitable running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the trypsin solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without the protein.

  • Kinetic Assay:

    • Prepare a series of benzamidine dilutions in the running buffer.

    • Inject the benzamidine solutions over both the active and reference flow cells for a defined association time, followed by an injection of running buffer for the dissociation phase.

    • After each cycle, regenerate the sensor surface with a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This analysis yields the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Fig. 2: Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_run Kinetic Cycle (Repeated) cluster_analysis Data Analysis Immobilize 1. Immobilize Protease on Sensor Chip Prepare 2. Prepare Benzamidine Concentration Series Association 3. Association Phase (Inject Benzamidine) Dissociation 4. Dissociation Phase (Inject Buffer) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Analyte) Dissociation->Regeneration Regeneration->Association Next Concentration Fit 6. Fit Sensorgrams to Binding Model Regeneration->Fit Output 7. Obtain kₐ, kₔ, Kₙ Fit->Output

Caption: A typical workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15] By titrating the inhibitor (benzamidine) into a solution containing the protease, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Causality Behind Experimental Choices:

  • Buffer Matching: It is critical that the inhibitor and protein solutions are prepared in identical buffer to minimize heat of dilution effects, which can confound the measurement of the heat of binding. Dialysis of the protein against the final buffer is a standard practice.

  • Concentrations: The concentration of the macromolecule in the cell is typically chosen to be 10-100 times the expected KD. The ligand concentration in the syringe is usually 10-20 times that of the macromolecule to ensure saturation is reached within the experiment.

  • Injection Volume and Spacing: Small, spaced injections are used to allow the system to return to thermal equilibrium between injections, ensuring that each data point represents an equilibrium state.

Experimental Protocol: ITC Analysis of Benzamidine-Trypsin Interaction

  • Sample Preparation:

    • Prepare concentrated stock solutions of trypsin and benzamidine.

    • Dialyze the trypsin solution extensively against the chosen ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

    • Prepare the benzamidine solution using the final dialysis buffer.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the trypsin solution into the sample cell of the calorimeter.

    • Load the benzamidine solution into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing.

  • Titration:

    • Perform an initial small injection, which is often discarded during analysis.

    • Proceed with a series of injections (typically 20-30) of the benzamidine solution into the trypsin-containing cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Fig. 3: Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Data Analysis PrepareProt 1. Prepare & Dialyze Protease in ITC Buffer PrepareLig 2. Prepare Benzamidine in Identical Buffer PrepareProt->PrepareLig Degas 3. Degas Both Solutions PrepareLig->Degas Load 4. Load Protease to Cell, Benzamidine to Syringe Degas->Load Titrate 5. Titrate Benzamidine into Protease Solution Load->Titrate Integrate 6. Integrate Injection Peaks to Get Heat Change Titrate->Integrate Fit 7. Fit Binding Isotherm Integrate->Fit Output 8. Obtain Kₙ, ΔH, n, ΔS Fit->Output

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Carbamimidoylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise and unambiguous characterization of novel chemical entities is paramount. 4-Carbamimidoylbenzamide hydrochloride, a molecule featuring a benzamidine core, belongs to a class of compounds known for their interactions with serine proteases, making them valuable scaffolds in medicinal chemistry.[1] This guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to explain the causality behind methodological choices. As a self-validating system, the integrated approach described herein ensures the highest degree of confidence in structural elucidation and purity assessment, meeting the rigorous standards of modern drug development. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, field-proven methodology for the characterization of similar small molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation of any analytical strategy. The key functional groups and their electronic environments dictate the spectroscopic outcomes.

  • Chemical Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound.

  • Key Properties:

    • Molecular Formula: C₈H₁₀N₃O·HCl

    • Molecular Weight: 200.65 g/mol

    • IUPAC Name: 4-carbamimidoylbenzamide;hydrochloride

    • Core Moieties:

      • Para-substituted Benzene Ring: A rigid aromatic core that gives rise to distinct signals in NMR and UV-Vis spectroscopy.

      • Amidinium Group (-C(=NH₂)NH₂⁺): A protonated, electron-withdrawing group that significantly influences the aromatic proton and carbon chemical shifts. It is a strong chromophore.

      • Amide Group (-CONH₂): A primary amide with characteristic vibrational modes in IR spectroscopy and distinct proton signals in NMR.

The Analytical Workflow: An Integrated, Self-Validating Approach

The confidence in a structure is not derived from a single technique but from the convergence of orthogonal analytical data. The following workflow illustrates a systematic approach where each step validates the others, ensuring scientific integrity.

G cluster_prep Phase 1: Sample & System Preparation cluster_analysis Phase 2: Spectroscopic Data Acquisition cluster_elucidation Phase 3: Data Integration & Structure Confirmation Sample Sample Receipt & Physicochemical Assessment Prep Solvent Selection & Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS UV UV-Vis Spectroscopy Prep->UV Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration UV->Integration Purity/Quant. Confirmation Final Structure Confirmation & Purity Statement Integration->Confirmation Report Certificate of Analysis & Technical Report Confirmation->Report G cluster_NMR NMR Data cluster_IR FTIR Data cluster_MS MS Data Result Confirmed Structure NMR_H ¹H: Aromatic AA'BB' Amide & Amidinium NH NMR_C ¹³C: 6 Unique C Signals (Carbonyl, Amidinium, 4 Aromatic) NMR_C->Result Provides C-H Framework IR Confirms N-H, C=O, C=N, and p-subst. Ar. IR->Result Confirms Functional Groups MS HRMS: m/z 164.0818 Confirms C₈H₁₀N₃O⁺ MS->Result Confirms Molecular Formula

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Carbamimidoylbenzamide Hydrochloride (Benzamidine HCl) in Protein Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Safeguarding Protein Integrity from Proteolytic Degradation

In the intricate process of isolating and purifying proteins, a primary challenge is the prevention of degradation by endogenous proteases released during cell lysis. Serine proteases, a major class of these enzymes, can rapidly compromise the yield and integrity of the target protein. 4-Carbamimidoylbenzamide hydrochloride, commonly known as Benzamidine hydrochloride, is a small molecule, reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2][3] Its structural similarity to the natural substrate arginine allows it to bind to the active site of these proteases, effectively blocking their catalytic activity and preserving the protein of interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of benzamidine hydrochloride in protein purification workflows.

Mechanism of Action: A Competitive Edge Against Proteolysis

Benzamidine hydrochloride functions as a reversible competitive inhibitor.[2][4] This means it competes with the natural substrates of serine proteases for binding to their active sites. The amidine group of benzamidine mimics the side chain of arginine, a key recognition motif for trypsin-like proteases, allowing it to fit into the S1 pocket of the enzyme's active site. This binding is non-covalent and reversible, meaning that the inhibitor can dissociate from the enzyme. Consequently, it is crucial to maintain an effective concentration of benzamidine throughout the initial stages of purification until the proteases are removed by subsequent chromatographic steps.[4]

The inhibitory effect of benzamidine is concentration-dependent.[4] Its efficacy is often described by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme activity by half. Lower Kᵢ values indicate stronger inhibition.

Core Applications in Protein Purification

The primary application of benzamidine hydrochloride in protein purification is as a component of the lysis buffer to immediately inhibit serine protease activity upon cell disruption.[5] It is often used in combination with a cocktail of other protease inhibitors to provide broad-spectrum protection against different classes of proteases.[5]

A key consideration is that because benzamidine is a reversible inhibitor, it must be present in all buffers used during the initial purification steps (e.g., lysis, clarification, and initial chromatography) to maintain the inhibitory effect.[4]

Quantitative Data: Properties and Working Parameters

For optimal use, it is essential to understand the key properties and recommended concentrations of benzamidine hydrochloride.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂ · HCl
Molecular Weight 156.61 g/mol [6][7]
Appearance White to off-white crystalline solid[8]
Solubility (in water) >15 mg/mL
General Working Concentration ~1 mM[4][9]
Working Concentration (Yeast) 0.5 - 4.0 mM[4][9]
Storage (Solid) 2-8°C or Room Temperature[7][8][9][10]
Stock Solution Storage Aliquot and freeze at -20°C; stable for up to 6 months.

Inhibition Constants (Kᵢ) for Various Serine Proteases:

ProteaseKᵢ (µM)Source(s)
Tryptase20[1][11]
Trypsin21, 35[1][6][11]
uPA (urokinase-type plasminogen activator)97[1][11]
Factor Xa110[1][11]
Thrombin220, 320[1][6][11]
tPA (tissue-type plasminogen activator)750[1][11]
Plasmin350[1][6]

Experimental Protocols

Protocol 1: Preparation of Benzamidine Hydrochloride Stock Solution

Rationale: Preparing a concentrated stock solution allows for easy and accurate addition to various buffers. Given that aqueous solutions are best used fresh, preparing a stock in a solvent suitable for frozen storage is recommended.[4][9] However, aqueous stocks are common and should be prepared fresh.

Materials:

  • Benzamidine hydrochloride powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Calculation: To prepare a 1 M stock solution, dissolve 156.61 mg of benzamidine hydrochloride in 1 mL of high-purity water. For a 100 mM stock, dissolve 15.66 mg in 1 mL.

  • Dissolution: Weigh the appropriate amount of benzamidine hydrochloride and add it to a sterile conical tube. Add the desired volume of water. Vortex or gently heat and sonicate if necessary to fully dissolve the powder.[11]

  • Sterilization (Optional): For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for up to 6 months under these conditions. For immediate use, aqueous solutions should be prepared fresh.[4][8]

Protocol 2: Incorporation into Protein Lysis Buffer

Rationale: The addition of benzamidine to the lysis buffer at the point of cell disruption is critical to inhibit serine proteases as they are released into the cellular milieu.

Materials:

  • Prepared lysis buffer appropriate for your protein and cell type (e.g., NP-40, RIPA, or Tris-based buffers)

  • Benzamidine hydrochloride stock solution (from Protocol 1)

  • Other protease inhibitors or a protease inhibitor cocktail

Procedure:

  • Timing: Add the benzamidine hydrochloride stock solution to your chilled lysis buffer immediately before use.[5] This is especially important for aqueous solutions which are less stable.

  • Final Concentration: Dilute the stock solution to achieve the desired final working concentration. For most applications, a final concentration of 1 mM is effective.[4][9] For yeast lysates, a concentration between 0.5 and 4.0 mM may be necessary.[4][9]

    • Example: To prepare 10 mL of lysis buffer with a final benzamidine concentration of 1 mM, add 10 µL of a 1 M stock solution.

  • Mixing: Gently mix the lysis buffer to ensure the benzamidine is evenly distributed.

  • Proceed with Lysis: Immediately proceed with your standard cell lysis protocol (e.g., sonication, homogenization, or chemical lysis).

Workflow for Incorporating Benzamidine in Lysis Buffer

cluster_prep Preparation cluster_addition Addition (Just Before Use) cluster_process Protein Extraction stock Prepare 1 M Benzamidine HCl Stock Solution add_benz Add Benzamidine Stock to Lysis Buffer (1 mM final) stock->add_benz lysis_buffer Prepare Chilled Lysis Buffer lysis_buffer->add_benz cell_lysis Perform Cell Lysis (e.g., Sonication) add_benz->cell_lysis clarify Clarify Lysate (Centrifugation/Filtration) cell_lysis->clarify purification Proceed to Purification clarify->purification

Caption: Workflow for adding benzamidine to lysis buffer.

Protocol 3: Removal of Serine Proteases Using Benzamidine Affinity Chromatography

Rationale: In some applications, particularly after proteolytic cleavage of a fusion tag with an enzyme like thrombin or Factor Xa, it is necessary to remove the protease from the purified protein sample. A column with immobilized benzamidine can selectively bind and remove these serine proteases.[12][13][14]

Materials:

  • Pre-packed benzamidine affinity column (e.g., HiTrap Benzamidine FF)[12][13]

  • Protein sample containing the target protein and serine protease

  • Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4[12][15]

  • Elution Buffer (for eluting the bound protease, not the target protein): e.g., 0.05 M Glycine-HCl, pH 3.0[12][15]

  • Syringe or chromatography system

Procedure:

  • Column Equilibration: Wash the benzamidine affinity column with 5-10 column volumes of high-purity water to remove the storage solution. Then, equilibrate the column with 5-10 column volumes of Binding Buffer.[12][15]

  • Sample Application: Apply the protein sample to the equilibrated column. This can be done with a syringe or by pumping it through a chromatography system.[12][13] The target protein, which does not bind to the benzamidine ligand, will pass through the column.

  • Collect Flow-Through: Collect the flow-through fraction. This fraction contains your purified protein of interest, now depleted of the serine protease.[12]

  • Wash: Wash the column with 5-10 column volumes of Binding Buffer to ensure all of the target protein has been recovered. Collect this wash and pool it with the flow-through if it contains the desired protein (monitor by UV absorbance at 280 nm).[12]

  • Elution and Regeneration (Optional): To remove the bound protease and regenerate the column for future use, elute with an appropriate Elution Buffer.[12][15] Low pH buffers are commonly used. After elution, re-equilibrate the column with Binding Buffer and then store it in the recommended storage solution (e.g., 20% ethanol in 0.05 M acetate buffer, pH 4).[12][16]

Workflow for Serine Protease Removal

cluster_setup Column Preparation cluster_purification Purification Step cluster_regeneration Column Regeneration equilibrate Equilibrate Benzamidine Affinity Column with Binding Buffer load_sample Load Protein Sample (Target Protein + Protease) equilibrate->load_sample collect_ft Collect Flow-Through (Contains Purified Target Protein) load_sample->collect_ft wash Wash Column with Binding Buffer collect_ft->wash elute Elute Bound Protease with Elution Buffer wash->elute store Store Column in Storage Solution elute->store

Caption: Workflow for removing serine proteases using a benzamidine affinity column.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The efficacy of benzamidine addition can be assessed by comparing the integrity of the target protein on an SDS-PAGE gel from lysates prepared with and without the inhibitor. A reduction in degradation products in the presence of benzamidine validates its effectiveness. For the affinity removal of proteases, the purity of the flow-through fraction can be analyzed by SDS-PAGE to confirm the absence of the protease. Additionally, enzymatic assays using a chromogenic substrate specific for the protease can be performed on the flow-through and elution fractions to quantify the removal efficiency.[13]

Conclusion and Field-Proven Insights

This compound is an indispensable tool in the protein purification toolkit for mitigating the detrimental effects of serine proteases. Its ease of use, well-characterized mechanism, and cost-effectiveness make it a first-line defense for protecting protein integrity. For maximum efficacy, it is crucial to remember its reversible nature and ensure its presence in all relevant buffers during the initial stages of purification. When used in conjunction with a broader protease inhibitor cocktail and sound purification strategies, benzamidine hydrochloride significantly contributes to achieving high yields of pure, intact protein for downstream applications in research and drug development.

References

Navigating Protease Inhibition: Determining the Optimal Benzamidine Hydrochloride Concentration in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Effective cell lysis is the cornerstone of successful protein analysis. A critical, yet often overlooked, component of the lysis buffer is the strategic inclusion of protease inhibitors. This guide provides an in-depth exploration of benzamidine hydrochloride, a competitive, reversible inhibitor of serine proteases, and offers a systematic approach to determining its optimal concentration for your specific experimental needs. By understanding the underlying principles and following the detailed protocols within, researchers can significantly enhance the integrity and yield of their target proteins.

Introduction: The Imperative of Protease Inhibition

Upon cell lysis, the carefully orchestrated cellular environment is disrupted, releasing a cocktail of proteases from their compartmentalized locations. These enzymes, if left unchecked, can rapidly degrade target proteins, leading to lower yields, artifactual results, and misinterpreted data. Among the various classes of proteases, serine proteases, such as trypsin, thrombin, and plasmin, are particularly abundant and aggressive.

Benzamidine hydrochloride stands as a stalwart defender against this proteolytic onslaught. As a synthetic small molecule, it acts as a competitive inhibitor, binding to the active site of serine proteases and preventing them from cleaving their natural substrates. Its reversible nature is advantageous in certain applications where the removal of the inhibitor is desired post-lysis.

Mechanism of Action: A Competitive Edge

To appreciate the importance of optimizing benzamidine hydrochloride concentration, it is crucial to understand its mechanism of action. Serine proteases possess a catalytic triad in their active site, featuring a highly reactive serine residue. Benzamidine hydrochloride mimics the structure of arginine and lysine, the natural amino acid residues that serine proteases recognize and cleave after.

By binding with high affinity to the active site, benzamidine hydrochloride effectively blocks the entry of the protein substrate, thus preserving the integrity of the proteome during and after cell lysis.[1][2] This reversible and competitive inhibition is a key feature, allowing for its removal, if necessary, for downstream applications that require active proteases.[1][3][4]

G cluster_0 Serine Protease Active Site Active Serine Active Serine Residue Cleaved Peptides Cleaved Peptides Active Serine->Cleaved Peptides Cleaves Binding Pocket Substrate Binding Pocket Binding Pocket->Active Serine Positions for Cleavage Protein Substrate Protein Substrate (Arginine/Lysine) Protein Substrate->Binding Pocket Binds to Benzamidine HCl Benzamidine HCl Benzamidine HCl->Binding Pocket Competitively Binds & Blocks

Figure 1. Mechanism of competitive inhibition of serine proteases by benzamidine hydrochloride.

Factors Influencing the Optimal Concentration

The "optimal" concentration of benzamidine hydrochloride is not a one-size-fits-all value. It is influenced by a confluence of factors, each demanding careful consideration:

  • Cell Type and Abundance of Proteases: Different cell types and tissues harbor varying levels and types of serine proteases. For instance, tissues like the pancreas, which are rich in digestive enzymes, will necessitate a higher concentration of benzamidine hydrochloride compared to cultured cell lines.

  • Abundance of the Target Protein: If your protein of interest is of low abundance, even minimal proteolytic degradation can lead to its complete loss. In such cases, a higher concentration of benzamidine hydrochloride is warranted to ensure its preservation.

  • Downstream Application: The intended use of the cell lysate is a critical determinant. For applications like immunoprecipitation or affinity chromatography, where the integrity of protein-protein interactions is paramount, robust protease inhibition is essential. Conversely, for applications where some degree of protein fragmentation is acceptable, a lower concentration may suffice.

  • Lysis Buffer Composition: The pH and ionic strength of the lysis buffer can influence the activity of both the proteases and the inhibitor. It is advisable to maintain the pH of the lysis buffer within the optimal range for benzamidine hydrochloride activity, which is typically near physiological pH.

  • Incubation Time and Temperature: The duration and temperature of the lysis procedure can impact the extent of proteolysis. Longer incubation times and higher temperatures will generally require higher concentrations of protease inhibitors to effectively counteract enzymatic degradation.

Recommended Concentration Ranges and Stock Solution Preparation

While the optimal concentration needs to be empirically determined, the following table provides a general guideline for starting concentrations of benzamidine hydrochloride in cell lysis buffers.

ApplicationRecommended Starting Concentration (mM)
General Protein Extraction from Cultured Cells0.5 - 1.0
Protein Extraction from Tissues1.0 - 2.0
Low Abundance Protein Purification1.0 - 2.0
Yeast Protease Inhibition0.5 - 4.0[5]

Preparation of a 1 M Benzamidine Hydrochloride Stock Solution:

  • Weigh out 1.57 g of benzamidine hydrochloride (MW: 156.61 g/mol ).

  • Dissolve in 10 mL of deionized water.

  • Gentle heating may be required for complete dissolution.[5]

  • It is recommended to prepare fresh solutions.[5] However, if storage is necessary, filter-sterilize the solution and store in aliquots at -20°C. Stored frozen under inert gas, aliquots may be stable for a short period.[5] Aqueous solutions are not recommended to be stored for more than one day.[6]

Protocol: Empirical Determination of Optimal Benzamidine Hydrochloride Concentration

This protocol outlines a systematic approach to determine the most effective concentration of benzamidine hydrochloride for your specific experimental setup.

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer (without protease inhibitors)

  • 1 M Benzamidine hydrochloride stock solution

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

  • Primary antibody against your protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Prepare a Dilution Series: Prepare a series of lysis buffers containing varying concentrations of benzamidine hydrochloride (e.g., 0, 0.1, 0.5, 1.0, 2.0, and 5.0 mM).

  • Cell Lysis: Aliquot your cell pellet or tissue homogenate into separate tubes. Resuspend each aliquot in a different lysis buffer from the dilution series.

  • Incubation: Incubate the lysates on ice for 30 minutes, with periodic vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against your protein of interest.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

Data Analysis and Interpretation:

Analyze the Western blot results to identify the lowest concentration of benzamidine hydrochloride that provides the maximum protection of your target protein from degradation. Look for the disappearance of lower molecular weight bands (degradation products) and an increase in the intensity of the full-length protein band.

G cluster_0 Preparation cluster_1 Lysis & Incubation cluster_2 Analysis A Prepare Benzamidine HCl Dilution Series (0-5 mM) C Lyse with Different [Benzamidine HCl] A->C B Aliquot Cells/Tissue B->C D Incubate on Ice C->D E Clarify Lysate D->E F Quantify Protein E->F G SDS-PAGE & Western Blot F->G H Analyze Protein Integrity G->H I I H->I Determine Optimal Concentration

Figure 2. Workflow for the empirical determination of optimal benzamidine hydrochloride concentration.

Concluding Remarks: A Foundation for Reliable Results

The seemingly minor detail of optimizing the benzamidine hydrochloride concentration in your cell lysis buffer can have a profound impact on the quality and reliability of your experimental data. By taking a systematic and empirical approach, you can ensure the preservation of your target proteins, leading to more accurate and reproducible results. This guide provides the foundational knowledge and a practical framework to achieve this crucial step in your research endeavors.

References

Application of 4-Carbamimidoylbenzamide Hydrochloride in Affinity Chromatography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: In the landscape of protein purification, particularly within drug development and life science research, the isolation of specific enzymes from complex biological mixtures is a critical step. Affinity chromatography stands out as a powerful technique due to its high selectivity. This guide focuses on the application of 4-carbamimidoylbenzamide hydrochloride, commonly known as benzamidine hydrochloride, a well-established reversible, competitive inhibitor of serine proteases, as a ligand in affinity chromatography.[1][2] Its primary utility lies in the purification and/or removal of trypsin-like serine proteases, such as trypsin, thrombin, urokinase, and kallikrein.[3][4][5][6] This application is pivotal in scenarios like the purification of therapeutic enzymes or the removal of proteases like thrombin following the cleavage of fusion protein tags.[3][4][7][8]

The underlying principle of this technique is the specific and reversible binding interaction between the benzamidine ligand, immobilized on a solid support, and the active site of serine proteases.[9] This guide will provide an in-depth exploration of the mechanistic basis, practical protocols, and critical considerations for successfully employing benzamidine-based affinity chromatography.

The Ligand and the Matrix: A Synergistic Duo

The effectiveness of benzamidine affinity chromatography hinges on the synergy between the ligand (p-aminobenzamidine) and the chromatography matrix.

The Ligand: p-Aminobenzamidine

This compound in its para-amino form (p-aminobenzamidine) is the functional ligand covalently attached to the chromatography resin.[3][7][10] The benzamidine group mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases, allowing it to bind with high affinity to the enzyme's active site.[9]

The Matrix: Cross-linked Agarose

Commercially available benzamidine resins typically utilize highly cross-linked agarose beads (e.g., Sepharose 4 Fast Flow or Agarose 6B) as the solid support.[3][7][10][11] These matrices offer several advantages:

  • High Porosity: Allows for efficient binding of large protein molecules.

  • Good Flow Properties: Enables rapid processing of large sample volumes at reasonable flow rates.[7][11]

  • Chemical Stability: The resins are stable in a wide range of aqueous buffers commonly used in protein purification.[3][5]

A long spacer arm is often incorporated between the p-aminobenzamidine ligand and the agarose bead.[4][10][11][12] This spacer arm minimizes steric hindrance, making the ligand more accessible for binding to the target protease.[4][10]

Mechanism of Interaction and Experimental Workflow

The purification process using benzamidine affinity chromatography involves a series of well-defined steps: equilibration, sample application and binding, washing, and elution.

Diagram: Affinity Chromatography Workflow

workflow cluster_column Chromatography Column cluster_fractions Collected Fractions Equilibration 1. Equilibration Equilibrate with Binding Buffer Sample_Application 2. Sample Application & Binding Load sample containing target serine protease Equilibration->Sample_Application Column is ready Washing 3. Washing Wash with Binding Buffer to remove unbound proteins Sample_Application->Washing Protease binds Flow_through Flow-through (Unbound Proteins) Sample_Application->Flow_through Elution 4. Elution Elute bound protease with Elution Buffer Washing->Elution Unbound proteins removed Wash_Fractions Wash Fractions (Weakly Bound Proteins) Washing->Wash_Fractions Eluted_Protein Eluted Fractions (Purified Serine Protease) Elution->Eluted_Protein Protease is released binding_mechanism cluster_matrix Agarose Bead cluster_ligand Immobilized Ligand cluster_protease Target Enzyme Matrix Agarose Matrix Spacer Spacer Arm Matrix:f0->Spacer:f0 Covalent Linkage Benzamidine p-Aminobenzamidine Binds to Active Site Spacer:f0->Benzamidine:f0 Amide Bond Protease { Serine Protease | Active Site} Benzamidine:f1->Protease:f1 Specific Binding

References

Application Note: Utilizing Benzamidine for Optimal Protein Preservation in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Proteolysis in Tissue Analysis

The process of tissue homogenization, essential for releasing cellular proteins for downstream analysis, invariably ruptures lysosomes and other cellular compartments. This event unleashes a host of endogenous proteases that can rapidly degrade target proteins, compromising experimental results. Among the most prevalent and destructive of these are the serine proteases. Benzamidine, a competitive, reversible inhibitor of serine proteases, serves as a critical first line of defense in preserving the integrity of protein samples.[1][2] This document provides a detailed guide to the science and application of benzamidine in tissue homogenates.

The Scientific Basis for Benzamidine Application

Mechanism of Action

Benzamidine functions as a synthetic competitive inhibitor, primarily targeting trypsin-like serine proteases.[1][3] Its chemical structure mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes.[3] This structural similarity allows benzamidine to bind reversibly to the S1 specificity pocket in the active site of the protease, physically blocking the natural substrate from binding and thus preventing proteolytic cleavage.[3]

G cluster_0 Normal Enzymatic Action cluster_1 Inhibition by Benzamidine Protease Serine Protease Products Cleaved Peptides Protease->Products Catalyzes Cleavage Substrate Protein Substrate (with Arg/Lys) Substrate->Protease Binds to Active Site Protease_I Serine Protease Benzamidine Benzamidine Benzamidine->Protease_I Competitive Binding

Caption: Mechanism of Benzamidine Inhibition.

Specificity and Efficacy

Benzamidine exhibits strong inhibitory activity against a range of serine proteases, including trypsin, thrombin, and plasmin.[4][5] Its inhibition constants (Ki) demonstrate a high affinity for these enzymes, with reported values in the micromolar range for trypsin (as low as 20-35 µM) and thrombin (around 220-320 µM).[3][6][7] However, it is crucial to recognize that benzamidine is not a broad-spectrum inhibitor. It will not inhibit other major protease classes such as:

  • Cysteine Proteases (e.g., papain, caspases)

  • Aspartic Proteases (e.g., pepsin, cathepsin D)

  • Metalloproteases (e.g., MMPs)

This specificity underscores the necessity of using benzamidine as part of a comprehensive protease inhibitor cocktail to ensure complete protection of the proteome.[8][9]

Strategic Application in Tissue Homogenization

The immediate inclusion of protease inhibitors in the lysis buffer is paramount. The moment tissue integrity is compromised by mechanical or chemical means, proteolysis begins.

The Importance of a Complete Cocktail

While benzamidine is essential for serine protease inhibition, a truly robust lysis buffer should contain a cocktail of inhibitors targeting all major protease classes. A typical comprehensive cocktail added to a lysis buffer would include:

Inhibitor ClassExample Inhibitor(s)Target Protease Class
Serine Benzamidine , PMSF, AEBSFSerine Proteases
Cysteine E-64, Leupeptin, IodoacetamideCysteine Proteases
Aspartic Pepstatin AAspartic Proteases
Metallo EDTA, EGTA, 1,10-PhenanthrolineMetalloproteases
Determining the Optimal Working Concentration

The effective working concentration of benzamidine typically ranges from 0.5 mM to 4.0 mM.[10] A concentration of approximately 1 mM is a standard starting point for general use in mammalian tissue homogenates.[10][11][12] However, tissues with exceptionally high protease activity, such as the pancreas, or samples from other organisms like yeast, may require concentrations at the higher end of this range.[10] Empirical testing may be necessary to determine the optimal concentration for a specific tissue type and experimental goal.

Protocols for Benzamidine Use

Protocol 1: Preparation of a 1 M Benzamidine Hydrochloride Stock Solution

Materials:

  • Benzamidine hydrochloride (MW: 156.61 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes and microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh: Accurately weigh 1.566 g of benzamidine hydrochloride.

  • Dissolve: Add the powder to a 15 mL conical tube. Add approximately 8 mL of high-purity water. Vortex or mix until fully dissolved. Gentle heating may be required to fully solubilize the compound.[10][13]

  • Adjust Volume: Once dissolved, bring the final volume to 10 mL with high-purity water. This yields a 1 M stock solution.

  • Sterilize: Filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day at room temperature or 4°C.[14]

Protocol 2: General Tissue Homogenization with Benzamidine

Workflow Overview:

G Harvest 1. Harvest Tissue Homogenize 4. Homogenize Tissue (on ice) Harvest->Homogenize LysisBuffer 2. Prepare Lysis Buffer (on ice) AddInhibitors 3. Add Inhibitors (1 mM Benzamidine + Cocktail) LysisBuffer->AddInhibitors AddInhibitors->Homogenize Incubate 5. Incubate Lysate (on ice) Homogenize->Incubate Clarify 6. Clarify Lysate (Centrifuge at 4°C) Incubate->Clarify Supernatant 7. Collect Supernatant (Protein Extract) Clarify->Supernatant

Caption: Workflow for Tissue Homogenization.

Procedure:

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, Tris-HCl based buffer) and chill it on ice.[15][16] For every 10 mL of lysis buffer, you will add inhibitors in the next step.

  • Add Inhibitors: Immediately before use, supplement the ice-cold lysis buffer with your protease inhibitors. To achieve a 1 mM final concentration of benzamidine, add 10 µL of the 1 M stock solution to 10 mL of lysis buffer. Add other inhibitors (e.g., PMSF, leupeptin, pepstatin A, EDTA) to their recommended final concentrations.[17][18]

  • Tissue Preparation: Excise the tissue of interest and place it in a pre-chilled tube. Wash with ice-cold PBS to remove any contaminants. Weigh the tissue.

  • Homogenization: Add the complete, ice-cold lysis buffer to the tissue. A general starting ratio is 500 µL of buffer per 100 mg of tissue.[19] Homogenize the tissue using a suitable mechanical method (e.g., Dounce homogenizer, rotor-stator homogenizer, or bead beater). Crucially, this entire process must be performed on ice to minimize protease activity.[15]

  • Lysis Incubation: Incubate the homogenate on ice for 10-30 minutes with gentle agitation to ensure complete lysis.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet tissue debris and insoluble material.[15][19]

  • Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Downstream Processing: The protein extract is now ready for protein concentration determination (e.g., BCA assay) and subsequent applications like Western blotting or immunoprecipitation. For long-term storage, freeze at -80°C.

Validation and Troubleshooting

  • Validation: The efficacy of protease inhibition can be validated by Western blot. Compare a sample processed with inhibitors to one without. A known labile protein should appear as a sharp, distinct band in the inhibited sample and as a smear or a fainter band (indicating degradation) in the uninhibited sample.[20]

  • Troubleshooting - Protein Degradation Still Observed:

    • Insufficient Inhibitor Concentration: The tissue may have unusually high protease activity. Increase the benzamidine concentration to 2-4 mM.

    • Incomplete Inhibitor Cocktail: Degradation may be caused by non-serine proteases. Ensure your cocktail includes inhibitors for cysteine, aspartic, and metalloproteases.[9]

    • Temperature Control: Ensure samples were kept at 0-4°C throughout the entire procedure.

    • Inhibitor Instability: Benzamidine solutions should be prepared fresh or from properly stored frozen aliquots, as the compound is sensitive to oxidation.[10][11]

References

Mastering the Craft: A Detailed Guide to Preparing and Storing 4-Carbamimidoylbenzamide Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the preparation and storage of 4-carbamimidoylbenzamide hydrochloride solutions, a critical reagent for researchers, scientists, and professionals in drug development. By elucidating the chemical principles that govern its stability and activity, this guide offers a robust framework for ensuring experimental reproducibility and data integrity. The methodologies presented are grounded in established scientific literature and best practices, aiming to equip the user with the expertise to handle this compound with precision and confidence.

Introduction: The Role and Characteristics of this compound

This compound, commonly known as benzamidine hydrochloride, is a reversible competitive inhibitor of trypsin and other serine proteases. Its utility in preventing proteolytic degradation of proteins during purification and analysis makes it an indispensable tool in biochemistry and molecular biology. The efficacy of this small molecule hinges on the integrity of its amidine group, which is prone to hydrolysis. Therefore, a thorough understanding of its chemical properties is paramount for its effective use.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H8N2・HCl[1]
Molecular Weight 156.61 g/mol (anhydrous basis)[1][2]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water (50 mg/mL), ethanol, DMSO, and dimethylformamide (DMF).[1]
Storage (Solid) 2-8°C, protected from moisture.

The Science of Stability: Causality Behind Protocol Choices

The primary challenge in utilizing this compound is its limited stability in aqueous solutions. The central carbamimidoyl (amidine) functional group is susceptible to hydrolysis, a reaction that cleaves the C-N double bond and renders the molecule inactive as a protease inhibitor. The rate of this degradation is significantly influenced by two key factors:

  • pH: Hydrolysis is accelerated in neutral to alkaline conditions. Acidic pH protonates the amidine group, increasing its stability.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Therefore, all subsequent protocols are designed to mitigate these factors, ensuring the longevity and efficacy of the prepared solutions.

Experimental Protocols: From Stock to Working Solutions

Preparation of a 1 M Stock Solution in Water

This protocol outlines the preparation of a high-concentration stock solution, which serves as a stable reserve for subsequent dilutions.

Materials:

  • This compound (anhydrous)

  • Nuclease-free water

  • Calibrated analytical balance

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile, single-use microcentrifuge tubes or cryovials

Workflow Diagram:

Caption: Figure 1. Workflow for 1 M Stock Solution Preparation.

Step-by-Step Methodology:

  • Weighing: On a calibrated analytical balance, accurately weigh 1.566 g of this compound powder.

  • Dissolution: Transfer the powder into a sterile conical tube. Add approximately 8 mL of nuclease-free water.

  • Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.

  • Mixing: Securely cap the tube and vortex until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.

  • Sterilization: To prevent microbial contamination, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for the long-term stability of the stock.

  • Aliquoting: Immediately dispense the sterile stock solution into single-use microcentrifuge tubes or cryovials. Aliquoting is a critical self-validating step that prevents repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage: Label the aliquots with the compound name, concentration (1 M), and preparation date. Store immediately at -20°C. For extended stability, storage at -80°C is also an option.[3]

Preparation of Working Solutions

Working solutions should be prepared fresh immediately before each experiment to ensure maximum potency.

Workflow Diagram:

G cluster_dilution Working Solution Preparation Thaw 1. Thaw one aliquot of 1 M stock on ice Calculate 2. Calculate required volume (M1V1 = M2V2) Thaw->Calculate Add 3. Add stock to experimental buffer Calculate->Add Use 4. Use immediately Add->Use caption Figure 2. Protocol for Diluting Stock to Working Concentration.

Caption: Figure 2. Protocol for Diluting Stock to Working Concentration.

Dilution Procedure (Example for 1 mM in 10 mL):

  • Retrieve a single aliquot of the 1 M stock solution from the -20°C freezer and thaw it on ice.

  • Using the dilution formula M₁V₁ = M₂V₂, calculate the required volume of the stock solution:

    • (1 M) * V₁ = (0.001 M) * (10 mL)

    • V₁ = 0.01 mL = 10 µL

  • Add 10 µL of the 1 M stock solution to 9.99 mL of your desired experimental buffer.

  • Mix gently by pipetting up and down.

  • Crucially, use this working solution immediately. Do not store working solutions, especially those at or near neutral pH, as their shelf-life is very limited. Aqueous solutions at pH 7.2 are not recommended for storage beyond one day.[1]

Storage and Handling: A Self-Validating System

Adherence to proper storage conditions is a self-validating mechanism to ensure the compound's integrity over time.

Table 2: Recommended Storage Conditions

FormTemperatureRecommended DurationKey Considerations
Solid Powder 2-8°C≥ 4 years[1]Store in a tightly sealed container, protected from moisture.[2]
1 M Stock Solution -20°CUp to 1 month[4]Aliquot to avoid freeze-thaw. For longer storage (up to 6 months), store at -80°C under nitrogen.[3][4]
Working Solution On Ice (2-8°C)Use ImmediatelyHighly susceptible to hydrolysis at neutral/alkaline pH.

Safety and Hazard Information

As a responsible scientist, it is imperative to be aware of the potential hazards associated with this compound.

  • Hazards: Causes skin, eye, and respiratory tract irritation.[2][5][6] It is also hygroscopic and moisture-sensitive.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[2]

  • Handling: Use in a well-ventilated area and minimize dust generation.[2][5] Wash hands thoroughly after handling.[2]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

    • Skin: Flush skin with plenty of water for at least 15 minutes.[2]

    • Inhalation: Remove to fresh air.[5]

    • Ingestion: If conscious, give 2-4 cupfuls of water or milk.[2]

Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and detailed safety information.[2][5][6][7]

References

Application Notes and Protocols for Incorporating 4-Carbamimidoylbenzamide Hydrochloride in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Carbamimidoylbenzamide Hydrochloride in Protease Research

This compound, more commonly known as benzamidine hydrochloride, is a potent and reversible competitive inhibitor of trypsin-like serine proteases.[1][2][3] These enzymes, characterized by a catalytic triad involving a serine residue, play crucial roles in a myriad of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[4][5][6][7] The dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention and drug development.[3]

The amidine functional group of benzamidine hydrochloride mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind to the active site of the enzyme, specifically interacting with the aspartate residue at the bottom of the S1 specificity pocket, thereby blocking substrate access and inhibiting enzymatic activity.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound in enzyme activity assays. We will delve into the underlying principles, provide detailed step-by-step protocols for both chromogenic and fluorogenic assays, and offer insights into data analysis and interpretation.

Core Principles: Understanding the Assay and the Inhibitor

Enzyme activity assays are fundamental tools for studying enzyme kinetics and for screening potential inhibitors. The most common methods involve the use of synthetic substrates that produce a detectable signal upon cleavage by the enzyme.

  • Chromogenic Assays: These assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the colorless pNA is released and can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[9][10][11]

  • Fluorogenic Assays: For enhanced sensitivity, fluorogenic substrates are employed. These substrates consist of a peptide sequence linked to a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage, the fluorophore is liberated, resulting in a measurable increase in fluorescence.[][13][14][15]

As a competitive inhibitor, this compound's effect is dependent on the substrate concentration. At a fixed inhibitor concentration, increasing the substrate concentration can overcome the inhibition.[16][17] This characteristic is a key consideration in experimental design and data interpretation.

Mechanism of Competitive Inhibition by this compound

The following diagram illustrates the competitive inhibition of a trypsin-like serine protease by this compound.

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathways E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES I Inhibitor (I) (4-Carbamimidoylbenzamide HCl) I->EI E_free Enzyme (E) ES->E_free k_cat EI->E Reversible P Product (P) E_free->P + P

Caption: Competitive inhibition of a serine protease by 4-carbamimidoylbenzamide HCl.

Materials and Reagents

Reagent and Equipment List
Reagent/Equipment Specifications
This compoundPurity ≥ 99%
Target Serine Proteasee.g., Trypsin, Thrombin, Factor Xa
Chromogenic Substratee.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) for Trypsin
Fluorogenic Substratee.g., Boc-Gln-Ala-Arg-7-AMC for Trypsin
Assay Buffere.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
Dimethyl Sulfoxide (DMSO)ACS grade or higher
96-well MicroplatesClear, flat-bottom for chromogenic assays; Black, flat-bottom for fluorogenic assays
Microplate ReaderCapable of measuring absorbance at 405 nm and/or fluorescence (e.g., Ex/Em = 380/460 nm for AMC)
Pipettes and TipsCalibrated single and multichannel pipettes

Experimental Protocols

Protocol 1: Chromogenic Assay for Determining the IC₅₀ of this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a target serine protease using a chromogenic substrate. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[18][19][20]

Experimental Workflow for IC₅₀ Determination

G prep 1. Prepare Reagents - Enzyme Stock - Inhibitor Stock (in DMSO) - Substrate Stock - Assay Buffer dilute 2. Prepare Serial Dilutions of Inhibitor prep->dilute plate 3. Plate Enzyme and Inhibitor dilute->plate incubate 4. Pre-incubate Enzyme and Inhibitor plate->incubate start 5. Initiate Reaction with Substrate incubate->start read 6. Kinetic Measurement in Plate Reader start->read analyze 7. Data Analysis - Calculate Initial Velocities - Plot Dose-Response Curve - Determine IC50 read->analyze G exp 1. Perform Enzyme Assays at Varying [S] and [I] vel 2. Calculate Initial Velocities (V₀) exp->vel mm 3. Plot Michaelis-Menten Curves (V₀ vs. [S]) vel->mm lb 4. Generate Lineweaver-Burk Plots (1/V₀ vs. 1/[S]) mm->lb analyze 5. Analyze Plot Characteristics to Determine Inhibition Type lb->analyze

References

Navigating the Final Steps of Protein Purification: A Detailed Guide to Benzamidine Removal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of isolating highly pure and active proteins, the strategic use of protease inhibitors is a cornerstone of a successful purification workflow. Benzamidine, a reversible competitive inhibitor of trypsin-like serine proteases, is a widely used and effective tool for preventing proteolytic degradation during cell lysis and initial purification steps.[1][2][3][4] However, the very properties that make benzamidine an excellent protector of protein integrity necessitate its removal from the final purified protein sample. Residual benzamidine can interfere with downstream applications, including enzymatic assays, structural studies, and therapeutic applications, by continuing to inhibit target proteases or interacting non-specifically with other proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for the effective removal of benzamidine from purified protein samples, ensuring the integrity and functionality of the final product.

The Rationale for Benzamidine Removal: Balancing Protection with Purity

Benzamidine functions by binding to the active site of serine proteases, such as trypsin, thrombin, and plasmin, thereby preventing them from cleaving your target protein.[5][6][7] This interaction, while crucial during the initial, protease-rich stages of purification, becomes a liability in the final, highly purified sample. The continued presence of benzamidine can:

  • Inhibit Downstream Enzymatic Assays: If the purified protein is a protease or if it is intended for use in an assay involving a serine protease, residual benzamidine will lead to inaccurate measurements of enzymatic activity.

  • Interfere with Structural Biology Studies: Benzamidine bound to a protein can affect its crystallization or its conformation in solution, potentially leading to misleading structural data.[8]

  • Impact In Vivo and Therapeutic Applications: For proteins intended for therapeutic use, the presence of any small molecule, including benzamidine, is a contaminant that must be removed to ensure safety and efficacy.[9][10][11]

  • Cause Non-Specific Interactions: Although primarily targeting serine proteases, benzamidine can exhibit weak, non-specific binding to other proteins, which may affect their function.

Therefore, the complete removal of benzamidine is a critical final step in the purification workflow to ensure the biological relevance and reliability of downstream experiments.

Methodologies for Benzamidine Removal: A Comparative Overview

Several techniques can be employed to remove benzamidine from a protein sample. The choice of method depends on factors such as the properties of the target protein (size, stability), the required final purity, the sample volume, and the available equipment.

Technique Principle Advantages Disadvantages Best Suited For
Dialysis Size-based separation via a semi-permeable membrane.Simple, gentle on the protein, cost-effective for small volumes.Time-consuming, requires large buffer volumes, may not be 100% efficient.Small to medium-scale preparations where speed is not critical.
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size as molecules pass through a porous resin.Efficient removal, can also be used for buffer exchange, relatively fast.Can lead to sample dilution, requires a chromatography system.Polishing step for high purity, buffer exchange, and removal of small molecules.
Affinity Chromatography (Benzamidine Sepharose) Specific binding of benzamidine-binding proteins to an immobilized ligand.Highly specific for removing serine proteases, can be used to remove the inhibitor and the inhibited proteases simultaneously.Not a direct method for removing free benzamidine from the target protein. Primarily for removing proteases.Removing thrombin or other serine proteases after cleavage of fusion tags.

Detailed Protocols for Benzamidine Removal

Protocol 1: Dialysis

Dialysis is a classic and straightforward method for removing small molecules like benzamidine from a protein solution.[12][13][14] It relies on the principle of diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger protein while allowing smaller molecules to pass through into a larger volume of dialysis buffer.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (typically 3-10 kDa for most proteins)

  • Dialysis buffer (a buffer in which the protein is stable and that does not contain benzamidine)

  • Large beaker or container

  • Stir plate and stir bar

Protocol:

  • Prepare the Dialysis Membrane: If using dialysis tubing, cut the required length and hydrate it according to the manufacturer's instructions. If using a pre-made cassette, it may be ready to use.

  • Load the Sample: Carefully load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Secure the Tubing/Cassette: Securely close the ends of the dialysis tubing with clamps or seal the cassette.

  • Initiate Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[12] Place the beaker on a stir plate and add a stir bar to ensure continuous mixing of the buffer.

  • Perform Buffer Exchanges: Allow dialysis to proceed for 4-6 hours at 4°C. For optimal removal, perform at least two to three buffer changes. Discard the used dialysis buffer and replace it with fresh buffer at each exchange.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the protein sample.

dot

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery A Hydrate Dialysis Membrane B Load Protein Sample A->B C Seal Tubing/Cassette B->C D Immerse in Large Volume of Buffer C->D E Stir at 4°C D->E F Perform Multiple Buffer Exchanges E->F G Recover Purified Protein Sample F->G

Caption: Workflow for Benzamidine Removal by Dialysis.

Protocol 2: Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates molecules based on their size.[15] The protein sample is passed through a column packed with a porous resin. Larger molecules, like the protein, cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like benzamidine, enter the pores, increasing their path length and causing them to elute later.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 75) appropriate for the size of the protein and the removal of small molecules.

  • Chromatography system (e.g., FPLC, HPLC) or a gravity-flow setup.

  • SEC running buffer (a buffer in which the protein is stable and that does not contain benzamidine).

  • Fraction collector (optional, but recommended).

Protocol:

  • Equilibrate the Column: Equilibrate the SEC column with at least 2-3 column volumes of the SEC running buffer at the desired flow rate.

  • Prepare the Sample: If necessary, concentrate the protein sample to a smaller volume to minimize dilution during the SEC run.

  • Load the Sample: Load the protein sample onto the equilibrated column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.

  • Run the Chromatography: Begin the chromatography run using the SEC running buffer as the mobile phase.

  • Collect Fractions: Collect fractions as the sample passes through the column. The protein will elute in the void volume or shortly after, while benzamidine will elute in later fractions.

  • Monitor Elution: Monitor the elution profile by measuring the absorbance at 280 nm to detect the protein peak.

  • Pool and Analyze Fractions: Pool the fractions containing the purified protein. It is advisable to analyze the fractions by SDS-PAGE to confirm the presence and purity of the protein.

dot

SEC_Workflow A Equilibrate SEC Column B Load Protein Sample A->B C Isocratic Elution with Running Buffer B->C D Monitor A280 Signal C->D E Collect Fractions D->E F Pool Protein-Containing Fractions E->F G Analyze Purity (e.g., SDS-PAGE) F->G

Caption: Workflow for Benzamidine Removal by SEC.

Protocol 3: Affinity Chromatography for Serine Protease Removal

This method is not for the direct removal of free benzamidine, but rather for the removal of serine proteases that may have been inhibited by benzamidine.[16][17][18][19][20][21] This is particularly useful after cleaving a fusion tag with a serine protease like thrombin. The principle is to use a resin with immobilized benzamidine (or a derivative) to capture the serine proteases, allowing the target protein to flow through.

Materials:

  • Benzamidine Sepharose or similar affinity resin.

  • Chromatography column.

  • Binding buffer (a buffer that promotes the binding of the serine protease to the resin, typically at a neutral pH).

  • Elution buffer (for regenerating the column, e.g., low pH buffer like 0.05 M glycine-HCl, pH 3.0).

Protocol:

  • Pack and Equilibrate the Column: Pack the Benzamidine Sepharose resin into a column and equilibrate it with 5-10 column volumes of binding buffer.

  • Load the Sample: Apply the protein sample containing the target protein and the serine protease to the column.

  • Collect the Flow-through: The target protein, which does not bind to the benzamidine resin, will pass through the column. Collect this flow-through fraction, as it contains your purified protein.

  • Wash the Column: Wash the column with several column volumes of binding buffer to ensure all of the target protein has been eluted.

  • Elute the Bound Protease (for column regeneration): To regenerate the column for future use, elute the bound serine protease with the elution buffer.

  • Re-equilibrate the Column: Re-equilibrate the column with binding buffer for storage or immediate reuse.

Validation of Benzamidine Removal

It is crucial to validate the removal of benzamidine to ensure the quality of the purified protein. Several methods can be employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A sensitive and quantitative method to detect and quantify residual benzamidine in the protein sample. A reverse-phase HPLC method with UV detection is commonly used.

  • Mass Spectrometry (MS): Can be used to detect the presence of benzamidine, offering high specificity and sensitivity.[22]

  • Enzymatic Assay: If the target protein is a serine protease, its activity can be measured before and after the removal process. A restoration of enzymatic activity indicates the successful removal of the inhibitor.

Conclusion

The removal of benzamidine is a critical, yet often overlooked, step in protein purification. The choice of the removal technique should be carefully considered based on the specific requirements of the downstream application and the properties of the target protein. By following the detailed protocols and validation strategies outlined in this application note, researchers can confidently produce highly pure and functionally active proteins, free from the interference of residual protease inhibitors. This diligence in the final stages of purification is paramount for generating reliable and reproducible scientific data.

References

Application Notes & Protocols: Utilizing 4-Carbamimidoylbenzamide Hydrochloride (Benzamidine) for the Elucidation of Protease-Dependent Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Central Role of Serine Proteases in Cellular Signaling

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to a vast array of physiological processes. Far from being simple degradative enzymes, they are precise molecular switches that regulate signaling cascades involved in:

  • Blood Coagulation: A cascade of serine protease activations (e.g., thrombin, Factor Xa) is essential for hemostasis.[1][2]

  • Inflammation and Immunity: Proteases like tryptase and complement C1s mediate inflammatory responses and immune cell activation.[3][4]

  • Cell Proliferation and Apoptosis: Caspases and other proteases are key executioners and regulators of programmed cell death and cell cycle progression.

  • Receptor Activation: A specialized class of G-protein coupled receptors, known as Protease-Activated Receptors (PARs), are irreversibly activated by proteolytic cleavage, exposing a tethered ligand that initiates downstream signaling.[5][6]

Given their pivotal roles, dysregulation of protease activity is implicated in numerous pathologies, including cancer, cardiovascular disease, and inflammatory disorders, making them attractive targets for therapeutic intervention.[7][8] The study of these pathways necessitates precise tools to inhibit protease activity, and 4-carbamimidoylbenzamide hydrochloride (benzamidine) is a foundational inhibitor for this purpose.

Section 2: Benzamidine - A Reversible Competitive Inhibitor of Serine Proteases

Mechanism of Action:

Benzamidine acts as a reversible, competitive inhibitor, primarily targeting trypsin-like serine proteases.[9][10] Its chemical structure, featuring a positively charged amidinium group, mimics the side chain of arginine and lysine residues. This allows benzamidine to fit into the S1 pocket of the protease's active site, which is specifically shaped to recognize and bind these basic amino acids, preventing the substrate from binding and being cleaved.[11]

The interaction is competitive because benzamidine directly competes with the endogenous substrate for the same binding site. It is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.[12] This is a critical consideration in experimental design, as the inhibitor's effect can be overcome by high substrate concentrations and requires its presence throughout the experiment to maintain inhibition.[12]

G cluster_0 Serine Protease Active Site ActiveSite S1 Pocket (Specificity Pocket) Cleavage Proteolytic Cleavage & Downstream Signaling ActiveSite->Cleavage Catalysis NoCleavage Inhibition of Cleavage & Blocked Signaling ActiveSite->NoCleavage Inhibition CatalyticTriad Catalytic Triad (Ser, His, Asp) Substrate Protein Substrate (with Arg/Lys residue) Substrate->ActiveSite Binds to S1 Pocket Benzamidine Benzamidine (Substrate Mimic) Benzamidine->ActiveSite Competitively Binds to S1 Pocket G cluster_workflow Experimental Workflow: Protease Inhibition Assay prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-Well Plate (Controls & Inhibitor Dilutions) prep->setup preincubate 3. Pre-incubate (Enzyme + Inhibitor) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate read 5. Kinetic Measurement (e.g., Absorbance at 405nm) initiate->read analyze 6. Data Analysis (Calculate Reaction Rates, Determine IC50) read->analyze G cluster_pathway Protease-Activated Receptor (PAR) Signaling Trypsin Trypsin (Protease) PAR2 PAR2 Receptor Trypsin->PAR2 Binds Benzamidine Benzamidine Benzamidine->Trypsin Inhibits Cleavage Receptor Cleavage PAR2->Cleavage Activates G_Protein Gq/11 Activation Cleavage->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Flux Intracellular Ca2+ Release IP3->Ca_Flux

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Degradation in the Presence of Benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support guide. You've meticulously prepared your experiment, added benzamidine hydrochloride to your lysis buffer, yet you're still observing protein degradation. This is a common and frustrating challenge in protein research. The purpose of this guide is to move beyond the basics and provide you, the researcher, with a systematic, evidence-based framework to diagnose and solve this persistent issue. We will explore the limitations of benzamidine, delve into the diverse world of proteases, and equip you with actionable protocols to protect your protein of interest.

Quick Troubleshooting Flowchart

Before diving deep, use this flowchart for a rapid preliminary diagnosis of your protein degradation issue.

TroubleshootingFlowchart A Protein Degradation Observed Despite Using Benzamidine? B Review Core Lysis Practices A->B Start Here C Are you working quickly, consistently on ice (≤ 4°C)? B->C C->B No, Correct This D Is your lysis buffer pH optimal for protein stability (typically 7.0-8.0)? C->D Yes D->B No, Adjust pH E Are your benzamidine stock and lysis buffer fresh? D->E Yes E->B No, Remake Fresh F Degradation Persists? E->F Yes G Benzamidine is a Serine Protease Inhibitor. The culprit may be another protease class. F->G Yes H Execute Systematic Inhibitor Trial (Protocol 2) G->H I Add specific inhibitors for: - Cysteine Proteases (e.g., E-64) - Aspartic Proteases (e.g., Pepstatin A) - Metalloproteases (e.g., EDTA) H->I J Problem Solved I->J Degradation Blocked K Consider a Broad-Spectrum Protease Inhibitor Cocktail I->K Degradation Persists

Caption: A step-by-step flowchart for initial diagnosis of protein degradation issues.

Core Principles of Protein Stability During Extraction

Effective protein protection relies on four pillars. A failure in any one can lead to degradation, regardless of the inhibitors used.

  • Temperature: All steps of your lysis and extraction process should be performed at low temperatures (e.g., 4°C or on ice).[1][2] Low temperatures significantly reduce the activity of most enzymes, including proteases.[2]

  • pH: The pH of your lysis buffer must be stable and appropriate for your protein.[1][3] Most proteins are stable around a physiological pH of 7.0-8.0, and many proteases are less active in slightly basic conditions (pH > 9).[3][4]

  • Speed: Minimize the time between cell lysis and analysis or storage.[5] The longer your protein is in a crude lysate, the greater the opportunity for proteases to act.

  • Inhibition: Use fresh, effective protease inhibitors at their optimal concentrations.[3][6]

Frequently Asked Questions (FAQs)
Q1: I'm using benzamidine, but my protein is still degrading. What's the most likely cause?

The most probable reason is that the degradation is being caused by a class of protease that benzamidine does not inhibit.[7] Benzamidine is a competitive, reversible inhibitor that primarily targets serine proteases , such as trypsin and thrombin.[8][9] It mimics arginine and lysine residues to bind to the enzyme's active site.[8] However, it has little to no effect on other major protease classes, including:

  • Cysteine Proteases (e.g., Papain, Calpain, Cathepsins)

  • Aspartic Proteases (e.g., Pepsin, Cathepsin D)

  • Metalloproteases (which use a metal ion, often zinc, for catalysis)

Cellular lysates are a complex mixture containing proteases from all these classes, released from various compartments like lysosomes during homogenization.[5][6][10]

Q2: How do I know if my benzamidine is working or if the concentration is correct?

A standard working concentration for general protease inhibition is approximately 1 mM. For yeast, a range of 0.5 to 4.0 mM may be required. If you suspect your benzamidine is inactive or at the wrong concentration, you can perform a simple control experiment. Prepare two identical samples; one with and one without benzamidine. If you see more degradation in the sample without benzamidine, the inhibitor is having some effect, but it may not be targeting the primary protease responsible for degrading your specific protein. If there is no difference, your benzamidine may be degraded (e.g., from an old stock solution) or the culprit is definitively not a benzamidine-sensitive serine protease.

Q3: Could my lysis buffer composition be the problem?

Absolutely. Beyond pH, other components of your lysis buffer are critical.[1][3]

  • Detergents: The type and concentration of detergents are crucial for solubilizing proteins, especially those in membranes.[11] However, harsh detergents can sometimes denature proteins, making them more susceptible to proteolysis. If using a strong buffer like RIPA, minimize the lysis time.[12]

  • Salt Concentration: Ionic strength, typically controlled by NaCl, affects protein solubility and stability.[1][13] A concentration of 150 mM is common, but this may require optimization.[12]

  • Reducing Agents: Reagents like DTT or β-mercaptoethanol are added to break disulfide bonds but can impact protein stability and should be used judiciously.[12]

Q4: When should I use a pre-made protease inhibitor cocktail instead of just benzamidine?

Using a broad-spectrum protease inhibitor cocktail is recommended for most applications, especially when working with a new protein or cell type where the endogenous proteases are unknown.[6][7][14] These cocktails contain a mixture of inhibitors targeting multiple protease classes simultaneously, offering comprehensive protection that a single inhibitor like benzamidine cannot provide.[10][15] While more expensive, they save significant time and protect your sample from the outset.[14]

Q5: My protein looks fine immediately after purification but degrades during storage at 4°C. What can I do?

This indicates that a co-purifying protease is present in your "purified" sample. Storing samples at 4°C slows but does not stop enzymatic activity.

  • Immediate Action: Aliquot your purified protein and store it at -80°C immediately.[16] Minimize freeze-thaw cycles by creating single-use aliquots.[16]

  • Long-Term Solution: You need to add an additional purification step to separate your protein from the contaminating protease.[5] Techniques like size-exclusion chromatography can be effective if there is a significant size difference between your protein and the protease.[5] Alternatively, you can empirically identify the protease class (using Protocol 2 below) and add the specific inhibitor to your final storage buffer.

Deep Dive: Understanding Benzamidine's Limitations

Benzamidine's effectiveness is limited by its specificity. As a reversible, competitive inhibitor, it primarily targets trypsin-like serine proteases.[8][17] Its inhibitory constant (Ki) indicates its binding affinity, with lower values signifying stronger inhibition. For example, its Ki for trypsin is in the low micromolar range (~20-35 µM), while its affinity for other serine proteases like thrombin is lower (Ki ~220-320 µM).[8][17][18] This specificity is its greatest weakness in a general protein extraction context.

Table 1: Major Protease Classes and Common Inhibitors
Protease ClassCatalytic Residue/GroupExample InhibitorsTarget Enzymes
Serine Proteases SerineBenzamidine , PMSF, AEBSF, AprotininTrypsin, Chymotrypsin, Thrombin, Plasmin[8][19]
Cysteine Proteases CysteineE-64, Leupeptin, IodoacetamidePapain, Calpain, Cathepsins B, H, L[10]
Aspartic Proteases AspartatePepstatin APepsin, Renin, Cathepsin D[10]
Metalloproteases Metal Ion (e.g., Zn²⁺)EDTA, 1,10-PhenanthrolineThermolysin, Carboxypeptidases
Systematic Troubleshooting Guide & Protocols
Protocol 1: Assessing Degradation in Your Current Protocol

This protocol establishes a baseline for degradation, confirming that what you are observing is time-dependent proteolysis.

Objective: To visualize the rate of protein degradation in your current lysis buffer. Procedure:

  • Perform your cell lysis protocol as usual, using your standard lysis buffer containing benzamidine.

  • Immediately after the final centrifugation step to clarify the lysate, take a sample (Time 0). Immediately add SDS-PAGE loading buffer and boil for 5 minutes to denature all enzymes.

  • Leave the remaining lysate on ice.

  • Take identical aliquots at subsequent time points (e.g., 15 min, 30 min, 60 min, 120 min). Immediately stop the reaction in each by adding loading buffer and boiling.

  • Run all samples on an SDS-PAGE gel and perform a Western blot for your protein of interest. Interpreting Results: A progressive decrease in the intensity of your full-length protein band and/or the appearance of smaller bands over time confirms an ongoing proteolysis issue.

Protocol 2: Identifying the Class of Culprit Protease

This experiment systematically tests which class of inhibitor can prevent the degradation you observed in Protocol 1.

Objective: To identify the class of protease(s) resistant to benzamidine.

InhibitorTestingWorkflow A Prepare Master Lysis Buffer (with Benzamidine) B Split Lysate into 4 Aliquots A->B C1 Control: + Benzamidine only B->C1 Aliquot 1 C2 Test 1: + Benzamidine + EDTA (5 mM) B->C2 Aliquot 2 C3 Test 2: + Benzamidine + E-64 (10 µM) B->C3 Aliquot 3 C4 Test 3: + Benzamidine + Pepstatin A (1 µM) B->C4 Aliquot 4 D Incubate all aliquots on ice for 60 min (or time determined in Protocol 1) C1->D C2->D C3->D C4->D E Analyze all samples by SDS-PAGE / Western Blot D->E F Identify which inhibitor prevents degradation E->F

Caption: Workflow for identifying the responsible protease class using specific inhibitors.

Procedure:

  • Prepare your lysis buffer containing benzamidine as usual.

  • Lyse your cells and clarify the lysate by centrifugation.

  • Divide the supernatant into four equal aliquots.

    • Aliquot 1 (Control): Add nothing further.

    • Aliquot 2 (Metalloprotease Test): Add EDTA to a final concentration of 5 mM.

    • Aliquot 3 (Cysteine Protease Test): Add E-64 to a final concentration of 10 µM.

    • Aliquot 4 (Aspartic Protease Test): Add Pepstatin A to a final concentration of 1 µM.

  • Incubate all tubes on ice for a duration where you previously observed significant degradation (e.g., 60 minutes, based on Protocol 1).

  • Stop the reactions and analyze all samples by SDS-PAGE/Western blot. Interpreting Results:

  • If the protein band is intact in Aliquot 2 , a metalloprotease is the cause.

  • If the protein band is intact in Aliquot 3 , a cysteine protease is the cause.

  • If the protein band is intact in Aliquot 4 , an aspartic protease is the cause.

  • If degradation is still present in all samples, you may have multiple proteases at play, and a broad-spectrum commercial cocktail is your best solution.[14][15]

References

Technical Support Center: Optimizing 4-Carbamimidoylbenzamide Hydrochloride for Specific Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 4-carbamimidoylbenzamide hydrochloride, commonly known as benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing its use as a serine protease inhibitor in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and general use of this compound.

Q1: What is the mechanism of action for this compound?

This compound is a reversible, competitive inhibitor of serine proteases.[1][2][3] Its chemical structure mimics the side chain of arginine, allowing it to bind to the active site of trypsin-like serine proteases that cleave after arginine or lysine residues. This binding blocks the substrate from accessing the active site, thus inhibiting the enzyme's activity.[4][5]

Q2: For which proteases is this compound an effective inhibitor?

It is a broad-spectrum inhibitor for serine proteases.[6] It is particularly effective against trypsin and trypsin-like enzymes, thrombin, and plasmin.[1][7][8][9] The inhibitory constant (Ki) varies for different proteases, indicating varying potencies.

ProteaseKi (Inhibitory Constant)
Tryptase20 µM[2][8]
Trypsin21 µM[2][8], 35 µM[7][10]
uPA (urokinase-type plasminogen activator)97 µM[2][8]
Factor Xa110 µM[2][8]
Thrombin220 µM[7][10], 320 µM[8]
Plasmin350 µM[7][10]
tPA (tissue plasminogen activator)750 µM[8]
Q3: What is a typical working concentration for this compound?

A general working concentration is approximately 1 mM for broad protease inhibition.[1] For inhibiting proteases from yeast, a range of 0.5 to 4.0 mM is often used.[1][4] However, the optimal concentration is highly dependent on the specific protease and the experimental conditions.

Q4: How should I prepare and store stock solutions of this compound?

Preparation:

  • This compound is soluble in water and alcohol.[1][9]

  • It is also soluble in organic solvents like DMSO and DMF at approximately 25 mg/ml, and in ethanol at about 10 mg/ml.[11]

  • For aqueous solutions, it can be dissolved in PBS (pH 7.2) at about 3 mg/ml.[11]

  • To prepare a stock solution, you can dissolve it in water at a concentration of 100-150 mg/ml (0.65-1 M).[9]

Storage:

  • The solid, crystalline form is stable for at least 4 years when stored at room temperature.[11]

  • Stock solutions are less stable. It is recommended to prepare aqueous solutions fresh for each use.[1][12]

  • If you need to store a stock solution, it is best to store it at -20°C.[9] Some sources suggest that frozen aliquots stored under an inert gas may be stable for a short period.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q5: Is this compound a reversible or irreversible inhibitor?

It is a reversible inhibitor.[1][4] This means it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain activity if the inhibitor is removed. This is an important consideration for experimental design, as its inhibitory effect is concentration-dependent.[4]

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: My protein of interest is still being degraded despite adding this compound.

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the protease(s) in your sample.

    • Solution: Increase the concentration of this compound. A general starting point is 1 mM, but for particularly high protease activity, you may need to go higher.[1] Consider performing a concentration optimization experiment (see Section III).

  • Presence of Other Protease Classes: this compound is specific for serine proteases.[13] Your sample may contain other classes of proteases, such as cysteine, aspartic, or metalloproteases, which are not inhibited by benzamidine.

    • Solution: Use a protease inhibitor cocktail that contains inhibitors for multiple protease classes.[14][15][16] Common additions include EDTA for metalloproteases, Pepstatin A for aspartic proteases, and E-64 for cysteine proteases.[14]

  • Inhibitor Instability: Aqueous solutions of this compound can be unstable and are sensitive to oxidation.[1][12]

    • Solution: Prepare fresh solutions of the inhibitor immediately before use.[1] If using a pre-made stock, ensure it has been stored properly and is within its recommended shelf life.

  • Reversible Inhibition: Since it is a reversible inhibitor, its effectiveness depends on maintaining a sufficient concentration throughout your experiment.[4] If your protocol involves dilution steps, the inhibitor concentration may drop below an effective level.

    • Solution: Ensure that this compound is present at an effective concentration at every stage of your experiment where protease activity is a concern.[4]

Problem 2: I am observing unexpected or off-target effects in my experiment.

Possible Causes and Solutions:

  • High Inhibitor Concentration: While necessary for protease inhibition, excessively high concentrations of any chemical can lead to non-specific interactions with other proteins or molecules in your sample.

    • Solution: Determine the minimal effective concentration of this compound needed for your specific application by performing a dose-response experiment. This will help to minimize potential off-target effects.

  • Interference with Downstream Applications: The presence of this compound may interfere with certain downstream assays or protein purification methods.

    • Solution: If you suspect interference, consider removing the inhibitor after the initial lysis and clarification steps. For affinity chromatography, be aware of potential interactions with the column matrix. For example, benzamidine is used as a ligand in affinity chromatography to purify serine proteases, so it could potentially interfere with other affinity-based methods.[17][18]

Problem 3: How do I determine the optimal concentration of this compound for my specific protease?

To determine the optimal concentration, you should perform an IC50 determination assay. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19]

Experimental Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Incubate enzyme with different inhibitor concentrations A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Measure enzyme activity over time D->E F Plot enzyme activity vs. inhibitor concentration E->F G Determine IC50 value from the dose-response curve F->G

Caption: Workflow for determining the IC50 of this compound.

III. Experimental Protocols

Protocol 1: Preparation of a 1 M Stock Solution of this compound
  • Weigh: Weigh out 156.6 mg of this compound (anhydrous molecular weight: 156.61 g/mol ).[7][12]

  • Dissolve: Dissolve the powder in 1 mL of sterile, deionized water. Gentle warming may be required to fully dissolve the compound.[1]

  • Store: For immediate use, this solution can be kept on ice. For longer-term storage, aliquot into smaller volumes and store at -20°C.[9] It is highly recommended to prepare fresh solutions.[1]

Protocol 2: General Protocol for a Trypsin Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Trypsin Solution: Prepare a working solution of trypsin in the assay buffer (e.g., 20 nM).[20]

    • Substrate Solution: Prepare a solution of a suitable chromogenic or fluorogenic trypsin substrate (e.g., 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA) in the assay buffer.[21]

    • Inhibitor Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the trypsin solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).[20]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period of time using a plate reader. The rate of substrate cleavage is indicative of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.[19][22]

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Benzamidine) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive inhibition by this compound.

IV. References

  • Benzamidine HCl Serine/threonin kinase inhibitor | Selleck Chemicals. (URL: --INVALID-LINK--)

  • Benzamidine hydrochloride | Serine Proteases Inhibitor - MedchemExpress.com. (URL: --INVALID-LINK--)

  • PRODUCT INFORMATION - Cayman Chemical. (URL: --INVALID-LINK--)

  • Benzamidine 206752-36-5 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Benzamidine hydrochloride | serine proteases inhibitor | Buy from Supplier AdooQ®. (URL: --INVALID-LINK--)

  • Benzamidine | Trypsin Inhibitor - MedchemExpress.com. (URL: --INVALID-LINK--)

  • Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)

  • Benzamidine hydrochloride monohydrate, 5 g - Carl ROTH. (URL: --INVALID-LINK--)

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. (URL: --INVALID-LINK--)

  • Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - NIH. (URL: --INVALID-LINK--)

  • Benzamidine hydrochloride CAS#: 1670-14-0 - ChemicalBook. (URL: --INVALID-LINK--)

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (URL: --INVALID-LINK--)

  • Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH. (URL: --INVALID-LINK--)

  • Benzamidine hydrochloride anhydrous - Apollo Scientific. (URL: --INVALID-LINK--)

  • Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (URL: --INVALID-LINK--)

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? (URL: --INVALID-LINK--)

  • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (URL: --INVALID-LINK--)

  • Understanding Protease Inhibitor Cocktails: Deep Overview - GoldBio. (URL: --INVALID-LINK--)

  • The Complete Guide for Protease Inhibition. (URL: --INVALID-LINK--)

  • HiTrap™ Benzamidine FF (high sub). (URL: --INVALID-LINK--)

  • Protease Inhibitors and Cocktails: Getting Down to the Basics. (URL: --INVALID-LINK--)

  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. (URL: --INVALID-LINK--)

  • Does not adding PMSF and Benzamindine to my cell free extract degrade my protein of interest? | ResearchGate. (URL: --INVALID-LINK--)

  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (URL: --INVALID-LINK--)

  • Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera - PubMed. (URL: --INVALID-LINK--)

  • IC50 - Wikipedia. (URL: --INVALID-LINK--)

  • Protease inhibitors - Protein Purification - Fisher Scientific. (URL: --INVALID-LINK--)

  • Benzamidine HCl | ≥99%(HPLC) | Selleck | 阻害剤. (URL: --INVALID-LINK--)

  • Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep. (URL: --INVALID-LINK--)

  • A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors - Benchchem. (URL: --INVALID-LINK--)

References

stability of 4-carbamimidoylbenzamide hydrochloride in different buffer systems.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-carbamimidoylbenzamide hydrochloride (commonly known as benzamidine hydrochloride). Its purpose is to address common challenges related to the compound's stability in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing inconsistent protease inhibition in my experiments. Could this be related to the stability of my this compound solution?

A: Yes, this is a very common cause of inconsistent results. This compound is a reversible competitive inhibitor of trypsin, thrombin, plasmin, and other serine proteases[1][2]. Its inhibitory function is entirely dependent on the integrity of the carbamimidoyl (amidine) group. This group is susceptible to hydrolysis in aqueous solutions, which converts the inhibitor into the inactive compound, benzamide. Therefore, if your solution has degraded, you will experience a loss of protease inhibition, leading to sample degradation and experimental variability.

The key factors influencing stability are pH, temperature, and storage time . Always suspect inhibitor degradation if you observe decreasing efficacy over the course of an experiment or between experiments using the same stock solution.

Q2: What is the primary degradation pathway for this compound in buffers?

A: The primary degradation pathway is hydrolysis . In an aqueous environment, the amidine functional group is attacked by a water molecule or a hydroxide ion, leading to the cleavage of the carbon-nitrogen double bond. This reaction yields 4-carbamoylbenzamide (benzamide) and ammonia, neither of which has the required structure to inhibit serine proteases. This process is significantly accelerated by basic pH conditions[3].

Hydrolysis_Pathway Benzamidine 4-Carbamimidoylbenzamide (Active Inhibitor) Intermediate Tetrahedral Intermediate Benzamidine->Intermediate + H₂O / OH⁻ (Hydroxide Attack) Benzamide 4-Carbamoylbenzamide (Inactive) Intermediate->Benzamide C-N Bond Cleavage Ammonia Ammonia Intermediate->Ammonia

Figure 1: Hydrolysis pathway of 4-carbamimidoylbenzamide.

Q3: How does buffer pH affect the stability of the compound?

A: pH is the most critical factor governing the stability of this compound in solution.

  • Acidic to Neutral pH (pH 2-8): The compound exhibits its greatest stability in this range. The hydrochloride salt form creates a mildly acidic solution (pH 4.0-6.5 for a 50g/L solution) which helps protect it from rapid hydrolysis[4][5]. For most applications, maintaining a pH at or below 7.2 is recommended for working solutions[6].

  • Basic pH (pH > 8): Stability decreases dramatically in basic conditions. The hydrolysis reaction is base-catalyzed, meaning the rate of degradation increases significantly with higher concentrations of hydroxide ions[3]. The half-life at pH 9 can be around 300 days at room temperature, but this shortens rapidly as the pH increases further[3].

While the protonated form (benzamidinium) has a pKa of approximately 11.6, the dominant hydrolysis pathway involves the attack of a hydroxide ion on the small, unprotonated fraction of the molecule. As the pH rises, the concentration of both the hydroxide ion and the more reactive unprotonated benzamidine increases, leading to accelerated degradation[3].

Q4: What is the recommended best practice for preparing and storing solutions?

A: The universal recommendation from manufacturers and in scientific literature is to prepare aqueous solutions fresh for each use [1][4][7]. Storing aqueous solutions, even for more than one day, is strongly discouraged[6].

  • Solid Form: The crystalline solid is very stable, with a shelf life of at least 4 years when stored at room temperature[6].

  • Aqueous Solutions: These are not stable. Do not store aqueous solutions at 4°C or room temperature for later use.

  • Frozen Aliquots: While some protocols suggest that frozen aliquots under an inert gas may be stable for a short time, there is insufficient published data to confirm the shelf-life[1]. This practice involves risk, and fresh preparation remains the gold standard.

Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent

For convenience, a high-concentration stock can be prepared in an organic solvent where the compound is more stable due to the absence of water for hydrolysis.

Materials:

  • This compound (solid)[6]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weigh the desired amount of solid this compound in a sterile conical tube.

  • Under a stream of inert gas, add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., solubility is ~25 mg/mL in DMSO/DMF)[6].

  • Cap tightly and vortex until fully dissolved.

  • Store this stock solution at -20°C. While more stable than aqueous solutions, it is still best practice to use it within a few weeks.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol should be performed immediately before the solution is needed for your experiment.

Materials:

  • Stock solution from Protocol 1 or solid this compound

  • Your desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-chilled to 4°C

  • Degassed water (if preparing from solid)

Procedure:

  • Determine the final volume and concentration of the working solution needed for your experiment.

  • Dispense the required volume of your pre-chilled aqueous buffer into a new, sterile tube.

  • If using an organic stock: Add the calculated small volume of the stock solution (from Protocol 1) to the chilled buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).

  • If using solid: Dissolve the pre-weighed solid directly into the chilled, degassed buffer[1]. Note the solubility in PBS at pH 7.2 is approximately 3 mg/mL[2][6].

  • Vortex gently to mix.

  • Keep the working solution on ice and use it as quickly as possible. Discard any unused solution after the experiment.

Data Summary & Decision Tools
Table 1: pH-Dependent Stability and Handling Recommendations
pH RangeStability ProfileRecommended Actions & Causality
2.0 - 7.0 Good Prepare solution fresh daily. The mildly acidic to neutral environment minimizes the concentration of hydroxide ions, slowing the primary hydrolysis degradation pathway.
7.0 - 8.0 Fair to Moderate Use solution within a few hours of preparation. As pH approaches 8, the rate of base-catalyzed hydrolysis begins to increase, shortening the effective lifespan of the inhibitor.
> 8.0 Poor / Unstable Critical: Prepare solution immediately before use and keep on ice. The high concentration of hydroxide ions rapidly accelerates hydrolysis, leading to significant loss of active inhibitor in minutes to hours[3].
Workflow for Buffer System Selection

This decision tree can guide your experimental setup to maximize the stability and efficacy of this compound.

Buffer_Selection_Workflow Start Start: Plan Experiment with 4-Carbamimidoylbenzamide HCl Check_pH What is the required experimental buffer pH? Start->Check_pH pH_Good pH is between 2.0 and 8.0 Check_pH->pH_Good ≤ 8.0 pH_Bad pH is > 8.0 Check_pH->pH_Bad > 8.0 Proc_Good Follow Protocol 2. Prepare fresh in degassed buffer. Use within the working day. pH_Good->Proc_Good Proc_Bad HIGH RISK OF DEGRADATION Follow Protocol 2 using ice-cold buffer. Prepare solution SECONDS before use. pH_Bad->Proc_Bad End Proceed with Experiment Proc_Good->End Action_Bad Keep solution on ice at all times. Minimize time from preparation to use. Consider running a stability control. Proc_Bad->Action_Bad Action_Bad->End

Figure 2: Decision workflow for handling 4-carbamimidoylbenzamide HCl.

References

degradation of 4-carbamimidoylbenzamide hydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-carbamimidoylbenzamide hydrochloride, a critical reagent in research and pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound at room temperature. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Introduction

This compound, commonly known as benzamidine hydrochloride, is widely used as a reversible competitive inhibitor of serine proteases, such as trypsin and thrombin.[1][2] Its effectiveness is paramount in applications like protein purification to prevent proteolytic degradation of the target protein. However, the stability of benzamidine hydrochloride, particularly in solution at room temperature, can be a concern. This guide will address the common questions and troubleshooting scenarios related to its degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is solid this compound at room temperature?

A1: The solid, crystalline form of this compound is generally considered stable under standard ambient conditions (room temperature).[3] However, for long-term storage, it is recommended to keep it in a tightly closed container in a dry place, with temperatures between 2-8°C or even -20°C often suggested to ensure maximum shelf life.[4][5][6]

Q2: What is the primary cause of degradation of this compound in solution?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The amidine group is susceptible to hydrolysis, which can be influenced by pH and temperature. Additionally, oxidation can also contribute to its degradation, which is why it is often recommended to prepare solutions in degassed water.[7][8][9]

Q3: How quickly does this compound degrade in solution at room temperature?

A3: The rate of degradation in solution at room temperature can vary depending on factors such as pH, buffer composition, and exposure to light and oxygen. It is highly recommended to prepare solutions fresh for each use to ensure optimal activity.[8][9] If a stock solution must be stored, it should be aliquoted and frozen. For instance, storage at -20°C is suggested for up to one month, while storage at -80°C can extend stability for up to six months, ideally under a nitrogen atmosphere.[10]

Q4: What are the degradation products of this compound?

A4: The main degradation product from hydrolysis is 4-carbamoylbenzoic acid (4-carboxybenzamide). This occurs through the conversion of the amidine functional group to a carboxylic acid.

Q5: How can I detect degradation of my this compound solution?

A5: The most reliable method for detecting and quantifying degradation is through High-Performance Liquid Chromatography (HPLC).[11][12] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q6: Can I still use a solution of this compound that has been left at room temperature?

A6: It is not recommended. Given its lability in solution, using a solution that has been at room temperature for an extended period may compromise your experiment due to a reduced effective concentration of the inhibitor. This can lead to incomplete protease inhibition and degradation of your target protein.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of protease inhibition activity in my experiment. Degradation of this compound in your lysis buffer or stock solution.Prepare a fresh solution of this compound immediately before use. If using a stock, ensure it has been stored properly (aliquoted and frozen at -20°C or -80°C).[10] Consider preparing the stock solution in degassed water to minimize oxidation.[8][9]
Inconsistent results between experiments using the same protocol. Variability in the age and storage conditions of the this compound solution.Standardize the preparation and handling of your this compound solutions. Always use freshly prepared solutions or aliquots from a properly stored stock.
Appearance of unexpected bands on a protein gel, suggesting proteolytic degradation. Insufficient concentration of active this compound due to degradation.Increase the working concentration of this compound in your buffer. Verify the purity and integrity of your current solution using HPLC if possible.
Visible changes in the appearance of the this compound solution (e.g., color change, precipitation). Significant degradation and formation of insoluble degradation products.Discard the solution immediately and prepare a fresh one. Ensure the solid material was stored correctly.

Experimental Protocols

Protocol 1: Preparation of a Fresh Stock Solution of this compound

Objective: To prepare a stable stock solution for immediate use or short-term storage.

Materials:

  • This compound powder

  • High-purity, degassed water or desired buffer

  • Sterile microcentrifuge tubes

  • Calibrated balance and appropriate weighing tools

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder in a clean, dry vessel.

  • Dissolve the powder in high-purity, degassed water or your chosen buffer to the desired final concentration (e.g., 1 M).

  • Vortex gently until fully dissolved.

  • If not for immediate use, aliquot the solution into single-use volumes in sterile microcentrifuge tubes.

  • For short-term storage, freeze the aliquots at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound Solution using HPLC

Objective: To monitor the degradation of a this compound solution over time at room temperature.

Materials:

  • Freshly prepared this compound solution (e.g., 1 mg/mL in water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • HPLC vials

Procedure:

  • Prepare a fresh solution of this compound.

  • Immediately inject a sample (Time 0) into the HPLC system to obtain an initial chromatogram and peak area for the parent compound.

  • Store the remaining solution at room temperature, protected from light.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the emergence of new peaks corresponding to degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to Time 0.

Visualizing Degradation and Workflow

Degradation Pathway of this compound

The primary degradation pathway in aqueous solution is the hydrolysis of the amidine group to a carboxylic acid.

G cluster_main Hydrolytic Degradation Pathway 4-carbamimidoylbenzamide 4-Carbamimidoylbenzamide (Benzamidine) Degradation_Product 4-Carbamoylbenzoic Acid 4-carbamimidoylbenzamide->Degradation_Product  Hydrolysis (H₂O) G cluster_workflow Troubleshooting Workflow start Start: Loss of Protease Inhibition Observed check_solution Check Age and Storage of Benzamidine Solution start->check_solution fresh_solution Prepare Fresh Solution (Use Degassed Water) check_solution->fresh_solution Old or Improperly Stored increase_conc Consider Increasing Benzamidine Concentration check_solution->increase_conc Freshly Prepared repeat_exp Repeat Experiment with Fresh Solution fresh_solution->repeat_exp success Problem Resolved repeat_exp->success fail Problem Persists repeat_exp->fail check_other Investigate Other Experimental Factors fail->check_other increase_conc->repeat_exp

References

impact of pH on the stability and activity of 4-carbamimidoylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Carbamimidoylbenzamide Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the experimental use of this compound. Our focus is to explain the critical impact of pH on the stability and biological activity of this compound, ensuring the integrity and reproducibility of your results.

Introduction: The Critical Role of pH

4-Carbamimidoylbenzamide, often used as its hydrochloride salt, is a potent competitive inhibitor of trypsin-like serine proteases. Its mechanism of action relies on the positively charged carbamimidoyl (amidinium) group mimicking the side chain of arginine or lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. However, the stability of the molecule and its ability to maintain this crucial positive charge are intrinsically linked to the pH of the solution. Mismanagement of pH is a primary source of experimental variability, leading to issues ranging from loss of activity to complete compound degradation. This guide will provide the foundational knowledge and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has lost its inhibitory activity after being stored in a buffer at pH 8.0 for a week. What is the likely cause?

A1: The most probable cause is pH-mediated hydrolysis. The carbamimidoyl (amidine) functional group is susceptible to hydrolysis, particularly under neutral to alkaline conditions (pH > 7), which breaks the C-N double bond to form the corresponding benzamide and ammonia. At pH 8.0, this degradation process is significantly accelerated compared to acidic conditions. For optimal long-term stability, stock solutions should be prepared and stored under acidic conditions (pH 4-5) and at low temperatures (2-8°C or frozen). Aqueous solutions, especially at or above neutral pH, should be prepared fresh daily.[1]

Q2: What is the optimal pH for storing a stock solution of this compound?

A2: For maximum stability, stock solutions should be prepared in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) or in degassed water, which will result in an acidic pH due to the hydrochloride salt.[2] Storage at 2-8°C is recommended for short-term use (1-2 days), while for long-term storage, aliquots should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: I am observing inconsistent results in my trypsin inhibition assay. Could the pH of my assay buffer be the issue?

A3: Absolutely. The inhibitory activity of 4-carbamimidoylbenzamide is highly pH-dependent for two main reasons. First, the target enzyme, trypsin, has an optimal activity range around pH 8-9.[3][4] Second, the inhibitor itself must be in its protonated, positively charged state (the amidinium ion) to effectively bind to the aspartate residue (Asp189) in the S1 pocket of trypsin. The pKa of the conjugate acid of benzamidine is approximately 11.6.[5] This means that well below this pH, the inhibitor is predominantly in its active, charged form. While the enzyme is most active at pH ~8, it is crucial to ensure your assay buffer pH is consistent and controlled to avoid variability in both enzyme activity and inhibitor potency.

Q4: How does pH affect the binding mechanism of 4-carbamimidoylbenzamide to its target serine protease?

A4: The binding is primarily an electrostatic interaction. Trypsin-like serine proteases have a key aspartic acid residue (Asp189) at the bottom of their S1 binding pocket, which carries a negative charge at physiological pH. For effective inhibition, the carbamimidoyl group of the inhibitor must be protonated to carry a positive charge (forming an amidinium ion). This allows for the formation of a strong salt bridge with the negatively charged Asp189. If the pH is too high (approaching the pKa of 11.6), the amidinium group will become deprotonated, losing its positive charge and thus its ability to bind effectively to the S1 pocket.

Q5: What are the visible signs of degradation in my stock solution?

A5: Visually, there may be no obvious signs of degradation, such as color change or precipitation, especially at low concentrations. The primary indicator of degradation is a loss of biological activity. The most reliable way to assess stability is through an analytical technique like reverse-phase high-performance liquid chromatography (RP-HPLC), which can separate the parent compound from its degradation products (e.g., 4-carbamoylbenzamide).

Troubleshooting Guide

Problem 1: Significant or Complete Loss of Inhibitory Activity
Probable CauseRecommended Solution & Explanation
pH-Mediated Hydrolysis Explanation: The amidine group is unstable in neutral and, especially, alkaline solutions. Hydroxide ions catalyze the hydrolysis of the C=N bond, converting the active inhibitor into an inactive carboxylic acid derivative (benzamide).Solution: Prepare fresh solutions of the inhibitor for each experiment, especially for assay buffers with a pH ≥ 7. For stock solutions, dissolve the compound in a slightly acidic buffer (pH 4-5) or sterile, degassed water and store in aliquots at ≤ -20°C.
Incorrect Assay Buffer pH Explanation: The activity of both the enzyme and the inhibitor are pH-dependent. If the assay pH is too low (e.g., < 6), the catalytic activity of the serine protease may be suboptimal. If the pH is too high (e.g., > 9), you risk inhibitor degradation over the course of the assay.Solution: The optimal pH for trypsin activity is typically around 8.0.[6] Standardize your assay buffer to a pH between 7.4 and 8.5. Ensure the buffer has sufficient capacity to maintain this pH throughout the experiment. Perform a pH-rate profile for your specific enzyme to determine its optimal activity range if it is not trypsin.
Oxidative Degradation Explanation: While hydrolysis is the primary concern, amidine compounds can also be sensitive to oxidation, though this is less common in standard buffer systems.[7]Solution: Prepare solutions using high-purity, degassed water or buffers. If storing solutions for extended periods, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing.
Problem 2: Inconsistent Results in Quantitative Analysis (e.g., HPLC)
Probable CauseRecommended Solution & Explanation
On-Column Degradation Explanation: If the mobile phase pH is too high (e.g., > 8), the compound can degrade on the analytical column during the HPLC run, leading to tailing peaks, reduced peak area, and the appearance of degradation peaks.Solution: Use a mobile phase with an acidic pH, typically between 3 and 5. A common choice is a mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. This ensures the amidinium group remains protonated and stable throughout the analysis.
Poor Peak Shape Explanation: The highly basic nature of the amidine group can lead to strong interactions with residual silanols on standard silica-based C18 columns, causing peak tailing.Solution: Use a modern, end-capped C18 column or a column specifically designed for basic compounds. Including a low concentration of an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase can also improve peak shape by masking silanol interactions.

Visualization of Key Concepts

// Nodes Protonated [label="Protonated (Active)\nAmidinium Ion\nR-C(=NH2+)-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutral [label="Neutral (Inactive)\nAmidine Base\nR-C(=NH)-NH2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolyzed [label="Hydrolyzed (Inactive)\nAmide Product\nR-C(=O)-NH2", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Protonated -> Neutral [label="+ OH-\n(High pH)", dir=forward]; Neutral -> Protonated [label="+ H+\n(Low pH)", dir=forward]; Neutral -> Hydrolyzed [label="+ H2O\n(Slow, faster at high pH)", color="#FBBC05", fontcolor="#202124"]; } dot Caption: pH-dependent equilibrium and degradation pathway of the carbamimidoyl group.

// Nodes Start [label="Problem:\nLoss of Inhibitory Activity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Storage [label="Check Storage Conditions:\n- pH of stock solution?\n- Storage temperature?\n- Age of solution?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay [label="Check Assay Conditions:\n- pH of assay buffer?\n- Buffer capacity?\n- Incubation time?", fillcolor="#FBBC05", fontcolor="#202124"];

Storage_Bad [label="Is pH > 6 or solution old?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_pH_Bad [label="Is assay pH outside 7.4-8.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Solution1 [label="Solution:\nPrepare fresh stock in\nacidic buffer (pH 4-5).\nStore aliquots at -20°C.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Solution2 [label="Solution:\nAdjust and verify assay\nbuffer pH. Confirm enzyme\noptimum.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Solution3 [label="Consider Other Factors:\n- Enzyme stability\n- Substrate degradation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Check_Storage; Start -> Check_Assay; Check_Storage -> Storage_Bad; Storage_Bad -> Solution1 [label="Yes"]; Storage_Bad -> Check_Assay [label="No"]; Check_Assay -> Assay_pH_Bad; Assay_pH_Bad -> Solution2 [label="Yes"]; Assay_pH_Bad -> Solution3 [label="No"]; } dot Caption: Troubleshooting workflow for loss of inhibitory activity.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 199.64 g/mol ) for maximum stability.

  • Materials:

    • This compound (solid)

    • High-purity, sterile water (e.g., HPLC-grade or Milli-Q)

    • Sterile 0.22 µm syringe filter

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh out 19.96 mg of this compound on an analytical balance.

    • Transfer the solid to a sterile 15 mL conical tube.

    • Add 10.0 mL of sterile, high-purity water to the tube. The hydrochloride salt will create a slightly acidic solution, which aids stability.

    • Vortex gently until the solid is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile cryovials.

    • Storage: Label the vials clearly and store them at -20°C or -80°C for long-term use. For daily use, an aliquot can be kept at 2-8°C for up to 48 hours.

Protocol 2: Forced Degradation Study to Assess pH Stability

This protocol provides a framework for evaluating the stability of the compound under acidic, neutral, and basic conditions using HPLC analysis.

  • Materials:

    • 10 mM stock solution of the compound (from Protocol 1)

    • Buffers:

      • pH 3.0: 0.1 M Citrate Buffer

      • pH 7.4: 0.1 M Phosphate Buffered Saline (PBS)

      • pH 9.0: 0.1 M Tris-HCl Buffer

    • Quenching solution: Mobile phase or a buffer that brings the sample to a stable pH (e.g., pH 4).

    • RP-HPLC system with UV detector.

  • Procedure:

    • Sample Preparation: For each pH condition, dilute the 10 mM stock solution 1:100 into the respective buffer (pH 3.0, 7.4, and 9.0) to a final concentration of 100 µM. Prepare a control sample by diluting the stock into the HPLC mobile phase.

    • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each sample, quench if necessary, and inject it into the HPLC system to determine the initial peak area of the parent compound.

    • Incubation: Incubate the remaining sample solutions at a controlled temperature (e.g., 37°C).

    • Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw aliquots from each solution, quench, and analyze by HPLC.

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition. Plot the percentage remaining versus time to visualize the degradation rate at each pH.

    Table 1: Expected Outcome of pH-Dependent Stability Study

    pH Condition Expected Stability Rationale
    pH 3.0 (Acidic) High Stability The amidinium group is fully protonated and stable. Acid-catalyzed hydrolysis is generally much slower than base-catalyzed hydrolysis for amidines.
    pH 7.4 (Neutral) Moderate Stability Base-catalyzed hydrolysis begins to occur, but at a relatively slow rate. Solutions should be used within a single workday.

    | pH 9.0 (Alkaline) | Low Stability | The rate of hydroxide-catalyzed hydrolysis is significantly increased, leading to rapid degradation of the compound. Not suitable for storage. |

Protocol 3: Stability-Indicating RP-HPLC Method

This is a starting point for a method capable of separating 4-carbamimidoylbenzamide from its primary hydrolytic degradant, 4-carbamoylbenzamide. Method optimization may be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Expected Elution: The more polar degradation product (4-carbamoylbenzamide) will elute earlier than the parent compound.

References

troubleshooting guide for unexpected results with benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for benzamidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and achieve reliable results in your research. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Foundational Knowledge & FAQs

This section covers the fundamental principles of benzamidine hydrochloride to ensure its proper use from the outset.

Q1: What is benzamidine hydrochloride and what is its primary mechanism of action?

Benzamidine hydrochloride is a synthetic small molecule widely used in biochemistry and molecular biology as a reversible, competitive inhibitor of serine proteases.[1]

Causality Explained: Its mechanism of action is rooted in its structural similarity to the amino acid side chains of arginine and lysine.[1] Many serine proteases, such as trypsin, thrombin, and plasmin, recognize and cleave peptide bonds C-terminal to these basic residues. Benzamidine mimics these substrates, allowing it to bind tightly within the enzyme's active site.[1] This binding is competitive, meaning it directly blocks the natural substrate from accessing the active site, thereby preventing proteolytic cleavage.[1] Because the inhibition is reversible, its effectiveness is dependent on maintaining an adequate concentration in your buffer throughout the experiment.[2]

Q2: I see both anhydrous and hydrated forms of benzamidine hydrochloride available. Does it matter which one I use?

Yes, the form can matter for preparation, but not for function. The key difference is the presence of water molecules in the crystal structure of the hydrated form.

  • Benzamidine hydrochloride anhydrous: Contains no water molecules.

  • Benzamidine hydrochloride monohydrate: Contains one molecule of water per molecule of benzamidine HCl.

Expert Insight: When preparing stock solutions, you must use the correct molecular weight for the form you have purchased to ensure an accurate molar concentration. The anhydrous form should be stored under inert atmosphere to prevent hydration.[1] The hydrated form is generally more stable for routine lab storage but should be kept refrigerated.[3]

Q3: What are the recommended storage and handling conditions for benzamidine hydrochloride?

Proper storage is critical to maintaining the inhibitor's efficacy.

  • Solid Form: The crystalline solid is stable for years when stored correctly. Anhydrous forms should be kept at room temperature in a desiccated, inert atmosphere, while hydrated forms are best stored at 2-8°C.[3][4]

  • Stock Solutions: Aqueous stock solutions are not stable long-term and should be prepared fresh for optimal performance.[5][6][7] If storage is necessary, filter-sterilize the solution, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to six months.[8][9]

Trustworthiness Check: Benzamidine is sensitive to oxidation, which can compromise its activity.[2][6] Preparing solutions fresh from high-quality, properly stored solid reagent is the most reliable practice.

Section 2: Troubleshooting Guide: Ineffective Protease Inhibition

This is the most common issue researchers face. If you are still observing degradation of your protein of interest, use this guide to diagnose the problem.

Q4: I've added benzamidine to my lysis buffer, but my protein is still being degraded. What went wrong?

This is a multi-faceted problem. The flowchart below provides a logical diagnostic path, followed by a detailed explanation of each step.

Troubleshooting_Benzamidine start Start: Protein Degradation Observed check_conc Step 1: Verify Working Concentration (Typically 1 mM) start->check_conc check_storage Step 2: Assess Inhibitor Quality & Storage (Fresh vs. Old Stock) check_conc->check_storage Concentration is Correct end_ok Problem Solved check_conc->end_ok Incorrect. Adjust & Repeat. check_ph Step 3: Check Lysis Buffer pH (Optimal pH ~7.0-8.0) check_storage->check_ph Inhibitor Quality is Good check_storage->end_ok Poor. Use Fresh Stock. check_protease_class Step 4: Consider Other Protease Classes (Cysteine, Metallo, Aspartic) check_ph->check_protease_class pH is Optimal check_ph->end_ok Incorrect. Adjust pH. solution_cocktail Solution: Use a Broad-Spectrum Protease Inhibitor Cocktail check_protease_class->solution_cocktail Other Proteases Suspected solution_cocktail->end_ok

Caption: Troubleshooting workflow for ineffective protease inhibition.

  • Step 1: Verify Working Concentration. The most common cause of failure is a suboptimal concentration. Benzamidine is a reversible inhibitor, and its effectiveness relies on having enough molecules to outcompete the natural substrate for the protease's active site. For general cell lysis, a working concentration of 1 mM is standard.[2][10] For some applications, like inhibiting proteases from yeast, concentrations up to 4-5 mM may be required.[2][5]

  • Step 2: Assess Inhibitor Quality & Storage. As mentioned, benzamidine solutions have limited stability.[7] If you are using a stock solution that was stored improperly (e.g., at 4°C for weeks) or subjected to multiple freeze-thaw cycles, it has likely lost significant activity.[8] Self-Validating Action: Prepare a fresh stock solution from the solid reagent and repeat the experiment. If degradation is reduced, your old stock was the culprit.

  • Step 3: Check Lysis Buffer pH. The pH of your lysis buffer can influence the activity of both the proteases and the inhibitor. While benzamidine is functional across a range of pH values, most lysis protocols operate between pH 7.0 and 8.0, which is optimal for the stability of most proteins and the activity of many serine proteases. A pH around 5.0 is recommended for aqueous solutions of benzamidine itself.[3] Extreme pH values can denature your target protein or reduce the effectiveness of the inhibitor.

  • Step 4: Consider Other Protease Classes. This is a critical point often overlooked. Benzamidine ONLY inhibits serine proteases. [1][5] When you lyse cells, you release a whole host of proteases.[11][12] If your protein is being degraded by cysteine proteases (e.g., papain, calpains), aspartic proteases (e.g., pepsin), or metalloproteases, benzamidine will have no effect.[12] Solution: If you suspect other proteases are active, the most robust solution is to use a broad-spectrum protease inhibitor cocktail.[13][14] These cocktails contain a mixture of inhibitors (e.g., AEBSF, E-64, Pepstatin A, EDTA) designed to block multiple protease classes simultaneously.[12][14]

Section 3: Troubleshooting Guide: Unexpected Assay Results

Sometimes, the inhibitor itself can be the source of unexpected downstream results.

Q5: Could benzamidine be interfering with my downstream assay (e.g., activity assay, binding studies, or mass spectrometry)?

Yes, this is possible, though less common than inhibition failure.

  • Activity Assays: If your protein of interest is itself a serine protease (e.g., trypsin, thrombin), the continued presence of benzamidine will inhibit its function, leading to artificially low activity readings. Solution: Benzamidine must be removed before the activity assay. This can be accomplished through dialysis, buffer exchange, or affinity purification of your target protein. Because it is a reversible inhibitor, its removal will restore enzyme function.

  • Binding Studies (e.g., Co-IP): Benzamidine is a small molecule and is unlikely to directly interfere with most antibody-antigen interactions. However, if your protein's binding partner is a serine protease, benzamidine could disrupt this natural interaction.

  • Mass Spectrometry: Benzamidine (MW: 156.6 g/mol as HCl salt) is a small molecule that can appear in your low-mass spectra. It is generally not a significant problem for protein identification but could potentially interfere with metabolomics or small molecule studies.[15] Expert Insight: Always run a buffer-only control in your assays. This will help you identify any signals or inhibition caused by components of your lysis buffer, including benzamidine.

Section 4: Key Protocols & Data Tables

This section provides standardized procedures and reference data for your convenience.

Protocol: Preparation of a 1 M Benzamidine Hydrochloride Stock Solution

This protocol is for Benzamidine Hydrochloride Monohydrate (MW = 174.6 g/mol ). Adjust the mass accordingly if using the anhydrous form (MW = 156.6 g/mol ).

  • Weigh Reagent: Carefully weigh out 1.746 g of benzamidine hydrochloride monohydrate.

  • Dissolve: Add the solid to a conical tube or beaker containing ~8 mL of sterile, high-purity water (e.g., Milli-Q).

  • Mix: Vortex or stir gently until the solid is completely dissolved. The solution should be clear. Heating may be required to fully dissolve the compound.[6]

  • Adjust Volume: Carefully bring the total volume to 10.0 mL with high-purity water.

  • Sterilize (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into a sterile container.[8]

  • Aliquot and Store: Dispense into single-use 100 µL or 500 µL aliquots in sterile microcentrifuge tubes. Store immediately at -20°C.

Data Tables

Table 1: Recommended Working Concentrations of Benzamidine HCl

ApplicationTypical Working ConcentrationRationale & Notes
Mammalian Cell Lysis1 mMSufficient for inhibiting common serine proteases like trypsin and thrombin.[10]
Tissue Homogenization1 - 2 mMTissues often have higher concentrations of proteases, requiring a higher inhibitor concentration.
Yeast Cell Lysis0.5 - 4.0 mMYeast contains a different profile of proteases, sometimes requiring higher concentrations for full inhibition.[2]
EMSA / DNA-Binding Assays1 - 2 mMUsed to protect DNA-binding proteins from degradation during extract preparation.[1]

Table 2: Stability of Benzamidine HCl Solutions

Storage ConditionSolventEstimated StabilityKey Consideration
Room TemperatureAqueous Buffer< 1 dayUnstable. Prone to oxidation and microbial growth. Not recommended.[15]
2-8°CAqueous Buffer~1 dayVery limited stability. Only for immediate use.[15]
-20°CAqueous BufferUp to 1 monthAliquot to avoid freeze-thaw cycles.[8]
-80°CAqueous BufferUp to 6 monthsThe preferred method for long-term storage of stock solutions.[8][9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Benzamidine Hydrochloride as a Trypsin-Like Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the meticulous work of protein analysis and therapeutic design, the control of enzymatic activity is not merely a technical step but a foundational requirement for data integrity and experimental success. Trypsin-like serine proteases, a pervasive class of enzymes critical in processes from protein digestion to complex signaling cascades, are often the target of deliberate inhibition. Among the chemical tools available, benzamidine hydrochloride presents itself as a well-established, reversible competitive inhibitor. This guide provides a comprehensive, experimentally grounded validation of benzamidine, comparing its performance with other common alternatives and offering detailed protocols to empower your research decisions.

The Imperative of Protease Inhibition in Scientific Research

Serine proteases are defined by the presence of a serine residue in their active site, which acts as a nucleophile to hydrolyze peptide bonds. The trypsin-like subgroup demonstrates specificity for cleaving peptide chains at the C-terminus of lysine and arginine residues. In the context of protein purification, uncontrolled protease activity can lead to sample degradation and artifactual results. Physiologically, dysregulated serine protease activity is implicated in a host of pathologies, making them key targets for therapeutic intervention[1][2][3]. The judicious application of inhibitors is therefore paramount for both in vitro and in vivo investigations.

Benzamidine Hydrochloride: A Closer Look at the Mechanism

Benzamidine is a reversible competitive inhibitor of trypsin-like serine proteases[4]. Its efficacy stems from its structural analogy to the side chains of arginine and lysine. The positively charged amidinium group of benzamidine forms an electrostatic interaction with the carboxylate side chain of a conserved aspartate residue in the S1 specificity pocket of the enzyme's active site. This binding event physically occludes the active site, preventing the substrate from binding and subsequent catalysis.

G cluster_enzyme Trypsin Active Site cluster_ligands Ligands cluster_products Outcome ActiveSite S1 Pocket Aspartate Residue Products Peptide Cleavage ActiveSite->Products Catalysis NoReaction Inhibition ActiveSite->NoReaction Blocked Substrate Substrate (Arg/Lys) Substrate->ActiveSite:Asp Binding Benzamidine Benzamidine (Inhibitor) Benzamidine->ActiveSite:Asp Competitive Binding

Figure 1. A diagram illustrating the competitive inhibition of trypsin by benzamidine. Benzamidine occupies the S1 specificity pocket, preventing the binding and cleavage of the natural substrate.

A Comparative Analysis of Common Trypsin-Like Serine Protease Inhibitors

The choice of an inhibitor is dictated by the specific requirements of the experiment, including the desired potency, reversibility, and spectrum of activity. Benzamidine is often used in protease inhibitor cocktails for protein purification due to its cost-effectiveness and reversible nature. The following table provides a comparative overview of benzamidine and other frequently used serine protease inhibitors. It is important to note that IC50 and Ki values can vary based on experimental conditions such as substrate concentration and pH.

InhibitorTypeTarget ProteasesTypical Working ConcentrationKey Characteristics & Comparative Performance
Benzamidine HCl Reversible CompetitiveTrypsin, Plasmin, Thrombin0.5–4 mMA cost-effective choice for general protection of proteins during purification. Its reversibility can be advantageous if enzyme activity needs to be restored.[5]
AEBSF HCl IrreversibleTrypsin, Chymotrypsin, Plasmin, Kallikrein, Thrombin0.1–1 mMA more stable and less toxic alternative to PMSF. It irreversibly acylates the active site serine.[5]
Aprotinin Reversible CompetitiveTrypsin, Chymotrypsin, Plasmin, Kallikrein10–800 nMA potent polypeptide inhibitor with high affinity for its target proteases. Its use in therapeutic applications has been scrutinized due to potential immunogenicity.[5]
Leupeptin Reversible CompetitiveTrypsin, Plasmin, Calpain, Cathepsins10–100 µMA peptide aldehyde that also inhibits some cysteine proteases. It is a transition-state analog.[5]

Quantitative Comparison of Inhibitor Potency Against Trypsin

InhibitorKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)
Benzamidine HCl ~19 µM - 22.2 µMCan be in the millimolar range at high substrate concentrations.
Aprotinin ~0.06 pM~1.02 µM
Leupeptin ~3.5 nM - 35 nMVaries with substrate and conditions.
AEBSF HCl Not applicable (irreversible)Varies with incubation time and conditions.

Disclaimer: The Ki and IC50 values are compiled from various sources and should be used as a general guide. For direct comparison, these inhibitors should be evaluated under identical experimental conditions.

Experimental Validation: A Protocol for Determining IC50

To empirically validate the potency of benzamidine or any other inhibitor, a robust and reproducible assay is essential. The following is a detailed protocol for determining the IC50 of an inhibitor against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep Prepare Reagents: - Assay Buffer - Trypsin Stock - BAPNA Stock - Inhibitor Dilutions Setup Plate Layout: - Blanks - Uninhibited Controls - Inhibitor Concentrations Prep->Setup Preincubation Pre-incubate Trypsin with Inhibitor Setup->Preincubation Initiate Add BAPNA to Initiate Reaction Preincubation->Initiate Measure Kinetic Read at 405 nm Initiate->Measure Velocity Calculate Initial Velocities (V₀) Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition Plot Plot % Inhibition vs. [Inhibitor] Inhibition->Plot IC50 Determine IC50 via Non-linear Regression Plot->IC50

Figure 2. A step-by-step workflow for the determination of an inhibitor's IC50 value.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock of trypsin in 1 mM HCl and store at -20°C. On the day of the assay, dilute to a working concentration (e.g., 20 nM) in Assay Buffer.[4] Keep on ice.

    • BAPNA Stock Solution: Prepare a 100 mM stock solution of BAPNA in DMSO. Store at -20°C.[6]

    • Inhibitor (Benzamidine HCl) Stock Solution: Prepare a 100 mM stock solution in Assay Buffer. Create a serial dilution series to cover a broad range of concentrations (e.g., from 10 mM down to 1 µM).

  • Assay Procedure (96-well plate format):

    • Add reagents to the wells of a clear, flat-bottom 96-well plate as described in the table below. It is recommended to perform each condition in triplicate.

ReagentBlankUninhibited ControlInhibitor Wells
Assay Buffer180 µLAs needed to reach 180 µLAs needed to reach 180 µL
Inhibitor Dilution--20 µL
Trypsin Working Sol.-20 µL20 µL
Pre-incubation Incubate at 25°C for 10 minutes
  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ of inhibitor well / V₀ of uninhibited control)) * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

Ensuring Trustworthiness: Self-Validating Experimental Design

To ensure the scientific integrity of your findings, your experimental design should include self-validating elements:

  • Mechanism Confirmation: To confirm that benzamidine acts as a competitive inhibitor, the assay can be repeated with varying concentrations of both the substrate (BAPNA) and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot. For competitive inhibition, the lines will intersect on the y-axis.[7][8][9][10][11]

  • Enzyme and Substrate Controls: Always run controls with the enzyme and substrate alone to establish the baseline 100% activity. A no-enzyme control (blank) is also crucial to account for any non-enzymatic substrate hydrolysis.

  • Data Quality: Ensure that the initial velocities are calculated from the linear phase of the reaction. If the reaction proceeds too quickly, the enzyme or substrate concentration may need to be adjusted.

Conclusion: An Informed Approach to Inhibitor Selection

Benzamidine hydrochloride is a reliable and well-characterized competitive inhibitor of trypsin-like serine proteases, making it a staple in many research laboratories, particularly for the protection of proteins during extraction and purification. While it may not possess the picomolar potency of inhibitors like aprotinin, its cost-effectiveness and reversible nature offer distinct advantages. For applications demanding irreversible inhibition or a broader inhibitory spectrum, alternatives such as AEBSF or leupeptin should be considered. By employing rigorous, quantitative validation methods as detailed in this guide, researchers can confidently select the most appropriate inhibitor for their experimental context, thereby ensuring the accuracy and reliability of their scientific contributions.

References

A Senior Application Scientist's Guide to Protease Inhibition: A Comparative Analysis of 4-Carbamimidoylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role and Essential Control of Proteases

In the intricate landscape of cellular biology and proteomics, proteases are fundamental players. These enzymes, which catalyze the cleavage of peptide bonds in proteins, are not merely destructive agents but precise molecular scissors essential for countless physiological processes, including protein turnover, signal transduction, and apoptosis. However, their potent activity becomes a significant liability during experimental procedures. Upon cell lysis, the controlled, compartmentalized environment of the cell is disrupted, releasing a host of proteases that can rapidly degrade target proteins, compromising experimental integrity, yield, and reproducibility.

Effective protease inhibition is therefore not a recommendation but a prerequisite for reliable protein research. The choice of inhibitor is critical and depends on the specific proteases present, the downstream application, and the desired mechanism of inhibition. This guide provides an in-depth comparison of 4-carbamimidoylbenzamide hydrochloride, a widely used serine protease inhibitor, with other commercially available alternatives, supported by experimental data and protocols to empower researchers in making informed decisions.

Focus Inhibitor: this compound (Benzamidine HCl)

This compound, more commonly known as Benzamidine hydrochloride, is a cornerstone of protease inhibition strategies in laboratories worldwide.[1] It is a synthetic, low-molecular-weight compound valued for its specific mechanism and reliability.[2]

Chemical and Physical Properties
  • Molecular Formula: C₇H₈N₂ · HCl[2]

  • Molecular Weight: 156.6 g/mol [2]

  • Appearance: White to off-white crystalline powder.[2]

  • Solubility: Readily soluble in water (up to 50 mg/mL) and alcohol.

  • Stability: Benzamidine HCl is sensitive to oxidation. For maximum efficacy, it is crucial to prepare solutions fresh in degassed water prior to use. While frozen aliquots may be stable for short periods, fresh preparation is the gold standard.

Mechanism of Action: Reversible Competitive Inhibition

Benzamidine HCl functions as a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure, particularly the positively charged amidine group, acts as a mimic of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. This structural analogy allows benzamidine to bind tightly but non-covalently to the enzyme's active site, physically occluding the natural substrate and preventing catalysis.[3] The "reversible" nature of this inhibition is a key feature; the inhibitor can dissociate from the enzyme, which can be advantageous in specific applications where enzymatic activity may need to be restored.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Serine Protease (Active Site) P Cleaved Peptides E->P Catalysis S Protein Substrate (Arg/Lys site) S->E E2 Serine Protease (Active Site) I Benzamidine HCl (Substrate Mimic) I->E2 Binds Reversibly S2 Protein Substrate (Blocked) S2->E2 Access Denied

Caption: Mechanism of Benzamidine HCl as a competitive inhibitor.

Spectrum of Activity and Potency

Benzamidine is most effective against trypsin and trypsin-like serine proteases. It also exhibits inhibitory activity against other serine proteases involved in coagulation and fibrinolysis, such as thrombin and plasmin.[3] However, its potency, typically measured by the inhibition constant (Ki), varies significantly between enzymes. A lower Ki value indicates stronger inhibition.

  • Tryptase: Ki ≈ 20 µM[4]

  • Trypsin: Ki ≈ 21 µM[4]

  • Plasmin: Ki ≈ 350 µM[5]

  • Thrombin: Ki ≈ 220-320 µM[4][5]

  • Factor Xa: Ki ≈ 110 µM[4]

For general-purpose inhibition of proteases during protein extraction, a working concentration of approximately 1 mM is commonly used.

Comparative Analysis with Alternative Protease Inhibitors

While Benzamidine HCl is a powerful tool, no single inhibitor can neutralize all classes of proteases. A comprehensive strategy often requires a multi-pronged approach. Below is a comparison with other widely used inhibitors.

Irreversible Serine Protease Inhibitors
  • PMSF (Phenylmethylsulfonyl Fluoride): Unlike the reversible action of benzamidine, PMSF is an irreversible inhibitor. It covalently modifies the serine residue in the active site of serine proteases, permanently inactivating the enzyme.[6]

    • Advantages: Permanent inactivation can be desirable.

    • Disadvantages: PMSF is highly toxic and has a very short half-life (30-60 minutes) in aqueous solutions, requiring it to be added fresh immediately before use.[7]

  • AEBSF HCl (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): AEBSF is another irreversible serine protease inhibitor developed as a safer and more stable alternative to PMSF.[6]

    • Advantages: It is significantly less toxic than PMSF and more stable in aqueous buffers, making it a more convenient and safer choice for irreversible inhibition.[4][8]

Polypeptide and Other Class-Specific Inhibitors
  • Aprotinin: A natural polypeptide inhibitor extracted from bovine lung, aprotinin is a potent reversible inhibitor of several serine proteases, including trypsin and chymotrypsin.[8] Being a large molecule, its mechanism and specificity differ from small molecule inhibitors like benzamidine.

  • Leupeptin: This microbial-derived peptide is a reversible inhibitor that targets not only serine proteases (like trypsin and plasmin) but also cysteine proteases (like papain and cathepsin B).[4][9]

    • Significance: This highlights a key limitation of benzamidine; it is ineffective against other major protease classes like cysteine, aspartic, or metalloproteases. If these are present, benzamidine alone is insufficient.

Protease Inhibitor Cocktails

For complete protection, especially when the specific proteases in a sample are unknown, commercially available protease inhibitor cocktails are the preferred solution.

  • Rationale: These are precisely formulated mixtures of multiple inhibitors designed to provide broad-spectrum protection against serine, cysteine, aspartic, and metalloproteases.[8] A typical cocktail might contain AEBSF (for serine proteases), EDTA (for metalloproteases, by chelating metal ions), Leupeptin (for serine/cysteine proteases), and Pepstatin A (for aspartic proteases). Benzamidine is also a common component in many serine-focused or general-use cocktails.

Quantitative Performance Summary

The table below summarizes the key performance characteristics of benzamidine and its alternatives, providing a clear basis for selection.

InhibitorMechanismTarget Class(es)Key TargetsTypical Working Conc.Key AdvantagesKey Disadvantages
Benzamidine HCl Reversible, CompetitiveSerineTrypsin, Thrombin, Plasmin[3]1 mMReversible, good water solubility.Narrow spectrum (serine only), sensitive to oxidation.
PMSF Irreversible, CovalentSerine, CysteineChymotrypsin, Trypsin, Thrombin[6]0.1 - 1 mMIrreversible inactivation.Highly toxic, very unstable in aqueous solutions.[7]
AEBSF HCl Irreversible, CovalentSerine[6]Trypsin, Chymotrypsin, Plasmin[8]0.1 - 1 mMIrreversible, much safer and more stable than PMSF.[8]More expensive than PMSF.
Leupeptin Reversible, CompetitiveSerine, CysteineTrypsin, Plasmin, Cathepsin B[4][9]1 - 10 µMBroader spectrum than benzamidine.Does not inhibit all protease classes.
Protease Cocktails MixedBroad SpectrumSerine, Cysteine, Aspartic, Metallo-proteasesVaries (per mfr.)Comprehensive, "all-in-one" protection.Higher cost, may inhibit proteases of interest.

Experimental Protocol: Determining Inhibitor Potency (IC₅₀)

To empirically validate and compare the performance of different inhibitors, a robust and reproducible assay is essential. The following protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor using a chromogenic substrate.

Principle: A specific protease (e.g., Trypsin) cleaves a synthetic chromogenic substrate (e.g., BAPNA), releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction decreases. The IC₅₀ is the inhibitor concentration that reduces enzyme activity by 50%.

Materials:
  • Protease: Trypsin (e.g., TPCK-treated, from bovine pancreas)

  • Inhibitor: Benzamidine HCl (and others for comparison), prepared as a concentrated stock (e.g., 100 mM in water).

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a working solution of Trypsin in cold Assay Buffer (e.g., 10 µg/mL).

    • Prepare a working solution of BAPNA in Assay Buffer (e.g., 1 mM).

    • Perform serial dilutions of the Benzamidine HCl stock solution in Assay Buffer to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (Max Activity): 50 µL Assay Buffer + 50 µL Trypsin solution.

    • Inhibitor Wells: 50 µL of each Benzamidine HCl dilution + 50 µL Trypsin solution.

    • Substrate Blank (No Enzyme): 100 µL Assay Buffer.

    • Causality Check: Including a "no enzyme" control is critical to ensure that the substrate does not spontaneously hydrolyze and that the inhibitor itself does not absorb at 405 nm.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate Reaction:

    • Add 100 µL of the BAPNA substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes. The rate of change in absorbance (V₀) is proportional to the enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reaction rate (V₀) from the linear portion of the kinetic curve.

    • Normalize the activity by expressing each rate as a percentage of the Enzyme Control (Max Activity).

    • Plot the % Inhibition (100 - % Activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) setup 2. Assay Plate Setup (Controls + Inhibitor concentrations) prep->setup preinc 3. Pre-incubation (15 min) (Allows Enzyme-Inhibitor Binding) setup->preinc Add Enzyme init 4. Reaction Initiation (Add Chromogenic Substrate) preinc->init read 5. Kinetic Measurement (Read Absorbance @ 405nm over time) init->read calc 6. Data Analysis (Calculate Rates -> % Inhibition) read->calc plot 7. IC50 Determination (Plot Dose-Response Curve) calc->plot

Caption: Experimental workflow for determining inhibitor IC₅₀.

Conclusion and Recommendations

This compound (Benzamidine HCl) is a reliable, effective, and cost-efficient reversible inhibitor for trypsin-like serine proteases. Its primary strengths are its specificity and water solubility, making it an excellent choice for routine inclusion in lysis buffers where reversible inhibition is acceptable.

However, its narrow spectrum is a critical limitation. For comprehensive protein protection, especially from unknown endogenous proteases, a multi-component strategy is superior.

  • For irreversible serine protease inhibition , AEBSF is a safer and more stable choice than the highly toxic PMSF.

  • When cysteine proteases are also a concern, inhibitors like Leupeptin should be included.

  • For maximum, broad-spectrum protection , a well-formulated commercial protease inhibitor cocktail is the most robust, albeit more expensive, solution.

Ultimately, the optimal protease inhibition strategy is not one-size-fits-all. It requires a clear understanding of the sample, the potential proteases within it, and the specific goals of the experiment. By leveraging the comparative data and protocols in this guide, researchers can design a targeted and effective strategy to safeguard the integrity of their valuable protein samples.

References

A Researcher's Guide to the Enzyme Cross-Reactivity of 4-Carbamimidoylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-carbamimidoylbenzamide hydrochloride, a compound more commonly known in the scientific community as Benzamidine hydrochloride. We will explore its primary enzymatic targets and delve into its cross-reactivity profile with other enzyme classes. This document is intended for researchers, scientists, and drug development professionals who utilize enzyme inhibitors and require a comprehensive understanding of their specificity.

Introduction to this compound (Benzamidine)

This compound, or benzamidine, is a well-established reversible, competitive inhibitor of serine proteases.[1][2][3][] Its molecular structure features a benzamidine group, which mimics the side chain of arginine. This structural similarity allows it to bind to the active site of serine proteases that preferentially cleave peptide bonds C-terminal to arginine residues, thereby blocking the binding of the natural substrate. Due to this property, it is widely used in protein purification protocols to prevent the degradation of target proteins by endogenous proteases.[1]

Primary Target Profile: Serine Proteases

Benzamidine's primary and most potent inhibitory activity is directed against trypsin and trypsin-like serine proteases.[1] Serine proteases are a large class of enzymes characterized by a highly conserved catalytic triad of serine, histidine, and aspartate in their active site. Benzamidine acts as a competitive inhibitor, binding reversibly to the enzyme's active site.[3] The potency of this inhibition is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.[5][6] A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.

The inhibitory activity of benzamidine has been quantitatively characterized against several key serine proteases, as detailed in the table below.

Enzyme ClassSpecific EnzymeInhibition Constant (Kᵢ)
Serine ProteaseTrypsin21 µM[3], 35 µM[2][]
Serine ProteaseThrombin220 µM[2][], 320 µM[3]
Serine ProteasePlasmin350 µM[2][]
Serine ProteaseUrokinase Plasminogen Activator (uPA)97 µM[3]
Serine ProteaseFactor Xa110 µM[3]
Serine ProteaseTissue Plasminogen Activator (tPA)750 µM (weak inhibition)[3]

Table 1: Reported inhibition constants (Kᵢ) for this compound against various serine proteases. These values demonstrate its potent, albeit varied, activity within this enzyme class.

Understanding Cross-Reactivity

In the context of enzyme inhibitors, cross-reactivity refers to the ability of a compound to bind to and inhibit enzymes other than its intended primary target.[7][8] This phenomenon is a critical consideration in drug development and basic research, as off-target effects can lead to unforeseen biological consequences or experimental artifacts. An ideal inhibitor exhibits high selectivity for its target enzyme with minimal cross-reactivity against other proteins, particularly those within the same family or other enzyme classes entirely.

For this compound, the discussion of cross-reactivity is largely a discussion of its specificity. While it is a broad inhibitor of trypsin-like serine proteases, it is not widely reported to have significant inhibitory effects on other major enzyme classes such as:

  • Cysteine Proteases

  • Aspartic Proteases

  • Metalloproteases

  • Kinases

  • Phosphatases

The absence of widespread reports of cross-reactivity does not, however, guarantee absolute specificity in every experimental system. The causality behind this specificity lies in its mechanism of action; the benzamidine moiety is a specific structural mimic of the arginine side chain, which is recognized by the S1 pocket of trypsin-like proteases. Other enzyme classes possess vastly different active site topographies and substrate recognition mechanisms, making benzamidine an unlikely inhibitor.

However, it is incumbent upon the researcher to empirically validate this assumed specificity. High concentrations of an inhibitor or unique structural features of a non-target enzyme could potentially lead to unexpected interactions. Therefore, a direct experimental assessment of cross-reactivity against other relevant enzymes in a given biological system is the gold standard.

Experimental Workflow for Assessing Enzyme Cross-Reactivity

To ensure the trustworthiness of your results, every protocol must be a self-validating system. The following section provides a detailed, step-by-step methodology for an in vitro enzyme inhibition assay, which can be adapted to test the cross-reactivity of this compound against any enzyme of interest that has a measurable activity.[9][10]

The workflow for this process is visualized in the diagram below.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_measure 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer (Optimized pH, salts) add_components Dispense Buffer, Enzyme, and Inhibitor/Vehicle prep_buffer->add_components prep_enzyme Prepare Enzyme Stock (Known concentration) prep_enzyme->add_components prep_substrate Prepare Substrate Stock (Chromogenic/Fluorogenic) prep_inhibitor Prepare Inhibitor Stock (Benzamidine HCl Serial Dilutions) prep_inhibitor->add_components pre_incubate Pre-incubate (Allows inhibitor-enzyme binding) add_components->pre_incubate Mix add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate Measure Signal Over Time (Spectrophotometer/Fluorometer) add_substrate->read_plate Immediately calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for assessing enzyme cross-reactivity and determining IC₅₀.

This protocol describes a general method using a spectrophotometer to measure the change in absorbance as a substrate is converted to a colored product.[10] It should be optimized for each specific enzyme.

Materials:

  • Purified target enzyme (the potential "cross-reactive" target)

  • A suitable chromogenic or fluorogenic substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound (Benzamidine HCl)

  • Control inhibitor (if available)

  • Vehicle control (the solvent used to dissolve the inhibitor, e.g., ultrapure water)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer that provides the optimal pH for your enzyme of interest.[9]

    • Enzyme Solution: Dilute the purified enzyme stock to a working concentration in the assay buffer. This concentration should yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare the substrate in the assay buffer at a concentration appropriate for the enzyme (typically at or near its Michaelis constant, Kₘ).

    • Inhibitor Stock Solutions: Prepare a high-concentration stock of benzamidine HCl in the assay buffer. Perform a serial dilution to create a range of concentrations to be tested (e.g., from 1 µM to 10 mM).

  • Assay Setup (in a 96-well plate):

    • Causality: The setup must include proper controls to be self-validating. We include a "no-inhibitor" control to define 100% enzyme activity and a "no-enzyme" control to account for any background signal.

    • For each reaction well, add the components in the following order (example volumes for a 200 µL final volume):

      • 160 µL of Assay Buffer

      • 10 µL of Inhibitor solution (or vehicle for the 100% activity control)

      • 10 µL of Enzyme solution (or buffer for the "no-enzyme" background control)

    • This setup creates a matrix of varying inhibitor concentrations.

  • Pre-incubation:

    • Causality: This step is critical for reversible inhibitors like benzamidine. It allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Mix the plate gently and pre-incubate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis and Interpretation:

    • Calculate Reaction Rates: For each concentration of the inhibitor, determine the initial reaction velocity (V₀) by plotting absorbance vs. time and calculating the slope of the initial linear portion of the curve.

    • Calculate Percent Inhibition: Use the rate of the vehicle control (V₀, control) as 100% activity. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀, inhibitor / V₀, control)) * 100

    • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][11] Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[5][12] A high IC₅₀ value (e.g., in the high micromolar or millimolar range) for a non-serine protease would confirm low cross-reactivity.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationships of Benzamidine Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of benzamidine analogs, a cornerstone scaffold in the design of serine protease inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data, and outline the methodologies essential for their evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the rational design of novel therapeutics targeting serine proteases.

Introduction: The Benzamidine Scaffold as a Privileged Motif

Benzamidine is a classic bioisostere for the guanidinium group of arginine, making it an excellent starting point for inhibitors targeting trypsin-like serine proteases. These enzymes, which include critical drug targets like thrombin, Factor Xa (fXa), and plasmin, feature a conserved aspartate residue (Asp189) at the base of their primary specificity pocket (S1). The positively charged amidinium group of benzamidine forms a strong, charge-assisted hydrogen bond with the carboxylate of Asp189, anchoring the inhibitor to the active site.[1]

The core challenge and the focus of extensive medicinal chemistry efforts lie in modifying the benzamidine scaffold to achieve not only high potency but also exquisite selectivity for the target protease over other homologous enzymes, while simultaneously optimizing pharmacokinetic properties.

The Drug Discovery Workflow for Benzamidine Analogs

The development of potent and selective benzamidine-based inhibitors typically follows a structured, iterative process. This workflow integrates computational design, chemical synthesis, and rigorous biological evaluation to refine lead candidates.

Drug_Discovery_Workflow cluster_Design Design & Synthesis cluster_Screening Screening & Evaluation cluster_Optimization Lead Optimization Target_Selection Target Selection (e.g., Factor Xa) Scaffold_Hopping Scaffold Hopping & Library Design Target_Selection->Scaffold_Hopping Identify P1 pocket Synthesis Analog Synthesis Scaffold_Hopping->Synthesis Generate analogs Primary_Assay Primary Screening (Enzyme Inhibition Assay) Synthesis->Primary_Assay Test compounds Selectivity_Panel Selectivity Profiling (vs. Trypsin, Thrombin) Primary_Assay->Selectivity_Panel Confirm hits Cell_Assay Cell-Based Assays (e.g., aPTT, PT) Selectivity_Panel->Cell_Assay Evaluate cellular efficacy SAR_Analysis SAR Analysis Selectivity_Panel->SAR_Analysis Establish selectivity PK_Studies In vivo PK/PD (Oral Bioavailability) Cell_Assay->PK_Studies Test lead candidates SAR_Analysis->Scaffold_Hopping Iterate design Lead_Opt Lead Optimization PK_Studies->Lead_Opt Refine properties

Caption: A typical iterative workflow for the discovery and optimization of benzamidine-based protease inhibitors.

Comparative Analysis of Benzamidine Analogs as Anticoagulants

A major therapeutic area for benzamidine analogs is anticoagulation, primarily through the inhibition of Factor Xa and thrombin in the coagulation cascade.[2][3][4] The design impetus is to create orally bioavailable direct inhibitors that can replace older anticoagulants like warfarin.[5]

Factor Xa (fXa) Inhibitors: The Quest for Oral Bioavailability

The development of fXa inhibitors showcases a critical aspect of benzamidine SAR: overcoming the high basicity of the amidine group, which often leads to poor oral bioavailability.

Key SAR Insights:

  • P1 Pocket Mimics: The core benzamidine group serves as the P1 ligand, binding to the S1 pocket of fXa.[6] However, its high pKa is a liability. Structure-based design has led to the exploration of less basic mimics that retain the key interactions.[6]

  • Improving Pharmacokinetics: A systematic study demonstrated that replacing the benzamidine group with less basic moieties like 1-aminoisoquinoline or 3-aminobenzisoxazole significantly improved pharmacokinetic profiles.[6] This modification resulted in decreased clearance and enhanced oral absorption.[6]

  • Discovery of SQ311: This effort culminated in the discovery of SQ311, which uses a 1-aminoisoquinoline as the P1 ligand. This compound inhibits fXa with a high potency (Ki of 0.33 nM) and demonstrates excellent oral bioavailability and in vivo efficacy.[6]

Thrombin Inhibitors: Achieving Selectivity

Thrombin is another key serine protease in the coagulation cascade. While structurally similar to fXa, its active site possesses subtle differences that can be exploited to achieve selectivity.

Key SAR Insights:

  • Extending into Subsites: Unlike fXa, which has a well-defined S4 pocket, thrombin's active site is more open. Potent and selective thrombin inhibitors often feature extensions from the benzamidine core that occupy the S3/S4 subsites.[7]

  • Hydrophobicity and Interaction: The binding of benzamidine derivatives to thrombin is significantly influenced by the hydrophobicity of the substituents, whereas interactions with other proteases like plasmin are affected by both hydrophobicity and electron-donating properties.[8][9]

  • Peptidomimetics: Early, potent thrombin inhibitors like α-NAPAP served as templates for newer drugs.[2] The development of dabigatran, a successful oral anticoagulant, evolved from such benzamidine-based peptidomimetics by adding hydrophobic side chains to create a prodrug with good oral absorption.[2][5]

Comparative Inhibitory Activity Data

The following table summarizes the inhibitory constants (Ki) for a series of foundational benzamidine analogs against trypsin and thrombin, illustrating key SAR trends.

Compound IDStructureTrypsin Ki (μM)Thrombin Ki (μM)Key Observation
1 Benzamidine18.0660Baseline affinity; weak thrombin inhibition.
2 4-Aminobenzamidine0.813.0Addition of 4-amino group significantly improves potency for both enzymes.
5 Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine0.0150.007Extension into subsites with a bulky hydrophobic group dramatically increases potency.
8 4-Amidinophenylpyruvic acid0.32.5Introduction of a keto-acid functionality enhances binding.
(Data sourced from a comprehensive 3D-QSAR study to illustrate classical SAR trends)[7]

Benzamidine Analogs in Other Therapeutic Areas

While prominent in anticoagulation, the benzamidine scaffold has been explored for other targets.

  • Antimicrobial Agents: Novel benzamidine analogs have been synthesized and evaluated for their antimicrobial potential, particularly against pathogens involved in periodontal disease like P. gingivalis and E. coli.[10][11][12][13] These studies showed that synthesized compounds exhibited significant antimicrobial activity with minimal cytotoxicity against human cell lines.[11][12]

  • Anticancer and Anti-inflammatory: The related benzamide and benzimidazole scaffolds are widely investigated as inhibitors of enzymes like histone deacetylases (HDACs) and for anti-inflammatory properties, showcasing the versatility of the core phenylamidine-like structure.[14][15]

Experimental Protocols: A Self-Validating System

The trustworthy evaluation of inhibitor potency and selectivity relies on robust, reproducible experimental design.

Protocol: Serine Protease Chromogenic Inhibition Assay

This protocol describes a standard method for determining the inhibitory constant (Ki) of a benzamidine analog against a target serine protease (e.g., Thrombin, Factor Xa).

1. Principle: The assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of the enzyme. The rate of cleavage of the substrate, which releases a colored product (p-nitroaniline, pNA), is monitored spectrophotometrically at 405 nm. The reduction in the rate of color development is proportional to the inhibitory activity.

2. Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.8.

  • Enzyme: Purified human thrombin (or other target protease) of known active concentration.

  • Substrate: Chromogenic substrate specific for the enzyme (e.g., S-2238 for thrombin).

  • Inhibitor: Benzamidine analog dissolved in DMSO (stock solution) and serially diluted in Assay Buffer.

  • Apparatus: 96-well microplate reader capable of reading absorbance at 405 nm.

3. Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
  • Enzyme Incubation: Add 20 µL of each inhibitor dilution to multiple wells of a 96-well plate. To this, add 60 µL of Assay Buffer containing the enzyme at a fixed final concentration (e.g., 1 nM Thrombin).
  • Control Wells: Prepare wells for:
  • 100% Activity Control: 20 µL buffer (no inhibitor) + 60 µL enzyme solution.
  • Blank Control: 80 µL buffer (no enzyme).
  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme and reach equilibrium.
  • Reaction Initiation: Add 20 µL of the pre-warmed chromogenic substrate (at a concentration near its Km value) to all wells to start the reaction. The final volume is 100 µL.
  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

4. Data Analysis & Causality:

  • Calculate Reaction Velocity (V): Determine the rate of pNA formation (mOD/min) from the linear portion of the kinetic curve for each inhibitor concentration.
  • Determine IC50: Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
  • Calculate Ki: The IC50 value is dependent on the substrate concentration. To determine the intrinsic binding affinity (Ki), which is a constant, use the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. This conversion is critical because Ki represents the true affinity of the inhibitor for the enzyme, independent of assay conditions, allowing for a more accurate comparison across different studies.

Structure-Activity Relationship (SAR) Visualization

The fundamental interaction driving benzamidine analog activity is the recognition at the S1 pocket of trypsin-like serine proteases. Modifications at other positions determine selectivity and pharmacokinetic properties.

SAR_Benzamidine cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Analog S1 S1 Pocket (Specificity) Asp189 Asp189 (Anionic) S2 S2 S3_S4 S3/S4 Pockets (Hydrophobic) Core Benzene Ring R_group R-Group Extension Core->R_group Scaffold Amidine Amidinium Group (Cationic) Amidine->S1  Key Interaction:  Charge-Assisted  H-Bond R_group->S3_S4  Determines Selectivity  & Potency

Caption: The core interaction of the benzamidine scaffold with a serine protease active site.

Conclusion

The benzamidine scaffold remains a highly privileged and versatile starting point for the design of serine protease inhibitors. Comparative analysis reveals clear SAR trends where the core amidinium group ensures affinity for the S1 pocket, while thoughtful modification of the phenyl ring and its substituents is paramount for achieving high potency, selectivity, and drug-like properties. The evolution from simple benzamidines to highly optimized, non-basic mimics like those found in modern oral anticoagulants highlights the power of structure-based drug design in addressing specific therapeutic challenges. Future work will likely continue to focus on fine-tuning these scaffolds to inhibit novel protease targets and to further improve safety and pharmacokinetic profiles.

References

A Senior Scientist's Guide to Validating the Specificity of 4-Carbamimidoylbenzamide Hydrochloride for Target Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a protease inhibitor is a critical decision that underpins the validity of experimental outcomes. An inhibitor with poor specificity can lead to ambiguous results, off-target effects, and misinterpreted data. This guide provides an in-depth, objective comparison of 4-carbamimidoylbenzamide hydrochloride, commonly known as benzamidine, a widely used reversible serine protease inhibitor. We will delve into its mechanism, compare its performance against common alternatives with supporting experimental data, and provide a detailed protocol for validating its specificity in your own laboratory setting.

The Critical Role of Inhibitor Specificity

Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds. In the context of protein purification and analysis, endogenous proteases released during cell lysis can rapidly degrade the target protein, compromising yield and integrity. Protease inhibitors are therefore essential reagents. However, not all inhibitors are created equal. Specificity—the ability of an inhibitor to selectively target a particular protease or class of proteases—is paramount. A highly specific inhibitor ensures that only the intended enzymatic activity is blocked, preserving the function of other essential proteins and preventing unforeseen artifacts in downstream applications. This guide will use benzamidine as a case study to explore the principles and practices of validating inhibitor specificity.

Mechanism of Action: How Benzamidine Inhibits Serine Proteases

This compound (benzamidine) is a well-established reversible and competitive inhibitor of trypsin-like serine proteases.[1] Its efficacy stems from its structural mimicry of the side chains of arginine and lysine, which are the natural substrates for these enzymes.[1]

Serine proteases, such as trypsin and thrombin, possess a highly conserved catalytic triad (serine, histidine, and aspartate) within their active site. A key feature of this active site is the S1 specificity pocket, which determines the enzyme's substrate preference. In trypsin-like proteases, this pocket contains a negatively charged aspartate residue at its base, which electrostatically attracts the positively charged side chains of arginine or lysine.

Benzamidine's positively charged carbamimidoyl (amidine) group effectively mimics the guanidinium group of arginine, allowing it to bind tightly within the S1 pocket of the protease.[1] By occupying the active site, benzamidine physically blocks the substrate from binding, thus competitively inhibiting the enzyme's catalytic activity. Because this interaction is non-covalent, the inhibition is reversible.[1]

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket Contains Asp189 (-) residue Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Positions Substrate for Cleavage Benzamidine Benzamidine (4-Carbamimidoylbenzamide) Benzamidine->S1_Pocket Competitive Binding Substrate Natural Substrate (e.g., Arginine/Lysine) Substrate->S1_Pocket Normal Binding

Caption: Competitive inhibition of a trypsin-like serine protease by benzamidine.

Comparative Analysis: Benzamidine vs. Alternative Serine Protease Inhibitors

The choice of a protease inhibitor depends on the specific requirements of the experiment, including the target protease, the need for reversible or irreversible inhibition, and practical considerations like stability and toxicity. Below is a comparison of benzamidine with other commonly used serine protease inhibitors.

Quantitative Specificity Profile

The inhibition constant (Ki) is a critical measure of an inhibitor's potency; a lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the Ki values for benzamidine and its alternatives against several key serine proteases.

InhibitorTarget ProteaseKi Value (µM)Inhibition TypeSource
4-Carbamimidoylbenzamide HCl Trypsin19 - 35Reversible, Competitive[2][3]
Thrombin220 - 320Reversible, Competitive[1][4]
Plasmin350Reversible, Competitive[2]
Tryptase20Reversible, Competitive[4]
AEBSF, HCl Trypsin- (Irreversible)Irreversible[5]
Chymotrypsin- (Irreversible)Irreversible[5]
Thrombin- (Irreversible)Irreversible[5]
Kallikrein- (Irreversible)Irreversible[5]
Aprotinin Trypsin0.00006Reversible, Competitive[6]
Chymotrypsin0.009Reversible, Competitive[6]
Plasmin0.004Reversible, Competitive[6]
Kallikrein (plasma)0.03Reversible, Competitive[6]
Leupeptin Trypsin0.035Reversible[2]
Plasmin3.4Reversible[2]
Cathepsin B (Cysteine Protease)0.006Reversible[2]
Kallikrein19Reversible[2]
PMSF Chymotrypsin- (Irreversible)Irreversible[7]
Trypsin- (Less Susceptible)Irreversible[7]
Acetylcholinesterase- (Irreversible)Irreversible

Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.

Comparison of Practical Properties

Beyond inhibitory potency, practical considerations are crucial for experimental success.

Property4-Carbamimidoylbenzamide HClAEBSF, HClAprotininLeupeptinPMSF
Mechanism Reversible, CompetitiveIrreversibleReversible, CompetitiveReversibleIrreversible
Target Class Serine Proteases (Trypsin-like)Serine ProteasesSerine ProteasesSerine & Cysteine ProteasesSerine & Cysteine Proteases
Solubility High in water (50 mg/mL)[6]High in water (50 mg/mL)[5]High in water (>10 mg/mL)[6]High in water[8]Low in water; use alcohol/isopropanol[9]
Aqueous Stability Unstable, prepare fresh daily[10]More stable than PMSF, especially at low pH[3]Stable in solutionStable for 1 week at 4°C[8]Highly unstable, short half-life (~35 min at pH 8)[11]
Toxicity Relatively lowLower toxicity than PMSF[12]Polypeptide, low cell permeabilityLowHighly toxic, neurotoxin[9]
Typical Working Conc. 0.5 - 4 mM[5]0.1 - 1 mM[3]10 - 800 nM[5]1 - 10 µM[8]0.1 - 1 mM[9]

Experimental Validation: A Step-by-Step Protocol for Determining Inhibitor Specificity

To ensure the trustworthiness of your results, it is essential to validate the specificity of your chosen inhibitor under your specific experimental conditions. The following protocol outlines a standard method for determining the inhibition constant (Ki) of benzamidine for a target serine protease, such as trypsin, using a chromogenic substrate.

Principle of the Assay

This assay measures the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. A chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin, releases a colored product (p-nitroaniline) upon cleavage, which can be quantified spectrophotometrically at 410 nm.[13][14] By measuring the reaction rate at different substrate and inhibitor concentrations, one can determine the mode of inhibition and calculate the Ki value. For competitive inhibitors, the Ki can be calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation.[11]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))[11] Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration

  • Km: Michaelis constant (substrate concentration at half-maximal velocity)

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2) add_reagents Add Buffer, Inhibitor, and Enzyme to wells prep_buffer->add_reagents prep_enzyme Prepare Trypsin Stock prep_enzyme->add_reagents prep_substrate Prepare BAPNA Stock (in DMSO) start_reaction Initiate reaction by adding BAPNA prep_substrate->start_reaction prep_inhibitor Prepare Benzamidine Serial Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate (5 min, 25°C) add_reagents->pre_incubate pre_incubate->start_reaction read_abs Read Absorbance at 410 nm (kinetic mode) start_reaction->read_abs calc_rate Calculate Initial Velocity (V₀) for each concentration read_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] to find IC50 calc_rate->plot_data calc_ki Calculate Ki using Cheng-Prusoff Equation plot_data->calc_ki

Caption: Experimental workflow for determining the Ki of a protease inhibitor.

Detailed Protocol

This protocol is adapted for a 96-well plate format for higher throughput.[13]

Materials and Reagents:

  • Target Protease: Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)

  • Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich B3279)

  • Inhibitor: this compound (Benzamidine HCl)

  • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving BAPNA

  • Equipment: 96-well microplate, microplate reader capable of kinetic reads at 410 nm.

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1.25 mg/mL solution of trypsin in 1 mM HCl (pH 3.0).[13] Store on ice. Immediately before use, dilute to a working concentration in Assay Buffer that yields a linear rate of substrate hydrolysis for at least 10 minutes.

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 60 mM.[13] Protect from light.

    • Benzamidine Stock Solution: Prepare a 100 mM stock solution of Benzamidine HCl in Assay Buffer. From this, create a series of 2X final concentration serial dilutions (e.g., from 10 mM down to 1 µM) in Assay Buffer.

    • BAPNA Working Solution: Dilute the BAPNA stock solution into Assay Buffer to a final concentration equal to the known Km of the enzyme for the substrate (or a concentration determined empirically). This is crucial for the Cheng-Prusoff calculation.

  • Assay Setup (in a 96-well plate):

    • Enzyme Activity Control (No Inhibitor): Add 50 µL of Assay Buffer, 50 µL of the diluted trypsin solution.

    • Inhibitor Wells: Add 50 µL of each benzamidine dilution and 50 µL of the diluted trypsin solution.

    • Substrate Blank: Add 100 µL of Assay Buffer (no enzyme).

    • Run all conditions in triplicate.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.[13]

    • Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA410/min).

    • Subtract the average velocity of the substrate blank from all other measurements.

    • Calculate the percent inhibition for each benzamidine concentration relative to the no-inhibitor control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition versus the logarithm of the benzamidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Using the predetermined Km value for BAPNA, the substrate concentration [S] used in the assay, and the calculated IC50, calculate the Ki using the Cheng-Prusoff equation.[11]

Trustworthiness and Self-Validation: Designing Robust Experiments

To ensure the integrity of your validation data, incorporate the following principles into your experimental design:

  • Proper Controls: Always include a "no enzyme" control to account for non-enzymatic substrate hydrolysis and a "no inhibitor" control to establish the baseline 100% enzyme activity.

  • Counter-Screening: To truly validate specificity, perform the inhibition assay against other classes of proteases (e.g., a cysteine protease like papain or an aspartyl protease like pepsin). High specificity is demonstrated when benzamidine shows potent inhibition of trypsin but negligible activity against unrelated proteases.

  • Linear Range: Ensure your enzyme concentration is chosen so that the reaction rate is linear over the measurement period. This is crucial for accurate velocity calculations.

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.[11] It is critical to know and report the substrate concentration used and, for accurate Ki determination, to use a substrate concentration near the Km.

Conclusion: Selecting the Right Inhibitor for Your Application

This compound is a potent, reversible, and competitive inhibitor of trypsin-like serine proteases. Its high water solubility and well-characterized mechanism make it a valuable tool for many applications. However, its specificity is not absolute, and its stability in aqueous solutions is limited.

  • Choose benzamidine when you require reversible inhibition of trypsin-like proteases and when fresh preparation of solutions is feasible. It is a cost-effective choice for general protease inhibition during protein purification.

  • Consider AEBSF when you need an irreversible serine protease inhibitor with better aqueous stability and lower toxicity than PMSF.[12]

  • Opt for Aprotinin for extremely potent, reversible inhibition of a broad range of serine proteases, particularly when working with very low enzyme concentrations.[6]

  • Use Leupeptin when both serine and cysteine proteases are a concern.[2]

  • Use PMSF with caution due to its high toxicity and poor stability, though it remains a widely used, inexpensive irreversible inhibitor.[9]

Ultimately, the most trustworthy scientific practice is to empirically validate the chosen inhibitor's specificity and potency against the target protease within the unique context of your experimental system. This due diligence ensures the reliability and reproducibility of your research findings.

References

A Senior Application Scientist's Guide to Synthetic vs. Natural Protease Inhibitors: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research and drug development, proteases are the master regulators, meticulously carving proteins to control a vast array of physiological processes.[1][2] Their unchecked activity, however, can be the harbinger of disease. Consequently, the ability to control proteolysis through the use of inhibitors is a cornerstone of modern life sciences.[3][4] This guide provides a comprehensive, side-by-side comparison of the two major classes of these critical research tools: synthetic and natural protease inhibitors. We will delve into their fundamental differences, explore their respective strengths and weaknesses, and provide a practical framework for their experimental evaluation.

The Fundamental Dichotomy: Design vs. Discovery

The core difference between synthetic and natural protease inhibitors lies in their origin. Synthetic inhibitors are the product of rational drug design and chemical synthesis, often created to target a specific protease with high affinity and selectivity.[3][5] In contrast, natural inhibitors are biomolecules isolated from various organisms like plants, animals, and microbes, where they have evolved to play crucial roles in defense and regulation.[1][2][6][7]

This distinction in origin dictates many of their subsequent properties, from their mechanism of action to their potential for therapeutic development. While synthetic inhibitors offer precision and potency, natural inhibitors provide a vast reservoir of structurally diverse molecules with inherent biological activity.[8][9]

At a Glance: Key Differences Between Synthetic and Natural Protease Inhibitors

For a rapid comparative overview, the following table summarizes the key characteristics of synthetic and natural protease inhibitors.

FeatureSynthetic Protease InhibitorsNatural Protease Inhibitors
Origin Chemical synthesis, often through rational design or high-throughput screening.Isolated from natural sources such as plants, animals, and microorganisms.[1][2][6][7]
Chemical Nature Can be small molecules, peptides, or peptidomimetics.[10]Typically proteins or peptides, but can also be small organic molecules.[8][9][10]
Mechanism of Action Often designed to be irreversible (covalent modifiers) or potent reversible inhibitors (transition-state analogs).[10][11]Predominantly reversible, competitive inhibitors that mimic the natural substrate.[12][13]
Specificity Can be engineered for high specificity towards a single protease or a narrow range of proteases.[12][14]Specificity can vary, with some being broad-spectrum and others highly specific.[8][12][15]
Potency (Affinity) Can be optimized to achieve very high potency (low Ki or IC50 values).[12]Potency varies widely depending on the inhibitor and its target protease.
Stability Stability can be a challenge, particularly for peptide-based inhibitors. Chemical modifications can enhance stability.Often exhibit high stability due to compact structures and disulfide bonds.[8][9]
Toxicity & Side Effects Off-target effects and toxicity are potential concerns that require careful evaluation.[13][14]Generally considered to have lower toxicity and fewer side effects.[8][9]
Cost & Availability Can be expensive to synthesize, especially complex molecules. Widely available from commercial suppliers.Isolation and purification can be labor-intensive, but some are readily available.
Examples Saquinavir, Ritonavir (HIV protease inhibitors)[16][17][18], Boceprevir (Hepatitis C protease inhibitor)[16], Paxlovid (COVID-19 treatment)[16][17]Aprotinin (serine protease inhibitor)[10], Leupeptin (serine/cysteine protease inhibitor), Pepstatin A (aspartic protease inhibitor), Bowman-Birk and Kunitz-type inhibitors from soybeans.[6][8][19]

Delving Deeper: A Mechanistic and Functional Comparison

Mechanism of Action: The Art of Inhibition

The way in which an inhibitor incapacitates a protease is fundamental to its utility. Synthetic and natural inhibitors often employ distinct strategies.

Synthetic inhibitors are frequently designed as irreversible inhibitors or transition-state analogs . Irreversible inhibitors, also known as inactivators, form a stable, often covalent, bond with the active site of the protease, permanently disabling it.[10] Transition-state analogs are designed to mimic the high-energy transition state of the substrate as it is being cleaved by the protease. Because enzymes bind most tightly to the transition state, these analogs can be extremely potent reversible inhibitors.[10]

Diagram: General Mechanism of Competitive Protease Inhibition

Protease_Inhibition_Mechanism cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Protease Protease Protease-Substrate Complex Protease-Substrate Complex Protease->Protease-Substrate Complex Binds Substrate Substrate Substrate->Protease-Substrate Complex Binds Products Products Protease-Substrate Complex->Products Catalysis Protease_Inhibited Protease Protease-Inhibitor Complex Protease-Inhibitor Complex Protease_Inhibited->Protease-Inhibitor Complex Binds Inhibitor Inhibitor Inhibitor->Protease-Inhibitor Complex Binds No Reaction No Reaction Protease-Inhibitor Complex->No Reaction

Caption: Competitive inhibition of a protease.

Natural protease inhibitors , on the other hand, predominantly act as competitive inhibitors .[12] They typically possess a reactive site loop that mimics the natural substrate of the target protease. This loop binds to the active site of the enzyme, forming a stable enzyme-inhibitor complex and preventing the binding of the actual substrate.[13] Many natural inhibitors, like those from the Kunitz and Bowman-Birk families, are known to function via this substrate-like binding mechanism.

Specificity and Potency: The Pillars of Performance

For any research application, the specificity and potency of a protease inhibitor are paramount.

Specificity refers to the inhibitor's ability to target a particular protease or a specific class of proteases. High specificity is crucial to avoid off-target effects that can confound experimental results or lead to toxicity in a therapeutic context.[14] Synthetic inhibitors, through iterative design and modification, can be engineered to be highly specific.[12] Natural inhibitors exhibit a wide range of specificities; some, like aprotinin, inhibit a broad spectrum of serine proteases, while others demonstrate remarkable selectivity for a single enzyme.[15]

Potency is a measure of the concentration of an inhibitor required to achieve a certain level of inhibition, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). High potency is desirable as it allows for the use of lower concentrations of the inhibitor, reducing the risk of non-specific effects and lowering costs. Both synthetic and natural inhibitors can exhibit high potency, with some natural inhibitors having Ki values in the nanomolar or even picomolar range.[12]

Experimental Evaluation: A Practical Guide to Comparing Protease Inhibitors

Objective comparison of protease inhibitors requires robust experimental data. A standard method for this is the in vitro protease activity assay.

Experimental Protocol: In Vitro Protease Activity Assay for Inhibitor Comparison

This protocol outlines a general procedure for determining the IC50 value of a protease inhibitor using a colorimetric or fluorometric substrate.

Materials:

  • Purified protease of interest

  • Synthetic and/or natural protease inhibitors to be tested

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to a working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in assay buffer to the final working concentration.

    • Prepare a series of dilutions of each inhibitor in assay buffer. A 10-point, 2-fold serial dilution is a good starting point.

  • Set up the Assay Plate:

    • Add a fixed volume of the protease solution to each well of the microplate.

    • Add an equal volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer instead of protease solution).

    • Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

  • Measure the Reaction Rate:

    • Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each inhibitor.

Diagram: Workflow for Comparing Protease Inhibitor Efficacy

Inhibitor_Comparison_Workflow Start Start Prepare_Reagents Prepare Protease, Substrate, and Inhibitor Dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Protease - Inhibitor Dilutions - Controls Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Plate (e.g., 37°C for 15 min) Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance/ Fluorescence over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for IC50 determination.

Choosing the Right Inhibitor: A Decision Framework

The choice between a synthetic and a natural protease inhibitor depends heavily on the specific application.

  • For highly specific in vitro studies or targeted drug development, a well-characterized synthetic inhibitor with known potency and specificity is often the preferred choice. The ability to rationally design and modify these molecules provides a level of control that is difficult to achieve with natural products.

  • For broad-spectrum protease inhibition, such as in protein purification or cell lysis to prevent degradation, a cocktail of natural inhibitors or a broad-spectrum synthetic inhibitor is often more practical and cost-effective.[10][20]

  • In the early stages of drug discovery, screening libraries of natural products can be a fruitful approach to identify novel inhibitory scaffolds with inherent biological activity.[9][21]

Conclusion: A Symbiotic Relationship in Protease Research

Synthetic and natural protease inhibitors are not mutually exclusive but rather complementary tools in the arsenal of researchers and drug developers. Synthetic inhibitors offer precision and tailor-made solutions, while natural inhibitors provide a rich source of diverse and biologically validated molecules. A thorough understanding of their respective properties, coupled with rigorous experimental evaluation, is essential for harnessing their full potential in advancing our understanding of biological processes and developing novel therapeutics. The continued exploration of both synthetic and natural sources will undoubtedly lead to the discovery of even more potent and specific protease inhibitors, paving the way for new breakthroughs in science and medicine.

References

Performance Evaluation of 4-Carbamimidoylbenzamide Hydrochloride in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Carbamimidoylbenzamide Hydrochloride

This compound (benzamidine hydrochloride) is a well-established reversible competitive inhibitor of trypsin-like serine proteases. Its mechanism of action involves binding to the active site of these enzymes, thereby preventing substrate binding and subsequent proteolytic activity. Serine proteases play crucial roles in numerous physiological and pathological processes, including cancer progression, where they are involved in tumor growth, invasion, and metastasis. By inhibiting these proteases, compounds like benzamidine hydrochloride present a promising avenue for anticancer therapy.

Comparative Performance Analysis

The efficacy of this compound has been evaluated in various cancer cell lines, primarily focusing on its impact on cell viability, apoptosis, and cell cycle progression. To provide a clear performance benchmark, this section compares its activity with other well-known serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), Nafamostat mesylate, and Camostat mesylate.

Table 1: Comparative Cytotoxicity (IC50) of Serine Protease Inhibitors in Various Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound (Benzamidine) FibroblastsNormal>50 (Ki for Trypsin: 21 µM)[1]
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)K293 (βAPP695 transfected)-~1000[2]
HS695, SKN695Neuroblastoma~300[2]
Nafamostat mesylateMCF7-TamRBreast CancerNot specified, effective at various doses[3]
MCF7-FulRBreast CancerNot specified, effective at various doses[3]
HT1080Fibrosarcoma250-500 (48h)[4]
SKOV3/CBPOvarian Cancer86.89[5]
Camostat mesylateNot specified-No antiproliferative effects up to 100 µM[6]

Expert Interpretation:

The available data indicates that while benzamidine hydrochloride's primary role is as a direct enzyme inhibitor, its derivatives have shown cytotoxic effects. In comparison, AEBSF demonstrates cytotoxicity at high concentrations. Nafamostat mesylate exhibits notable anticancer effects in endocrine-resistant breast cancer, ovarian cancer, and fibrosarcoma cell lines. Interestingly, Camostat mesylate showed minimal direct antiproliferative activity in the cited study, suggesting its therapeutic potential may lie in mechanisms other than direct cytotoxicity, such as inhibiting viral entry. The limited direct cytotoxicity data for benzamidine hydrochloride itself in cancer cell lines highlights a gap in the current research landscape.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Studies on N-substituted benzamides, close structural relatives of this compound, provide valuable insights into its potential mechanisms of action in cancer cells. These studies consistently point towards the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

N-substituted benzamides have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[7] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9.[7] This initiation of the caspase cascade ultimately results in the execution of apoptosis. The overexpression of the anti-apoptotic protein Bcl-2 has been found to inhibit this process, further confirming the involvement of the mitochondrial pathway.[7]

Cell Cycle Arrest

In addition to apoptosis, benzamide derivatives have been observed to cause a G2/M phase cell cycle block.[7] This arrest appears to be independent of p53 status, as it occurs in both p53-proficient and p53-deficient cell lines.[7] This suggests that the compound can halt cell proliferation even in cancers with mutated p53, a common feature of aggressive tumors.

Signaling Pathways Modulated by Benzamidine Derivatives

The anti-cancer effects of benzamidine and its derivatives are mediated through the modulation of specific signaling pathways. While direct studies on this compound are limited, research on related compounds suggests the following pathways are likely affected.

Intrinsic Apoptosis Pathway

As mentioned, the primary apoptotic mechanism appears to be the intrinsic pathway. The diagram below illustrates the key steps initiated by benzamidine derivatives.

cluster_cell Cancer Cell cluster_mito Mitochondrion Cytochrome_c_release Cytochrome c Release Caspase9 Caspase-9 Activation Cytochrome_c_release->Caspase9 Bcl2 Bcl-2 (Inhibited) Benzamidine 4-Carbamimidoylbenzamide Hydrochloride Benzamidine->Cytochrome_c_release Induces Benzamidine->Bcl2 Inhibits Caspase_Cascade Effector Caspase Cascade Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Regulation Pathway

The observed G2/M arrest suggests an impact on the cell cycle machinery. While the precise molecular targets are still under investigation, the p53-independent nature of this effect is a key characteristic.

Benzamidine 4-Carbamimidoylbenzamide Hydrochloride Cell_Cycle_Progression Cell Cycle Progression (G2 to M phase) Benzamidine->Cell_Cycle_Progression Inhibits p53 p53 Pathway Benzamidine->p53 Independent of G2M_Arrest G2/M Arrest

Caption: p53-independent G2/M cell cycle arrest induced by this compound.

Experimental Protocols

To enable researchers to independently verify and build upon these findings, detailed protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the compounds of interest as described for the viability assay.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compounds.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

This compound (benzamidine hydrochloride) demonstrates potential as an anticancer agent, primarily through its established role as a serine protease inhibitor. While direct comparative data on its cytotoxicity is still emerging, studies on related compounds strongly suggest that it can induce apoptosis via the mitochondrial pathway and cause a p53-independent G2/M cell cycle arrest. This guide provides a framework for its evaluation, offering comparative insights and detailed experimental protocols to facilitate further research. Future studies should focus on direct, head-to-head comparisons with other serine protease inhibitors in a broad range of cancer cell lines to fully elucidate its therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Carbamimidoylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 4-carbamimidoylbenzamide Hydrochloride in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed [1].

  • Causes skin and eye irritation [2][3].

  • Suspected of causing genetic defects [1].

  • As a fine powder, it may form explosive dust mixtures with air upon intense heating[1].

A comprehensive understanding of these risks is the foundation for establishing a robust safety culture in your laboratory.

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles and face shield.Goggles are essential to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face[2][4].
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently[4][5]. Double gloving is advisable during high-risk procedures[5].
Body Protection Laboratory coat or disposable gown.A lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect skin and personal clothing from contamination[5][6].
Respiratory Protection NIOSH/MSHA-approved respirator.A dust mask or respirator should be used, particularly when handling larger quantities or when there is a potential for dust generation. All handling of the solid form should ideally be conducted in a chemical fume hood to minimize inhalation exposure[4][6].

Operational Blueprint: Safe Handling and Storage

A systematic workflow is critical to minimize exposure risks when working with this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure a clean, uncluttered work area, preferably a chemical fume hood. check_emergency Verify accessibility of emergency eyewash station and safety shower. don_ppe Put on all required PPE as per the table above. weigh_transfer Use tools like a spatula or scoop to transfer the powder; avoid creating dust. don_ppe->weigh_transfer Proceed when prepared keep_closed Keep containers tightly closed when not in use. avoid_contact Avoid contact with skin, eyes, and clothing. Do not breathe in dust. decontaminate Decontaminate all surfaces and equipment. avoid_contact->decontaminate After use doff_ppe Remove PPE in the correct order to avoid cross-contamination. wash_hands Wash hands thoroughly with soap and water.

Caption: A systematic workflow for the safe handling of this compound.

Storage Protocols
  • Store in a dry, cool, and well-ventilated area[7][8].

  • Keep the container tightly closed to prevent moisture absorption and contamination[7][8].

  • Store locked up in a designated area for hazardous chemicals[1].

  • Incompatible with strong oxidizing and reducing agents[7].

Emergency Response: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9].

Spill Management Workflow

spill Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation. spill->evacuate ppe Don appropriate PPE, including respiratory protection. evacuate->ppe contain Carefully sweep up the solid material, avoiding dust generation. ppe->contain collect Place the spilled material into a suitable, labeled container for disposal. contain->collect decontaminate Clean the spill area with a suitable decontamination solution. collect->decontaminate dispose Dispose of the waste according to institutional and local regulations. decontaminate->dispose

Caption: A step-by-step workflow for managing a spill of this compound.

End-of-Life Cycle: Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Characterization: All waste materials, including the chemical itself, contaminated labware, and spill cleanup materials, should be considered hazardous waste.

  • Containment: Waste should be collected in clearly labeled, sealed containers.

  • Disposal Method: The primary recommended method for disposal is incineration by a licensed and approved waste disposal facility[1][6].

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. It is strictly prohibited to discharge this chemical into sewer systems or the environment[6].

By adhering to these comprehensive guidelines, you can foster a safer laboratory environment and ensure the responsible handling of this compound from acquisition to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-carbamimidoylbenzamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-carbamimidoylbenzamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.